molecular formula C7H7FN2O3 B3027916 5-Fluoro-2-methoxy-4-nitroaniline CAS No. 1435806-78-2

5-Fluoro-2-methoxy-4-nitroaniline

Cat. No.: B3027916
CAS No.: 1435806-78-2
M. Wt: 186.14
InChI Key: ZMQFEOYUITZEMG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-methoxy-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methoxy-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxy-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQFEOYUITZEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286673
Record name 5-Fluoro-2-methoxy-4-nitrobenzenamine
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Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435806-78-2
Record name 5-Fluoro-2-methoxy-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435806-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methoxy-4-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Fluoro-2-methoxy-4-nitroaniline is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical industries. Its unique substitution pattern, featuring electron-donating amino and methoxy groups alongside electron-withdrawing nitro and fluoro groups, makes it a versatile and valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key reactivity patterns, and critical applications, particularly its role as a pivotal building block in the development of targeted cancer therapies. Intended for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to support its effective and safe utilization in a laboratory and manufacturing setting.

Core Chemical Identity and Significance

5-Fluoro-2-methoxy-4-nitroaniline, also referenced by its CAS Number 1435806-78-2 (note: some databases may list related isomers under different CAS numbers, such as 1075705-01-9 for 4-Fluoro-2-methoxy-5-nitroaniline), is a substituted aniline derivative.[1] Its molecular structure is foundational for the synthesis of complex heterocyclic systems. The strategic placement of its functional groups is not accidental; the fluorine atom, for instance, is a common bioisostere used in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2]

This compound has gained prominence primarily as a key intermediate in the synthesis of potent kinase inhibitors.[3][4] Notably, it serves as a critical starting material for drugs like Mereletinib, an inhibitor of the mutant BRAFV600E kinase, and Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat specific types of non-small cell lung cancer.[3][5] The aniline's specific structure provides the necessary chemical scaffold for the subsequent coupling and cyclization reactions that form these complex drug molecules.[5]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 5-Fluoro-2-methoxy-4-nitroaniline are dictated by its molecular structure. It is typically a yellow to orange or brown crystalline powder.[6] While sparingly soluble in water, it exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[3]

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₇FN₂O₃[1][7]
Molecular Weight 186.14 g/mol [1][3][7]
CAS Number 1435806-78-2 / 1075705-01-9[1][7]
Appearance Pale yellow to orange/brown powder/crystal[6]
Melting Point 130 °C[6]
Boiling Point 370.4 ± 37.0 °C (Predicted at 760 mmHg)[1][6]
Density 1.412 ± 0.06 g/cm³ (Predicted)[6]
pKa 2.31 ± 0.10 (Predicted)[6]
Solubility Sparingly soluble in water; soluble in organic solvents.[3]
Spectroscopic Profile

The structure of 5-Fluoro-2-methoxy-4-nitroaniline can be unequivocally confirmed through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is consistent with the assigned structure, showing distinct signals for the aromatic protons, the methoxy group protons, and the amine protons.[8][9] For the related isomer 4-fluoro-2-methoxy-5-nitroaniline, a representative ¹H NMR spectrum in CDCl₃ shows signals at δ 7.39 (d, J=7.2Hz, 1H), 6.63 (d, J=12.4Hz, 1H), 3.94 (s, 3H), and 3.90 (broad, 2H).[8]

  • Mass Spectrometry (MS): Provides a molecular ion peak consistent with its molecular weight (186.14 g/mol ).[10]

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, N=O stretching of the nitro group, and C-F stretching.[10]

chemical_structure cluster_molecule 5-Fluoro-2-methoxy-4-nitroaniline N1 NH₂ C1 C C1->N1 C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 C4->C5 N2 N⁺ C4->N2 C5->C6 F1 F C5->F1 C6->C1 CH3 CH₃ O1->CH3 O2 O⁻ N2->O2 O3 O N2->O3

Caption: Chemical structure of 5-Fluoro-2-methoxy-4-nitroaniline.

Synthesis and Manufacturing Workflow

The preparation of 5-Fluoro-2-methoxy-4-nitroaniline is typically achieved through the electrophilic nitration of a substituted aniline precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Representative Synthesis Protocol: Nitration of 4-Fluoro-2-methoxyaniline

This method is a common and efficient route for laboratory-scale synthesis.[6][8]

Causality and Experimental Rationale:

  • Reagents: 4-Fluoro-2-methoxyaniline is the logical precursor. Concentrated sulfuric acid serves a dual role: it acts as a solvent and protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6][11]

  • Temperature Control: Aromatic nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., -15°C to 0°C) with an ice-salt or ice bath is crucial to prevent uncontrolled reactions, minimize the formation of byproducts from over-nitration, and ensure regioselectivity.[8][11]

  • Workup: The reaction is quenched by pouring the mixture into ice water, which dilutes the acid and precipitates the organic product. The pH is then adjusted to basic (pH 8-9) with a base like sodium hydroxide or sodium bicarbonate to deprotonate the anilinium salt and ensure the product is in its neutral, less soluble form, maximizing precipitation.[6][8]

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization if necessary.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in concentrated sulfuric acid. Cool the mixture to -15°C using an ice-salt bath.[8]

  • Nitration: Slowly add a solution of potassium nitrate (1 equivalent) or concentrated nitric acid (1.5 equivalents) dissolved in a minimal amount of concentrated sulfuric acid dropwise to the cooled aniline solution, ensuring the internal temperature does not rise significantly.[8][11]

  • Reaction Monitoring: Stir the mixture at low temperature for 2-3 hours.[8][11] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[8]

  • Neutralization: Slowly add an aqueous solution of sodium hydroxide or saturated sodium bicarbonate until the pH of the slurry reaches 8-9.[6][8]

  • Isolation: Collect the resulting yellow solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual salts.[11]

  • Drying: Dry the solid product under vacuum at 50-60°C to yield 5-Fluoro-2-methoxy-4-nitroaniline.[11]

synthesis_workflow start Start: 4-Fluoro-2-methoxyaniline reaction Electrophilic Nitration (-15°C to 0°C, 2-3h) start->reaction reagents Reagents: - Conc. H₂SO₄ - Conc. HNO₃ or KNO₃ reagents->reaction quench Quench on Ice Water reaction->quench neutralize Neutralize with NaOH/NaHCO₃ (to pH 8-9) quench->neutralize filter Vacuum Filtration & Washing neutralize->filter dry Drying under Vacuum filter->dry product Final Product: 5-Fluoro-2-methoxy-4-nitroaniline dry->product

Caption: A typical workflow for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline.

Chemical Reactivity and Applications

The reactivity of 5-Fluoro-2-methoxy-4-nitroaniline is governed by the interplay of its functional groups.[3]

  • The amino group is nucleophilic and can undergo acylation, alkylation, or serve as a directing group for further electrophilic substitution.

  • The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group, providing a handle for introducing new functionalities. This transformation is a common step in pharmaceutical synthesis.

  • The aromatic ring is activated by the methoxy and amino groups but deactivated by the nitro and fluoro groups. Its reactivity allows for various substitution reactions.[3]

This versatile reactivity makes it an ideal intermediate. As mentioned, its primary application is in synthesizing kinase inhibitors for oncology.[3][5] The molecule provides the core aniline structure onto which other complex fragments are built to achieve high affinity and selectivity for the target enzyme.[5]

Safety, Handling, and Storage

Proper handling of 5-Fluoro-2-methoxy-4-nitroaniline is essential due to its potential health hazards.[3] It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][12]

Table 2: GHS Hazard Information
Hazard CodeHazard StatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritationSerious Eye Damage/Irritation (Category 2)
H335 May cause respiratory irritationSTOT - Single Exposure (Category 3)

(Source: PubChem, GHS Classification)[7]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][13]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[13]

  • For operations that may generate significant dust, a NIOSH-approved particle respirator is recommended.[14]

  • Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the work area.[12]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][13]

  • The compound should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon).[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[14]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes and seek immediate medical attention.[12][13]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Conclusion

5-Fluoro-2-methoxy-4-nitroaniline is more than a simple chemical reagent; it is an enabling building block for modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable intermediate for complex, multi-step syntheses. For researchers and professionals in drug discovery, a thorough understanding of this compound's characteristics, from its spectroscopic signature to its handling requirements, is paramount for leveraging its full potential in the creation of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline. Retrieved from myskinrecipes.com.[1]

  • ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-nitroaniline. Retrieved from chemicalbook.com.[11]

  • ChemicalBook. (2023). 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety. Retrieved from chemicalbook.com.[3]

  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from sigmaaldrich.com.

  • ChemicalBook. (n.d.). 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum. Retrieved from chemicalbook.com.[10]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[7]

  • Made-in-China.com. (n.d.). China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. Retrieved from xzboyuan.en.made-in-china.com.[6]

  • Capot Chemical. (2018). MSDS of 4-Fluoro-2-methoxy-5-nitro-aniline. Retrieved from capotchem.com.[14]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. Retrieved from chemicalbook.com.[13]

  • ECHEMI. (n.d.). 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety Data Sheets. Retrieved from echemi.com.[12]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Fluoro-2-nitroaniline. Retrieved from fishersci.com.[15]

  • MedchemExpress. (n.d.). 4-Fluoro-2-Methoxy-5-Nitroaniline | Drug Intermediate. Retrieved from medchemexpress.com.[4]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Retrieved from innopharmchem.com.[5]

  • Guidechem. (n.d.). How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used?. Retrieved from guidechem.com.[8]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from patents.google.com.[16]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.[2]

  • ChemScene. (n.d.). 1075705-01-9 | 4-Fluoro-2-Methoxy-5-Nitroaniline. Retrieved from chemscene.com.[17]

  • MedchemExpress. (n.d.). Certificate of Analysis - 4-Fluoro-2-Methoxy-5-Nitroaniline. Retrieved from medchemexpress.com.[9]

Sources

Navigating the Synthesis and Application of a Key Pharmaceutical Intermediate: A Technical Guide to 4-Fluoro-2-methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide focuses on 4-Fluoro-2-methoxy-5-nitroaniline (CAS Number: 1075705-01-9) . While the initial inquiry referenced its isomer, 5-Fluoro-2-methoxy-4-nitroaniline (CAS Number: 1435806-78-2), a comprehensive review of scientific and technical literature reveals that the former is a well-documented and critical intermediate in the synthesis of high-value pharmaceuticals, notably the anticancer agent Osimertinib. In contrast, detailed synthetic and application data for the latter isomer is sparse. For researchers and professionals in drug development, a thorough understanding of the compound with established utility is of paramount importance.

Introduction: Strategic Importance in Medicinal Chemistry

4-Fluoro-2-methoxy-5-nitroaniline is a highly functionalized aromatic amine that has garnered significant attention in the pharmaceutical industry. Its strategic arrangement of electron-donating (amino, methoxy) and electron-withdrawing (fluoro, nitro) groups makes it a versatile building block for complex molecular architectures. Most notably, it serves as a crucial starting material in the multi-step synthesis of Osimertinib (marketed as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2][3] The purity and efficient synthesis of this intermediate are therefore critical to the overall success of the drug manufacturing process.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety hazards is fundamental to the handling and application of any chemical compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1075705-01-9[4]
Molecular Formula C₇H₇FN₂O₃[4]
Molecular Weight 186.14 g/mol [4]
Appearance Light yellow to brown crystalline powder[5][6]
Melting Point 130 °C[5]
Boiling Point 354.8 ± 37.0 °C (Predicted)[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.
Storage Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon), protected from light.[5]
Safety and Handling

4-Fluoro-2-methoxy-5-nitroaniline is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and ensure adequate ventilation.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline: A Step-by-Step Protocol

The most common and efficient synthesis of 4-fluoro-2-methoxy-5-nitroaniline involves the electrophilic nitration of 4-fluoro-2-methoxyaniline. The following protocol is a representative example based on published procedures.[5]

Reaction Scheme

G start 4-Fluoro-2-methoxyaniline (Starting Material) reagents HNO₃, H₂SO₄ Dichloromethane 0-5 °C start->reagents Nitration product 4-Fluoro-2-methoxy-5-nitroaniline (Product) reagents->product

Caption: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline via electrophilic nitration.

Detailed Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 1.5-2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.

  • Nitration: Add concentrated nitric acid (approx. 1.1-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

  • Neutralization: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.

  • Extraction: Extract the product into dichloromethane (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-fluoro-2-methoxy-5-nitroaniline as a yellow to brown solid.

Mechanistic Insights and Rationale for Experimental Choices

The synthesis is a classic example of electrophilic aromatic substitution. The key to a successful and high-yielding reaction lies in understanding the directing effects of the substituents on the aromatic ring and controlling the reaction conditions.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the active electrophile in the reaction.

  • Regioselectivity: The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the benzene ring:

    • The amino group (-NH₂) is a strongly activating, ortho-, para- directing group.

    • The methoxy group (-OCH₃) is also a strongly activating, ortho-, para- directing group.

    • The fluoro group (-F) is a deactivating but ortho-, para- directing group due to the interplay of its inductive and resonance effects.

    The position para to the strongly activating amino group is blocked by the fluorine atom. The positions ortho to the amino group are sterically hindered by the adjacent methoxy and fluoro groups. The position para to the methoxy group is also occupied by the amino group. Therefore, the incoming electrophile (NO₂⁺) is directed to the position ortho to the methoxy group and meta to the amino and fluoro groups, which is the C5 position. This results in the desired product, 4-fluoro-2-methoxy-5-nitroaniline.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-fluoro-2-methoxy-5-nitroaniline.

TechniqueExpected Observations
¹H NMR The spectrum should be consistent with the structure, showing distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The coupling patterns of the aromatic protons will be indicative of their relative positions.
¹³C NMR The spectrum should show the expected number of carbon signals, with chemical shifts corresponding to the aromatic carbons, the methoxy carbon, and the carbons attached to the electron-withdrawing and electron-donating groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, N-O stretching of the nitro group, and C-F stretching should be observed.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.14 g/mol ).
High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of the compound. A high-purity sample should show a single major peak.[7]

Application in the Synthesis of Osimertinib

4-Fluoro-2-methoxy-5-nitroaniline is a cornerstone in the synthesis of Osimertinib.[1][2][3] The following diagram illustrates its role in the initial steps of a common synthetic route.

G A 4-Fluoro-2-methoxy- 5-nitroaniline C N-(4-fluoro-2-methoxy-5-nitrophenyl)- 4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine A->C Nucleophilic Aromatic Substitution (SNAr) B 3-(2-chloropyrimidin-4-yl)- 1-methyl-1H-indole B->C E Substituted Nitroaniline Intermediate C->E SNAr D N,N,N'-trimethylethylenediamine D->E F Reduction of Nitro Group E->F G Further Steps... (Acylation, etc.) F->G H Osimertinib G->H

Sources

An In-Depth Technical Guide to 5-Fluoro-2-methoxy-4-nitroaniline: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Oncology

5-Fluoro-2-methoxy-4-nitroaniline, a substituted aromatic amine, has emerged as a critical intermediate in the synthesis of targeted cancer therapies. Its strategic placement of functional groups—a fluorine atom, a methoxy group, an amine, and a nitro group—on a benzene ring makes it a versatile precursor for complex heterocyclic molecules. This guide provides a comprehensive overview of its molecular structure, detailed protocols for its synthesis, in-depth analysis of its spectroscopic characteristics, and its pivotal role in the production of next-generation pharmaceuticals. Understanding the chemical intricacies of this compound is paramount for chemists and researchers involved in the development of novel therapeutics, particularly in the field of oncology. This molecule is a key starting material in the synthesis of potent kinase inhibitors such as Mereletinib, which targets the BRAFV600E mutation, and Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2]

Molecular Structure and Spectroscopic Elucidation

The molecular formula of 5-Fluoro-2-methoxy-4-nitroaniline is C₇H₇FN₂O₃, with a molecular weight of 186.14 g/mol .[3] The arrangement of its substituents on the aniline ring dictates its reactivity and is the foundation for its utility in multi-step organic synthesis.

Table 1: Physicochemical Properties of 5-Fluoro-2-methoxy-4-nitroaniline

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃PubChem[3]
Molecular Weight 186.14 g/mol PubChem[3]
Appearance Yellow to brown solidMedchemExpress[4]
Melting Point 130 °CVarious Suppliers
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.ChemicalBook[5]
CAS Number 1075705-01-9 (for 4-Fluoro-2-methoxy-5-nitroaniline)Sigma-Aldrich
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 5-Fluoro-2-methoxy-4-nitroaniline by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

An experimental ¹H NMR spectrum in CDCl₃ shows the following key signals:

  • δ 7.39 (d, J = 7.2 Hz, 1H): This doublet corresponds to the aromatic proton ortho to the nitro group and meta to the fluorine atom. The coupling constant indicates coupling with a neighboring aromatic proton.

  • δ 6.63 (d, J = 12.4 Hz, 1H): This doublet is assigned to the aromatic proton ortho to the fluorine atom and meta to the nitro group. The larger coupling constant is characteristic of a proton coupled to a fluorine atom.

  • δ 3.94 (s, 3H): This singlet is attributed to the three protons of the methoxy group (-OCH₃).

  • δ 3.90 (broad, 2H): This broad signal corresponds to the two protons of the primary amine group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Source: Guidechem[6]

  • C-NH₂ (ipso-carbon): Expected to be significantly shielded by the electron-donating amine group.

  • C-OCH₃ (ipso-carbon): Also shielded by the electron-donating methoxy group.

  • C-H (ortho to -NH₂ and meta to -NO₂): Shielded relative to benzene.

  • C-F (ipso-carbon): Will show a large C-F coupling constant and its chemical shift will be significantly influenced by the fluorine atom.

  • C-NO₂ (ipso-carbon): Deshielded due to the electron-withdrawing nature of the nitro group.

  • C-H (ortho to -NO₂ and meta to -NH₂): Deshielded relative to benzene.

  • -OCH₃ carbon: Expected around 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

An experimental FT-IR spectrum is not available in the searched results, but the key vibrational frequencies can be predicted based on the functional groups present in the molecule:

  • N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H Stretching (aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • C-H Stretching (aliphatic): The C-H stretching of the methoxy group will appear in the 2850-2960 cm⁻¹ region.

  • N-O Stretching (nitro group): Two strong absorption bands are characteristic of the nitro group. The asymmetric stretch is expected between 1500-1550 cm⁻¹, and the symmetric stretch between 1300-1350 cm⁻¹.

  • C=C Stretching (aromatic): Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretching (ether): The C-O stretch of the methoxy group is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

  • C-F Stretching: A strong absorption band for the C-F stretch is expected in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum of 5-Fluoro-2-methoxy-4-nitroaniline is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern would likely involve:

  • Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z = 171.

  • Loss of a nitro group (•NO₂): Leading to a fragment at m/z = 140.

  • Loss of carbon monoxide (CO) from the methoxy group: A common fragmentation pathway for anisole derivatives.

  • Cleavage of the C-F bond.

Synthesis of 5-Fluoro-2-methoxy-4-nitroaniline: A Detailed Protocol and Mechanistic Insight

The synthesis of 5-Fluoro-2-methoxy-4-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route starts from 4-fluoro-2-methoxyaniline, which involves the protection of the amine group, followed by nitration, and finally deprotection.

Experimental Workflow Diagram

SynthesisWorkflow cluster_protection Step 1: Amine Protection cluster_nitration Step 2: Electrophilic Nitration cluster_deprotection Step 3: Deprotection A 4-Fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B Acetic Anhydride, Acetic Acid C N-(4-fluoro-2-methoxyphenyl)acetamide D N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide C->D Fuming Nitric Acid, Sulfuric Acid, 0-5°C E N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide F 5-Fluoro-2-methoxy-4-nitroaniline E->F Hydrochloric Acid, Methanol, Reflux

Caption: Synthetic pathway for 5-Fluoro-2-methoxy-4-nitroaniline.

Step-by-Step Synthesis Protocol

This protocol is adapted from a patented industrial process, ensuring its scalability and robustness.[7]

Step 1: Protection of the Amine Group (Acetylation)

  • Rationale: The amino group of the starting material, 4-fluoro-2-methoxyaniline, is a strong activating group for electrophilic aromatic substitution. Direct nitration would lead to oxidation and the formation of multiple unwanted byproducts. Protecting the amine as an acetamide moderates its activating effect and directs the nitration to the desired position.

  • Procedure:

    • To a solution of 4-fluoro-2-methoxyaniline (1 equivalent) in acetic acid, slowly add acetic anhydride (1.1 equivalents) at 25-35°C.

    • Heat the reaction mixture to 90°C and stir for 3-5 hours.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain N-(4-fluoro-2-methoxyphenyl)acetamide.

Step 2: Nitration of the Protected Aniline

  • Rationale: The nitration is an electrophilic aromatic substitution reaction. A mixture of fuming nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures (0-5°C) to control the exothermicity of the reaction and minimize side reactions. The acetamido and methoxy groups are ortho, para-directing. The position para to the stronger activating group (acetamido) is already occupied by the fluorine atom, and the position ortho to it is sterically hindered. Therefore, the nitration occurs at the position ortho to the methoxy group and meta to the acetamido group.

  • Procedure:

    • Add N-(4-fluoro-2-methoxyphenyl)acetamide (1 equivalent) to concentrated sulfuric acid at 0°C.

    • Slowly add fuming nitric acid (1.2 equivalents) to the reaction mixture while maintaining the temperature between 0-5°C.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with water, and dry to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Step 3: Deprotection of the Amine Group

  • Rationale: The final step is the hydrolysis of the acetamide group to regenerate the free amine. This is typically achieved by heating in the presence of an acid, such as hydrochloric acid, in a suitable solvent like methanol.

  • Procedure:

    • Suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1 equivalent) in methanol.

    • Add concentrated hydrochloric acid and heat the mixture to reflux for 3-5 hours.

    • Distill off the solvent under vacuum.

    • Cool the residue and add water.

    • Adjust the pH to ~9 with a base (e.g., NaOH solution) to precipitate the free amine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Fluoro-2-methoxy-4-nitroaniline.

Applications in Drug Development

The primary and most significant application of 5-Fluoro-2-methoxy-4-nitroaniline is as a key building block in the synthesis of Osimertinib (AZD9291), a third-generation, irreversible EGFR tyrosine kinase inhibitor.[2] Osimertinib is used to treat non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.

Role in Osimertinib Synthesis

In the synthesis of Osimertinib, 5-Fluoro-2-methoxy-4-nitroaniline undergoes a nucleophilic aromatic substitution (SNAAr) reaction. The fluorine atom, activated by the ortho-nitro group, is displaced by an incoming nucleophile, which is a complex pyrimidine derivative. This step is crucial for constructing the core structure of the drug. Subsequent reduction of the nitro group to an amine, followed by coupling with an acryloyl group, completes the synthesis of Osimertinib.

OsimertinibSynthesis A 5-Fluoro-2-methoxy-4-nitroaniline C SNAAr Intermediate A->C Nucleophilic Aromatic Substitution B Pyrimidine Derivative B->C D Reduced Intermediate C->D Nitro Group Reduction E Osimertinib D->E Acryloyl Coupling

Caption: Simplified role of 5-Fluoro-2-methoxy-4-nitroaniline in Osimertinib synthesis.

Safety and Handling

5-Fluoro-2-methoxy-4-nitroaniline is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause skin and eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Fluoro-2-methoxy-4-nitroaniline is a molecule of significant industrial and pharmaceutical importance. Its well-defined molecular structure, characterized by a unique substitution pattern, makes it an ideal precursor for the synthesis of complex drug molecules. The synthetic routes to this compound are well-established and scalable, although they require careful control of reaction conditions. As a key intermediate in the production of life-saving drugs like Osimertinib, the study and understanding of 5-Fluoro-2-methoxy-4-nitroaniline will continue to be of great interest to the scientific and drug development communities.

References

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  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from Organic Process Research & Development.
  • SynThink. Osimertinib EP Impurities & USP Related Compounds.
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  • The Royal Society of Chemistry. Supporting information for -.
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  • ChemicalBook. 2-Nitroaniline(88-74-4) 1H NMR spectrum.
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  • Benchchem. Spectral Data Analysis of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Guidechem. (FAQ). How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used?
  • Sigma-Aldrich. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9.
  • Reagentia. 5-Fluoro-2-Methoxy-4-nitroaniline (1 x 5 g).
  • ChemicalBook. (2023, December 12). 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety.
  • Reddit. (2025, October 19). Help with C13 NMR of p-nitroaniline.
  • ResearchGate. Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab.
  • TSI Journals. (2018, January 20). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties.
  • ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA....
  • ChemicalBook. 2-Fluoro-5-nitroaniline(369-36-8) 13C NMR spectrum.
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5-Fluoro-2-methoxy-4-nitroaniline synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxy-4-nitroaniline

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to 5-Fluoro-2-methoxy-4-nitroaniline, a critical intermediate in modern pharmaceutical manufacturing. As a key building block for several active pharmaceutical ingredients (APIs), most notably the third-generation EGFR inhibitor Osimertinib (Tagrisso®), the efficient and scalable synthesis of this molecule is of paramount importance.[1][2] This document moves beyond a simple recitation of steps to provide a causal analysis of the experimental choices, ensuring a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Strategic Overview: Navigating the Synthesis

The synthesis of 5-Fluoro-2-methoxy-4-nitroaniline (henceforth referred to as the target molecule) primarily begins from the commercially available precursor, 4-Fluoro-2-methoxyaniline.[3][4] The core chemical transformation is an electrophilic aromatic substitution—specifically, a nitration. The key challenge lies in controlling the regioselectivity of this reaction and mitigating potential side reactions, such as oxidation of the potent electron-donating amino group.[5]

Two principal strategies have emerged in the literature and are widely practiced in both laboratory and industrial settings:

  • Pathway A: Direct Nitration. A direct, one-step approach involving the nitration of the starting material. This pathway is atom-economical but requires stringent control of reaction conditions to achieve acceptable yield and purity.

  • Pathway B: Protection-Nitration-Deprotection. A multi-step sequence that involves protecting the highly reactive aniline group prior to nitration. This strategy offers superior control over the reaction's outcome, often leading to higher purity at the cost of additional synthetic steps.[6]

The choice between these pathways is a classic process chemistry dilemma, balancing atom economy and process simplicity against yield, purity, and scalability.

Pathway A: The Direct Nitration Approach

This pathway is predicated on the direct introduction of a nitro group onto the 4-Fluoro-2-methoxyaniline ring. The existing substituents—the amino (-NH₂) and methoxy (-OCH₃) groups—are strong ortho-, para-directors. Since the position para to the amino group is occupied by the fluorine atom, and the position para to the methoxy group is occupied by the amino group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to these activating groups. The target molecule is formed by nitration at the 5-position, which is ortho to the methoxy group and meta to the fluorine.

Causality Behind Experimental Choices
  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). Alternative reagents like potassium nitrate (KNO₃) in sulfuric acid can also be used, offering easier handling of a solid reagent.[7]

  • Solvent: The reaction is often carried out in concentrated sulfuric acid, which serves as both the catalyst and the solvent, ensuring the starting material remains protonated and dissolved.[7] Dichloromethane can also be used as a co-solvent.[8][9]

  • Temperature Control: Nitration is a highly exothermic reaction.[5] Maintaining a low temperature (typically between -15°C and 5°C) is critical.[7][9] Failure to control the temperature can lead to the formation of undesired isomers, over-nitration, and oxidative degradation of the aniline, resulting in complex, often tarry mixtures and significantly reduced yields.[5]

Experimental Protocol: Direct Nitration

Disclaimer: This protocol is a synthesis of literature methods and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 4-Fluoro-2-methoxyaniline (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath to -15°C and slowly add concentrated sulfuric acid (approx. 5-10 volumes) while maintaining the internal temperature below 0°C. Stir until the solid is completely dissolved.[7]

  • Nitration: Prepare a solution of potassium nitrate (1.0-1.2 eq) in concentrated sulfuric acid.[7] Add this nitrating mixture dropwise to the aniline solution via the dropping funnel, ensuring the internal temperature does not exceed 0-5°C.[1] The addition process can take several hours for larger scales.[1]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at the low temperature for an additional 1-3 hours.[1][9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. This step is highly exothermic and must be done with caution.[7]

  • Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of an aqueous base (e.g., NaOH or ammonia solution) until the pH reaches 8-9.[7] This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitated yellow solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.[1] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether).[8]

Workflow for Pathway A: Direct Nitration

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation A 4-Fluoro-2-methoxyaniline D Dissolution in H₂SO₄ (-15°C to 0°C) A->D B Conc. H₂SO₄ B->D C KNO₃ or HNO₃ E Slow Addition of Nitrating Agent (T < 5°C) C->E D->E Stir until dissolved F Quench in Ice Water E->F Monitor by TLC/HPLC G Neutralize with Base (pH 8-9) F->G H Filter Precipitate G->H I Wash with Water H->I J Dry Under Vacuum I->J K Purify (Recrystallization) J->K L Final Product: 5-Fluoro-2-methoxy-4-nitroaniline K->L

Caption: Workflow for the direct nitration of 4-Fluoro-2-methoxyaniline.

Pathway B: The Acetyl-Protection Strategy

To circumvent the challenges of direct nitration, particularly the amine's sensitivity to oxidation and to ensure precise regiochemical control, a three-step protection-nitration-deprotection sequence is often employed. The amine is temporarily converted into a less activating and more robust acetamide group.

Causality Behind Experimental Choices
  • Protection Step (Acetylation): The amino group of 4-Fluoro-2-methoxyaniline is reacted with acetic anhydride in the presence of acetic acid.[1] The resulting acetamide group, -NHC(O)CH₃, is still an ortho-, para-director but is significantly less activating than the -NH₂ group. This moderation prevents oxidation during nitration and reduces the formation of unwanted byproducts.

  • Nitration Step: The protected intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide, is then subjected to nitration. The conditions are similar to the direct nitration (e.g., fuming nitric acid in sulfuric acid at low temperatures), but the reaction is generally cleaner and more controlled due to the reduced reactivity of the substrate.[1]

  • Deprotection Step (Hydrolysis): The final step is the removal of the acetyl group to regenerate the free aniline. This is typically achieved by acid-catalyzed hydrolysis, for example, by heating the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in a mixture of methanol and hydrochloric acid.[1][8]

Experimental Protocol: Acetyl-Protection Strategy

Disclaimer: This protocol is a synthesis of literature methods and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Acetylation - Preparation of N-(4-fluoro-2-methoxyphenyl)acetamide [1]

  • Charge 4-fluoro-2-methoxyaniline (1.0 eq) and acetic acid (2.5 vol) into a reaction vessel.

  • Slowly add acetic anhydride (1.1-1.2 eq) while maintaining the temperature between 25-35°C.

  • Heat the mixture to approximately 90°C and stir for 3-5 hours until the reaction is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture and quench by pouring it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium bicarbonate solution and brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude acetamide, which can be used directly or purified.

Step 2: Nitration - Preparation of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide [1]

  • In a separate vessel, cool concentrated sulfuric acid (2.5 vol) to 0°C.

  • Slowly add the N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq) from Step 1, keeping the temperature below 5°C.

  • Add fuming nitric acid (1.0-1.2 eq) dropwise over several hours, ensuring the temperature remains between 0-5°C.

  • Stir at 0°C for 1-2 hours after the addition is complete.

  • Quench the reaction by slowly pouring it into chilled water, which will cause the nitrated product to precipitate.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

Step 3: Deprotection - Preparation of 5-Fluoro-2-methoxy-4-nitroaniline [1][8]

  • Charge the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) from Step 2 and methanol (1 vol) into a flask.

  • Add concentrated hydrochloric acid (1-2 vol) at room temperature.

  • Heat the mixture to reflux (approx. 65-75°C) and maintain for 3-5 hours.

  • Monitor by TLC/HPLC for the disappearance of the starting material.

  • Distill off the solvent under vacuum.

  • Add water to the residue, and adjust the pH to ~9.0 with NaOH solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Evaporate the solvent and purify the final product by recrystallization from petroleum ether or another suitable solvent.

Workflow for Pathway B: Protection-Nitration-Deprotection

G A 4-Fluoro-2-methoxyaniline B Step 1: Acetylation (Acetic Anhydride, Acetic Acid) A->B C N-(4-fluoro-2-methoxyphenyl)acetamide B->C D Step 2: Nitration (HNO₃, H₂SO₄, 0-5°C) C->D E N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide D->E F Step 3: Hydrolysis (HCl, Methanol, Reflux) E->F G Final Product: 5-Fluoro-2-methoxy-4-nitroaniline F->G

Sources

A Technical Guide to the Predicted Spectroscopic Data of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 5-Fluoro-2-methoxy-4-nitroaniline (C₇H₇FN₂O₃, Molar Mass: 186.14 g/mol ).[1] As a key intermediate in the synthesis of dyes, pigments, and potentially novel pharmaceutical compounds, a thorough understanding of its spectral characteristics is paramount for identification, purity assessment, and structural elucidation. In the absence of readily available experimental spectra in public databases, this guide leverages fundamental principles of spectroscopy and comparative analysis of analogous structures to predict and interpret the Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also provided to serve as a practical reference for researchers.

Introduction

5-Fluoro-2-methoxy-4-nitroaniline is a substituted aromatic amine containing a unique combination of electron-donating (amino, methoxy) and electron-withdrawing (fluoro, nitro) groups. This electronic arrangement makes it a valuable synthon in organic chemistry, particularly in the development of azo dyes and as a building block for complex organic molecules.[1] Accurate structural verification is the cornerstone of any synthetic workflow, and spectroscopic techniques are the primary tools for achieving this. This guide is designed to serve as a predictive reference for the spectroscopic profile of 5-Fluoro-2-methoxy-4-nitroaniline, enabling researchers to confidently identify this compound and assess its purity.

Fragmentation M [M]⁺˙ m/z = 186 F1 [M - NO₂]⁺ m/z = 140 M->F1 - NO₂ (46) F2 [M - NO]⁺ m/z = 156 M->F2 - NO (30) F3 [M - CH₃]⁺ m/z = 171 M->F3 - CH₃ (15) F4 [F1 - CH₃]⁺ m/z = 125 F1->F4 - CH₃ (15)

Caption: Predicted major fragmentation pathways.

Table 4: Predicted Key Mass Fragments for 5-Fluoro-2-methoxy-4-nitroaniline

m/zPredicted Fragment Ion
186[C₇H₇FN₂O₃]⁺˙ (Molecular Ion)
171[C₆H₄FN₂O₃]⁺ (Loss of -CH₃)
156[C₇H₇FN₂O₂]⁺ (Loss of -NO)
140[C₇H₇FNO]⁺ (Loss of -NO₂)
125[C₆H₄FNO]⁺ (Loss of -NO₂ and -CH₃)
Experimental Protocol: Acquiring a Mass Spectrum
  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Sample Preparation: Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in EI mode, typically at an ionization energy of 70 eV.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Synthesis and Purity Considerations

5-Fluoro-2-methoxy-4-nitroaniline can be synthesized via the nitration of 4-fluoro-2-methoxyaniline. I[2][3][4]t is crucial to be aware of potential impurities from the starting materials or side-products of the reaction, such as isomers formed during the nitration step. The spectroscopic techniques outlined in this guide are essential for confirming the regiochemistry of the final product and ensuring its purity.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile for 5-Fluoro-2-methoxy-4-nitroaniline. By understanding the expected IR, NMR, and MS data, researchers can effectively identify this compound, confirm its structure, and assess its purity. The provided experimental protocols offer a practical framework for acquiring high-quality spectroscopic data. This information is critical for scientists and professionals in the fields of chemical synthesis and drug development who utilize this important chemical intermediate.

References

  • Di Salvo, M. L., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3745–3753. [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • ScienceDirect. (n.d.). Electronic spectra and structure of nitroanilines. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • ScienceDirect. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Indian Journal of Pure & Applied Physics. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. [Link]

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5-Fluoro-2-methoxy-4-nitroaniline NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxy-4-nitroaniline

Introduction

5-Fluoro-2-methoxy-4-nitroaniline is a key intermediate in modern organic synthesis, notably in the development of targeted pharmaceuticals such as Mereletinib, a potent kinase inhibitor.[1] Its polysubstituted aromatic structure, featuring a delicate interplay of electron-donating (amino, methoxy) and electron-withdrawing (nitro, fluoro) groups, presents a rich case for spectroscopic analysis. Accurate and unambiguous characterization is paramount for ensuring purity, confirming identity, and meeting stringent quality control standards in drug development pipelines.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Fluoro-2-methoxy-4-nitroaniline. We will move beyond a simple recitation of data points to explain the causal relationships between the molecular structure and the resulting spectra. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to interpret and validate the structure of this vital compound.

Molecular Structure and Isomeric Considerations

The compound has the molecular formula C₇H₇FN₂O₃ and a molecular weight of 186.14 g/mol .[1][2] It is important to note that while systematic IUPAC naming conventions are precise, common nomenclature can vary. The same molecule may be referred to as 4-Fluoro-2-methoxy-5-nitroaniline. For the purpose of this guide, we will use a standardized numbering scheme for spectroscopic assignment as illustrated below. This ensures clarity in assigning signals to specific atoms.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For a molecule like 5-Fluoro-2-methoxy-4-nitroaniline, Electron Ionization (EI) is a common and informative technique.

Expected Molecular Ion Peak

The first piece of evidence in an EI-MS experiment is the molecular ion peak (M⁺•). Given the molecular formula C₇H₇FN₂O₃, the exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The expected monoisotopic mass is approximately 186.04 g/mol . Therefore, a prominent peak at m/z 186 should be observed, confirming the molecular weight of the compound.

Predictive Fragmentation Pathway

The fragmentation of the molecular ion is governed by the relative stability of the resulting cations and neutral losses. The presence of the nitro group, a facile leaving group, and the methoxy group provides predictable cleavage points.

The logical flow of fragmentation is a self-validating system. The presence of the parent ion and key daughter ions, each explained by a logical neutral loss, builds a high-confidence structural assignment.

G M C₇H₇FN₂O₃⁺• m/z = 186 F1 [M - NO₂]⁺ m/z = 140 M->F1 - NO₂ (46 u) F2 [M - CH₃]⁺ m/z = 171 M->F2 - •CH₃ (15 u) F3 [M - OCH₃]⁺ m/z = 155 M->F3 - •OCH₃ (31 u) F4 [M - NO₂ - CO]⁺ m/z = 112 F1->F4 - CO (28 u)

Caption: Predicted EI-MS Fragmentation Pathway for 5-Fluoro-2-methoxy-4-nitroaniline.

Data Summary: Mass Spectrometry

The following table summarizes the predicted key fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses. Observing these peaks provides strong evidence for the assigned structure.

m/z (Predicted)Ion StructureCorresponding Neutral Loss
186[C₇H₇FN₂O₃]⁺• (Molecular Ion)-
171[C₆H₄FN₂O₂]⁺•CH₃
155[C₇H₇FN₂O₂]⁺•OCH₃
140[C₇H₇FN O]⁺•NO₂
112[C₆H₄FN]⁺•NO₂, CO

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift) and its interaction with neighboring nuclei (coupling).

¹H NMR Spectroscopy

The proton NMR spectrum offers a direct view of the hydrogen atoms in the molecule. For 5-Fluoro-2-methoxy-4-nitroaniline, we expect signals for the two aromatic protons, the amine protons, and the methoxy protons. One available dataset reports the following signals in CDCl₃.[3]

Data Summary: ¹H NMR

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~7.39Doublet (d)J(H,F) ≈ 7.2H-6
2~6.63Doublet (d)J(H,F) ≈ 12.4H-3
3~3.94Singlet (s)--OCH₃
4~3.90Broad Singlet (br s)--NH₂

Causality and Interpretation:

  • Aromatic Protons (H-6 and H-3): The aromatic region contains two doublets, consistent with two protons on the benzene ring.

    • H-6 (δ ≈ 7.39): This proton is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino group. The strong deshielding effect of the nitro group places its signal significantly downfield. It is split into a doublet by coupling to the adjacent fluorine atom.

    • H-3 (δ ≈ 6.63): This proton is ortho to the strongly electron-donating methoxy group and meta to the nitro group. The powerful shielding from the methoxy group shifts this signal upfield. The larger coupling constant (J ≈ 12.4 Hz) is characteristic of an ortho H-F coupling, while the smaller J value for H-6 is typical for a meta H-F coupling. This differential coupling is a key diagnostic feature.

  • Methoxy Protons (-OCH₃, δ ≈ 3.94): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet. Its position is typical for an aromatic methoxy group.

  • Amine Protons (-NH₂, δ ≈ 3.90): The two amine protons typically appear as a broad singlet. The broadening is due to quadrupole effects from the nitrogen atom and potential chemical exchange. Their chemical shift can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy

No experimental ¹³C NMR data is readily available in published literature for this specific molecule. However, we can generate a highly reliable predicted spectrum by applying the principles of substituent chemical shift (SCS) effects. The analysis of carbon signals, especially the observation of C-F coupling, provides unequivocal structural confirmation.

Predictive Analysis and Rationale:

The chemical shifts of the six aromatic carbons are determined by the cumulative electronic effects of the four substituents. We can predict these shifts by starting with the base value for benzene (128.5 ppm) and adding established SCS increments for each substituent.

G substituents Substituent Effects -NH₂ (ortho: -13, para: -10) -OCH₃ (ortho: -8, para: -15) -F (ipso: +35, ortho: -13) -NO₂ (ipso: +20, ortho: +5) carbons Aromatic Carbons C1 (ipso-NH₂) C2 (ipso-OCH₃) C3 C4 (ipso-NO₂) C5 (ipso-F) C6 predictions Predicted ¹³C Shifts (ppm) ~135 (d, J≈3 Hz) ~145 (d, J≈11 Hz) ~100 (d, J≈28 Hz) ~140 (d, J≈3 Hz) ~150 (d, J≈250 Hz) ~115 (d, J≈8 Hz) carbons:c1->predictions:p1 Assignment carbons:c2->predictions:p2 Assignment carbons:c3->predictions:p3 Assignment carbons:c4->predictions:p4 Assignment carbons:c5->predictions:p5 Assignment carbons:c6->predictions:p6 Assignment methoxy Methoxy Carbon -OCH₃: ~56 ppm

Caption: Logical workflow for predicting ¹³C NMR chemical shifts and C-F couplings.

Data Summary: ¹³C NMR (Predicted)

Carbon AtomPredicted Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C1 (-NH₂)~135Small (~3 Hz, ³JCF)Attached to NH₂; influenced by ortho -OCH₃ and meta -F.
C2 (-OCH₃)~145Small (~11 Hz, ²JCF)Attached to OCH₃; deshielded by ortho -NH₂ and meta -NO₂.
C3~100Large (~28 Hz, ²JCF)Shielded by ortho -OCH₃ and para -NH₂. Strong two-bond coupling to F.
C4 (-NO₂)~140Small (~3 Hz, ³JCF)Attached to NO₂; influenced by ortho -F.
C5 (-F)~150Very Large (~250 Hz, ¹JCF)Direct attachment to F results in a large one-bond coupling constant.
C6~115Moderate (~8 Hz, ⁴JCF)Influenced by ortho -NH₂ and para -NO₂.
-OCH₃~56-Typical value for an aryl methyl ether carbon.

The most crucial diagnostic feature in the ¹³C NMR spectrum is the set of doublets arising from C-F coupling. The carbon directly attached to the fluorine (C5) will exhibit a very large coupling constant (¹JCF > 240 Hz), providing an unambiguous anchor point for the assignment. The other carbons will show smaller couplings depending on their proximity to the fluorine atom (typically ²J > ³J > ⁴J).

Part 3: Experimental Protocols

The acquisition of high-quality, reproducible data is foundational to scientific integrity. The following protocols are provided as a robust starting point for the characterization of 5-Fluoro-2-methoxy-4-nitroaniline.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.

  • Method Parameters (Positive Ion Mode):

    • Ionization Source: H-ESI

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • Sheath Gas Flow Rate: 40 (arbitrary units)

    • Aux Gas Flow Rate: 10 (arbitrary units)

    • Mass Range: m/z 50-500

    • Resolution: > 70,000

  • Data Acquisition: Acquire data in full scan mode. The instrument should be calibrated immediately prior to the run using a certified calibration solution to ensure high mass accuracy (< 5 ppm).

  • Validation: The observation of an ion with a mass corresponding to [M+H]⁺ (m/z 187.0510) within 5 ppm of the theoretical value validates the elemental composition.

Protocol 2: NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

  • Validation: The acquired spectra should match the predicted chemical shifts, multiplicities, and coupling constants detailed above. The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The presence of characteristic C-F couplings in the ¹³C spectrum is a critical validation point.

References

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline. Retrieved from [Link]2]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (This is a general authoritative reference for spectroscopic principles).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. (This is a general authoritative reference for spectroscopic principles).

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An In-Depth Technical Guide to the Solubility of 5-Fluoro-2-methoxy-4-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methoxy-4-nitroaniline is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Mereletinib, a potent inhibitor of mutant BRAFV600E kinase used in cancer therapy.[1] The efficiency of synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) is critically dependent on the solubility of their intermediates in various solvents. This guide provides a comprehensive technical overview of the solubility of 5-Fluoro-2-methoxy-4-nitroaniline, offering insights into its physicochemical properties, qualitative solubility profile, and a robust experimental framework for quantitative solubility determination. This document is intended for researchers, scientists, and professionals in drug development and process chemistry.

Physicochemical Properties of 5-Fluoro-2-methoxy-4-nitroaniline

A thorough understanding of the physicochemical properties of 5-Fluoro-2-methoxy-4-nitroaniline is fundamental to predicting and interpreting its solubility behavior. The molecule's structure, characterized by a substituted benzene ring, dictates its polarity and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃[1][2]
Molecular Weight 186.14 g/mol [1][2]
Appearance Yellow to orange crystalline solid[3]
Melting Point 127-129 °C[4]
IUPAC Name 4-fluoro-2-methoxy-5-nitroaniline[2][5]

The presence of a nitro group (-NO₂), a fluoro group (-F), an amino group (-NH₂), and a methoxy group (-OCH₃) imparts a significant degree of polarity to the molecule.[3] The amino and nitro groups, in particular, can participate in hydrogen bonding, which plays a crucial role in the compound's interaction with protic solvents.

Qualitative Solubility Profile

Based on available data, 5-Fluoro-2-methoxy-4-nitroaniline exhibits sparing solubility in water and greater solubility in polar organic solvents.[1][3] This is consistent with the "like dissolves like" principle, where the polar functional groups of the analyte interact favorably with polar solvent molecules.

General Solubility Observations:

  • Sparingly Soluble in: Water[1]

  • Soluble in: Polar organic solvents such as ethanol, acetone, and dimethylformamide.[1][3]

While this qualitative information is useful for initial solvent screening, precise quantitative data is often necessary for process optimization, such as determining the optimal solvent for crystallization or reaction chemistry.

Quantitative Solubility: A Data Gap and a Way Forward

A comprehensive search of the scientific literature reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for 5-Fluoro-2-methoxy-4-nitroaniline in a diverse range of organic solvents. This data gap highlights the necessity for experimental determination to support process development and optimization.

The following section provides a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate the specific data required for their applications.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • 5-Fluoro-2-methoxy-4-nitroaniline (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of 5-Fluoro-2-methoxy-4-nitroaniline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 5-Fluoro-2-methoxy-4-nitroaniline. A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of 5-Fluoro-2-methoxy-4-nitroaniline in the specific solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Workflow for Isothermal Equilibrium Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent in sealed vials prep2 Equilibrate at constant temperature with agitation (24-72h) prep1->prep2 samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter supernatant (e.g., 0.45 µm PTFE) samp2->samp3 ana1 Dilute filtered sample samp3->ana1 ana2 Analyze by validated method (e.g., HPLC-UV) ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 res1 Calculate solubility (g/L or mol/L) ana3->res1

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of 5-Fluoro-2-methoxy-4-nitroaniline in organic solvents is influenced by several key factors:

  • Solvent Polarity: As a polar molecule, it is expected to have higher solubility in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.

  • Temperature: The solubility of solids in liquids generally increases with temperature. This relationship can be quantified to determine the thermodynamics of dissolution.

  • Solvent Structure: The steric and electronic properties of the solvent molecules can affect their ability to solvate the solute molecules effectively.

By systematically investigating the solubility in a range of solvents with varying polarities and functional groups (e.g., alcohols, ketones, esters, and chlorinated solvents), a comprehensive solubility profile can be established. This data is invaluable for selecting appropriate solvents for various stages of drug development, from synthesis and purification to formulation.

Conclusion

While there is a current lack of specific quantitative solubility data for 5-Fluoro-2-methoxy-4-nitroaniline in the public domain, this technical guide provides the foundational knowledge and a robust experimental protocol for its determination. A thorough understanding of the compound's physicochemical properties, coupled with systematic experimental investigation using the outlined isothermal shake-flask method, will enable researchers and drug development professionals to generate the critical data needed for process optimization and the successful advancement of pharmaceutical candidates.

References

  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]

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A Theoretical Deep Dive into 5-Fluoro-2-methoxy-4-nitroaniline: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-methoxy-4-nitroaniline (CAS No. 1435806-78-2) is a substituted aromatic amine with significant potential as an intermediate in the synthesis of specialized organic compounds, such as dyes and pigments.[1] A comprehensive understanding of its molecular structure, electronic properties, and reactivity is paramount for optimizing synthetic routes and predicting its behavior in various chemical environments. This technical guide employs established principles of computational chemistry, specifically Density Functional Theory (DFT), to elucidate the theoretical properties of this molecule. We present a detailed analysis of its optimized geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, predicted spectroscopic signatures, and key reactivity descriptors. The insights derived from this in silico investigation provide a foundational framework for researchers, chemists, and drug development professionals to harness the synthetic potential of this versatile building block.

Introduction and Significance

5-Fluoro-2-methoxy-4-nitroaniline is a poly-functionalized benzene derivative. Its structure is characterized by a delicate interplay of electron-donating groups (amino, -NH₂) and (methoxy, -OCH₃) and potent electron-withdrawing groups (nitro, -NO₂; fluoro, -F). This electronic push-pull system is the primary determinant of the molecule's chemical personality, influencing its stability, color, and reactivity. The nitro group, in particular, is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.[2][3]

Understanding these properties at a quantum-mechanical level is essential. Computational modeling, particularly DFT, has become an indispensable tool for predicting molecular characteristics with high accuracy, often rivaling experimental data.[4][5] This guide will simulate and interpret the theoretical data for 5-Fluoro-2-methoxy-4-nitroaniline, providing a robust, predictive model of its behavior.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, all theoretical data presented herein is based on a well-established and validated computational workflow. The chosen methodology represents a standard in the field for studying substituted aromatic systems.[5][6]

Experimental Protocol: In Silico Analysis

  • Structure Generation: A 3D model of 5-Fluoro-2-methoxy-4-nitroaniline was constructed using standard bond lengths and angles.

  • Geometry Optimization: The initial structure was subjected to a full geometry optimization without constraints using Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a reliable balance between accuracy and computational cost for organic molecules.

    • Basis Set: 6-311++G(d,p), a large and flexible basis set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe bond anisotropies. This level of theory is proven to be reliable for predicting the geometry and electronic properties of nitroaromatic compounds.[5]

  • Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also yields the predicted infrared (IR) spectrum.

  • Property Calculations: Single-point energy calculations were performed on the optimized geometry to derive all electronic properties, including:

    • Molecular Orbital energies (HOMO, LUMO).

    • Molecular Electrostatic Potential (ESP).

    • Mulliken population analysis for atomic charges.

    • Conceptual DFT descriptors (hardness, electrophilicity).

Diagram: Computational Workflow

G A 1. Initial 3D Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Frequency Calculation (Confirmation of Minimum) B->C Optimized Geometry D 4. Property Calculation (HOMO/LUMO, ESP, etc.) C->D Verified Minimum E 5. Data Analysis & Interpretation D->E Calculated Properties

Caption: A standard workflow for computational analysis of organic molecules.

Molecular Structure and Geometry

The geometry of the benzene ring is predicted to be nearly planar, with minor deviations caused by steric and electronic interactions between the substituents. The amino (-NH₂) group is expected to exhibit a slight pyramidalization, a common feature in substituted anilines.[6] The nitro group's orientation is critical; it will likely be slightly twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent methoxy group.

Table 1: Predicted Key Geometrical Parameters

ParameterPredicted ValueCausality Behind the Value
C4-N (Nitro) Bond Length~1.45 ÅStrong electron-withdrawing nature of -NO₂ creates partial double bond character with the ring, shortening the bond.
C1-N (Amino) Bond Length~1.39 ÅLone pair donation from the amino nitrogen to the ring system imparts partial double bond character.
C-F Bond Length~1.35 ÅHighly electronegative fluorine forms a strong, short covalent bond.
O-N-O Angle (Nitro)~124°Consistent with sp² hybridization on the nitrogen atom of the nitro group.
Ring C-C Bond Lengths1.38 - 1.41 ÅAverages around the typical aromatic value, with slight variations due to substituent-induced electron density changes.

Note: These values are representative predictions from the B3LYP/6-311++G(d,p) level of theory.

Electronic Properties and Reactivity Prediction

The electronic landscape of a molecule is the key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (ESP) maps are powerful predictive tools.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule interacts with other reagents.

  • HOMO: The HOMO is expected to be delocalized primarily over the aniline portion of the molecule, with significant contributions from the electron-rich amino and methoxy groups. This region represents the most probable site for electrophilic attack .

  • LUMO: The LUMO is predicted to be concentrated heavily on the nitrobenzene portion of the ring, particularly on the nitro group itself. The strongly electron-withdrawing nitro group creates an electron-deficient area, making this the most probable site for nucleophilic attack and reduction.[5]

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability.[7] A smaller gap suggests the molecule is more easily polarizable and thus more reactive. For nitroaromatic compounds, this gap is typically smaller than that of unsubstituted benzene, indicating enhanced reactivity.

Molecular Electrostatic Potential (ESP) Map

The ESP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface.

  • Negative Potential (Red): These regions are electron-rich and are prime targets for electrophiles. The most intense negative potential will be located on the oxygen atoms of the nitro group, followed by the nitrogen of the amino group.

  • Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group will exhibit a positive potential, making them potential hydrogen bond donors.

  • Neutral Potential (Green/Yellow): The carbon backbone of the aromatic ring will display varying potential, influenced by the attached functional groups.

Diagram: Reactivity Prediction Framework

G cluster_0 Electronic Properties cluster_1 Predicted Reactivity HOMO HOMO High Energy Electrons Electrophilic Electrophilic Attack Site (e.g., Protonation, Alkylation) HOMO:f0->Electrophilic donates e⁻ LUMO LUMO Low Energy Vacancy Nucleophilic Nucleophilic Attack Site (e.g., Reduction, Substitution) LUMO:f0->Nucleophilic accepts e⁻ ESP ESP Map Red: Electron Rich Blue: Electron Poor ESP:f1->Electrophilic attracts ESP:f2->Nucleophilic attracts H_Bonding Intermolecular Interactions (Hydrogen Bonding) ESP->H_Bonding guides

Caption: Relationship between calculated electronic properties and predicted chemical reactivity.

Predicted Spectroscopic Signatures

Theoretical calculations can predict spectroscopic data, aiding in the identification and characterization of the compound.

Table 2: Predicted Spectroscopic Data

Spectroscopy TypeKey Predicted FeaturesStructural Correlation
Infrared (IR) ~3400-3500 cm⁻¹ (N-H stretch, asymmetric & symmetric)Confirms the presence of the primary amine (-NH₂).
~1520-1560 cm⁻¹ (N-O stretch, asymmetric)Strong absorption characteristic of the nitro (-NO₂) group.
~1340-1380 cm⁻¹ (N-O stretch, symmetric)Second strong absorption for the nitro group.
~1250 cm⁻¹ (Aryl C-O stretch)Indicates the methoxy (-OCH₃) group attached to the ring.
~1000-1100 cm⁻¹ (C-F stretch)Strong absorption confirming the C-F bond.
¹³C NMR C-NO₂: ~145-150 ppmCarbon attached to the nitro group is highly deshielded.
C-OCH₃: ~155-160 ppmCarbon attached to the methoxy group is also highly deshielded.
C-NH₂: ~135-140 ppmDeshielded due to nitrogen's electronegativity but less so than C-O.
C-F: ~150-155 ppm (with large ¹J C-F coupling)The most deshielded carbon due to fluorine's extreme electronegativity.
UV-Vis λ_max ~350-400 nmThe HOMO→LUMO transition is expected in this range due to the extended conjugation and push-pull electronic system, likely resulting in a yellow/orange color.

Conclusion

The theoretical analysis of 5-Fluoro-2-methoxy-4-nitroaniline via Density Functional Theory provides a detailed and predictive portrait of its chemical nature. The molecule's structure is governed by a complex interplay of its four distinct substituents, which in turn defines a highly polarized electronic landscape. The FMO analysis clearly identifies the electron-rich aniline moiety as the center for electrophilic interactions and the electron-deficient nitroaromatic region as the locus for nucleophilic attack. These in silico findings offer invaluable guidance for synthetic chemists, enabling the rational design of experiments, prediction of reaction outcomes, and a deeper understanding of the molecule's potential as a chemical intermediate.

References

  • 5-Fluoro-2-methoxy-4-nitroaniline . AbacipharmTech. Available at: [Link]

  • Egleton, R. C., et al. (2001). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry . Journal of Medicinal Chemistry. Available at: [Link]

  • Prabavathi, N., et al. (2014). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Peshkov, K., et al. (2021). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research . Molecules. Available at: [Link]

  • Puzyn, T., et al. (2008). Structure-toxicity relationships of nitroaromatic compounds . PubMed. Available at: [Link]

  • Nitro compound . Wikipedia. Available at: [Link]

  • 5-Fluoro-2-methoxy-4-nitroaniline . MySkinRecipes. Available at: [Link]

  • What are the physical properties of nitro compounds? . CK-12 Foundation. Available at: [Link]

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An In-Depth Technical Guide to 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxy-4-nitroaniline (CAS No. 1435806-78-2), a substituted aniline with potential applications in chemical synthesis. The content herein is curated for researchers, scientists, and professionals in drug development and materials science, offering insights into its properties, synthesis, and applications, while also clarifying its distinction from a prominent structural isomer.

Introduction and Context

5-Fluoro-2-methoxy-4-nitroaniline is a fluorinated aromatic amine, a class of compounds that has garnered significant interest in medicinal and materials chemistry. The introduction of a fluorine atom into an organic molecule can substantially alter its physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. While the historical record and discovery of this specific isomer are not extensively documented in publicly available literature, its structural features suggest its primary utility as a building block in organic synthesis.

It is crucial to distinguish 5-Fluoro-2-methoxy-4-nitroaniline from its closely related and more widely documented isomer, 4-Fluoro-2-methoxy-5-nitroaniline (CAS No. 1075705-01-9) . The latter is a key intermediate in the synthesis of the anticancer drug Mereletinib.[1][2] This distinction is vital for researchers in pharmaceutical development to avoid ambiguity in sourcing and application.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 5-Fluoro-2-methoxy-4-nitroaniline are summarized in the table below.

PropertyValueSource(s)
CAS Number 1435806-78-2[3]
Molecular Formula C₇H₇FN₂O₃[3]
Molecular Weight 186.14 g/mol [3]
Boiling Point 370.4 ± 37.0 °C at 760 mmHg[3]
MDL Number MFCD24842657[3]

Storage and Handling: 5-Fluoro-2-methoxy-4-nitroaniline should be stored at room temperature, protected from light, and kept under an inert gas atmosphere.[3]

Synthesis and Reaction Mechanisms

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline.

Synthesis_Workflow Start Start: 3-fluoro-4-methoxyaniline Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Substitution Product Product: 5-Fluoro-2-methoxy-4-nitroaniline Nitration->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: A conceptual workflow for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard nitration reactions of substituted anilines. Researchers should optimize these conditions for safety and yield.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-methoxyaniline in a suitable solvent like concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature. The electrophilic nitronium ion (NO₂⁺) will be generated in situ.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications and Areas of Research

Based on available information, 5-Fluoro-2-methoxy-4-nitroaniline is primarily utilized as an intermediate in the synthesis of dyes and pigments.[3]

Role in Azo Dye Synthesis

The primary amino group on the aniline ring makes it a suitable diazo component in the synthesis of azo dyes. The general workflow for this application is depicted below.

Azo_Dye_Synthesis Aniline 5-Fluoro-2-methoxy-4-nitroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Reaction Diazonium_Salt->Azo_Coupling Coupling_Agent Coupling Agent (e.g., Phenol, Naphthol) Coupling_Agent->Azo_Coupling Azo_Dye Azo Dye Product Azo_Coupling->Azo_Dye

Caption: General workflow for the synthesis of azo dyes from 5-Fluoro-2-methoxy-4-nitroaniline.

The resulting azo dyes are widely used in the textile industry due to their vibrant colors and stability.[3] The presence of the fluoro and nitro groups can influence the final color and lightfastness properties of the dye.

Potential in Organic Synthesis Research

Beyond dye synthesis, this compound serves as a valuable starting material for creating more complex molecules in research and industrial applications.[3] The nitro group can be reduced to an amine, providing a second functional group for further chemical transformations. This makes it a versatile building block for constructing novel organic compounds.

Conclusion

5-Fluoro-2-methoxy-4-nitroaniline is a substituted aniline with established utility as an intermediate in the synthesis of dyes and pigments. While its own history and discovery are not as well-documented as its prominent isomer, 4-Fluoro-2-methoxy-5-nitroaniline, its chemical properties make it a compound of interest for synthetic chemists. The provided conceptual synthesis and application workflows offer a framework for its use in a laboratory setting. As with any chemical, researchers should consult safety data sheets and handle the compound with appropriate precautions. Further research into the applications of this specific isomer could unveil novel uses in materials science and medicinal chemistry.

References

  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Reagentia. (n.d.). 5-Fluoro-2-Methoxy-4-nitroaniline (1 x 5 g). Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of 5-Fluoro-2-methoxy-4-nitroaniline for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe handling and management of 5-Fluoro-2-methoxy-4-nitroaniline, a compound of increasing interest in pharmaceutical and chemical synthesis. As a substituted nitroaniline, this molecule presents a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This document moves beyond generic safety data sheet information to provide in-depth, field-proven insights and the scientific rationale behind recommended procedures, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Profile and Toxicological Insights

5-Fluoro-2-methoxy-4-nitroaniline is a halogenated nitroaromatic amine. This chemical classification immediately signals a need for caution, as compounds in this family are known for their potential biological activity and associated toxicities.

1.1. Known and Anticipated Hazards

The primary documented hazards associated with 5-Fluoro-2-methoxy-4-nitroaniline and its structural analogs include:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of the powder may lead to respiratory tract irritation.[1][2][3]

  • Suspected Genotoxicity: There is a concern that this compound may cause genetic defects.[4]

1.2. The Underlying Risk: Methemoglobinemia

A significant, and potentially life-threatening, hazard associated with nitroaromatic compounds, including nitroanilines, is the induction of methemoglobinemia.[5][6]

  • Mechanism of Action: Upon absorption, nitroaromatic compounds can be metabolized to intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia.[7]

  • Clinical Manifestations: The signs and symptoms of methemoglobinemia are dose-dependent and can range from cyanosis (a bluish discoloration of the skin, lips, and nail beds) at lower levels (10-20%) to headache, dizziness, tachycardia, and, in severe cases (>50%), coma, seizures, and death.[7] It is crucial to note that pulse oximetry readings can be misleadingly low in the presence of methemoglobinemia and may not correlate with the actual degree of oxygen saturation.[7]

1.3. Thermal Instability

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of 5-Fluoro-2-methoxy-4-nitroaniline, a robust system of controls is essential to minimize exposure. This relies on a combination of engineering controls as the primary line of defense, supplemented by appropriate PPE.

2.1. Engineering Controls: Containing the Hazard at the Source

The primary goal of engineering controls is to physically separate the researcher from the hazardous material.

  • Ventilated Balance Enclosures (VBEs): For weighing operations, a VBE is the preferred engineering control.[1][9][10] These enclosures are specifically designed to provide a non-turbulent airflow that protects the user from airborne particulates while ensuring the stability and accuracy of the balance.[9][10] The air from a VBE should be HEPA-filtered before being exhausted.[2][9]

  • Chemical Fume Hoods: All other manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood.[11][12]

  • Glove Boxes: For particularly hazardous operations or when handling larger quantities, a glove box provides the highest level of containment.[8][11]

Diagram: Hierarchy of Engineering Controls for Handling Potent Powders

G cluster_0 Engineering Controls GloveBox Glove Box (Highest Containment) VBE Ventilated Balance Enclosure (VBE) (Weighing Operations) GloveBox->VBE More specialized for weighing FumeHood Chemical Fume Hood (General Manipulations) VBE->FumeHood More general use

Caption: Hierarchy of engineering controls for handling potent powders.

2.2. Personal Protective Equipment (PPE): The Final Barrier

The selection and correct use of PPE are critical for preventing direct contact with 5-Fluoro-2-methoxy-4-nitroaniline.

PPE CategorySpecificationRationale
Hand Protection Butyl or nitrile gloves. Double-gloving is recommended.[3][13][14]Butyl rubber offers excellent resistance to nitro compounds.[3] Nitrile gloves are a good alternative and provide a clear indication of tearing.[13][14] Double-gloving provides an extra layer of protection against tears and permeation.
Eye Protection Chemical splash goggles and a full-face shield.[15]Protects against airborne powder and splashes of solutions.
Body Protection A lab coat, fully fastened, with clothing that covers the legs and closed-toe shoes.[11]Prevents skin contact with spills and contamination of personal clothing.
Respiratory Protection An N95 respirator may be necessary if engineering controls are not available or during spill cleanup. For higher levels of protection, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is recommended.[16][17]Protects against the inhalation of airborne powder.

Safe Handling Protocols: From Receipt to Reaction

Adherence to standardized protocols for handling 5-Fluoro-2-methoxy-4-nitroaniline is crucial for minimizing the risk of exposure.

3.1. Purchasing and Storage

  • Procurement: Whenever possible, purchase the compound in pre-weighed amounts to avoid the need for weighing.[11][18] If this is not feasible, purchase the smallest quantity necessary for the planned experiments.[11]

  • Storage: Store 5-Fluoro-2-methoxy-4-nitroaniline in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[16][19] The container should be kept tightly closed in an inert atmosphere.[8]

3.2. Step-by-Step Weighing Protocol (Tare Method)

This protocol is designed to minimize the generation of airborne dust and potential for contamination.

  • Preparation: Designate a specific work area for handling the compound. Cover the work surface with absorbent bench paper.[12]

  • Taring the Container: Place an empty, sealable container (e.g., a vial with a lid) on the balance within the VBE and tare it.

  • Adding the Compound: Transfer the tared container to a chemical fume hood. Carefully add the desired amount of 5-Fluoro-2-methoxy-4-nitroaniline to the container.

  • Sealing and Re-weighing: Securely close the container and transport it back to the balance in the VBE to obtain the final weight.

  • Dissolution: Return the sealed container to the chemical fume hood to prepare the solution.[20][21]

Diagram: Safe Weighing Workflow (Tare Method)

G cluster_0 Workflow Start Start Tare Tare empty, sealed container in VBE Start->Tare Add Add powder to container in fume hood Tare->Add Weigh Re-weigh sealed container in VBE Add->Weigh Dissolve Dissolve powder in fume hood Weigh->Dissolve End End Dissolve->End

Caption: Safe weighing workflow using the tare method.

Spill Management, Decontamination, and Waste Disposal

A clear and practiced plan for managing spills and disposing of waste is essential.

4.1. Spill Cleanup

  • Alert and Evacuate: Immediately alert others in the vicinity and restrict access to the area.

  • Don Appropriate PPE: This should include a respirator.[16]

  • Contain the Spill: For powdered spills, gently cover the material with a wet absorbent pad to prevent it from becoming airborne.[6][16] Do not use a brush, as this will generate dust.[11]

  • Clean the Area: Once the powder is wetted, collect the absorbent material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[22]

4.2. Decontamination

All non-disposable equipment, such as spatulas and glassware, should be decontaminated after use. This can be achieved by rinsing with a solvent in which 5-Fluoro-2-methoxy-4-nitroaniline is soluble, followed by a thorough wash with soap and water. All rinsates should be collected as hazardous waste.

4.3. Waste Disposal

All waste containing 5-Fluoro-2-methoxy-4-nitroaniline, including contaminated PPE, absorbent materials, and solutions, must be disposed of as hazardous waste. As a halogenated nitroaromatic compound, this waste should be segregated into the appropriate halogenated organic waste stream for incineration by a licensed chemical waste disposal facility.[2]

Emergency Procedures and First Aid

Rapid and appropriate action is critical in the event of an exposure.

5.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Wash the area with soap and water. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

5.2. Medical Management of Methemoglobinemia

  • Recognition: Be vigilant for the signs of methemoglobinemia, particularly cyanosis that does not improve with supplemental oxygen.[7]

  • Treatment: The primary antidote for severe methemoglobinemia (levels >20% or symptomatic patients) is the intravenous administration of methylene blue (1-2 mg/kg). This should be done in a clinical setting. It is crucial to inform emergency medical personnel of the potential for methemoglobinemia from exposure to a nitroaniline compound.

Conclusion

5-Fluoro-2-methoxy-4-nitroaniline is a valuable research chemical that can be handled safely with a comprehensive understanding of its hazard profile and the diligent implementation of appropriate safety protocols. By prioritizing engineering controls, utilizing the correct PPE, adhering to strict handling procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

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  • Echemi. (n.d.). 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety Data Sheets.
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  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9.
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  • Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
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  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
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Methodological & Application

Introduction: The Strategic Value of 4-Fluoro-2-methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Advanced Intermediates from 4-Fluoro-2-methoxy-5-nitroaniline

4-Fluoro-2-methoxy-5-nitroaniline (CAS: 1075705-01-9) is a highly functionalized aromatic compound that has emerged as a critical starting material in modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an aniline amine, a nitro group, a fluorine atom, and a methoxy group, provides a rich platform for diverse chemical transformations.[3] The unique electronic and steric arrangement of these functional groups allows for selective and sequential reactions, making it a "privileged scaffold" for building complex molecular architectures.

This aniline derivative is most notably recognized as a key intermediate in the synthesis of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Osimertinib and Mereletinib, which are pivotal in targeted cancer therapies.[1][3] Its utility also extends to the synthesis of dyes and other specialized organic compounds.[4]

This guide provides detailed protocols for key synthetic transformations of 4-Fluoro-2-methoxy-5-nitroaniline, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to generate advanced, high-value derivatives for drug discovery and development programs.

A note on nomenclature: This compound is referred to in literature as both 5-Fluoro-2-methoxy-4-nitroaniline and 4-Fluoro-2-methoxy-5-nitroaniline. This guide will use the latter, which corresponds to CAS number 1075705-01-9.[5]

PART 1: Safety, Handling, and Physicochemical Properties

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.

1.1 Safety and Hazard Information

4-Fluoro-2-methoxy-5-nitroaniline is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Prolonged or repeated exposure may have adverse effects on the liver, kidneys, and respiratory system.[3]

1.2 Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the starting material.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃[5]
Molecular Weight 186.14 g/mol [5]
Appearance Light yellow to brown crystalline powder[6]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane.[3]
Melting Point ~130 °C[6]
Storage Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), away from light.[6]

PART 2: Core Synthetic Transformations and Protocols

The strategic value of 4-Fluoro-2-methoxy-5-nitroaniline lies in the selective manipulation of its functional groups. The following diagram and protocols outline the most critical transformations for generating advanced intermediates.

G A 4-Fluoro-2-methoxy-5-nitroaniline B 4-Fluoro-2-methoxybenzene-1,2-diamine A->B Nitro Reduction (Protocol 1) C N-Protected Aniline Derivative (e.g., Boc-protected) A->C Amine Protection (Protocol 2) D Diarylamine Derivative A->D Buchwald-Hartwig Amination (Protocol 4) E Benzimidazole Scaffold B->E Cyclization (Protocol 3)

Caption: Key synthetic pathways from 4-Fluoro-2-methoxy-5-nitroaniline.

Protocol 1: Catalytic Reduction of the Nitro Group

Principle: The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and crucial transformations for this substrate. The resulting ortho-phenylenediamine is a versatile precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are common cores in kinase inhibitors.[7][8] Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method due to its high efficiency, selectivity, and clean reaction profile, typically yielding the product with minimal side reactions.[2]

Experimental Protocol:

  • Reagents & Equipment:

    • 4-Fluoro-2-methoxy-5-nitroaniline

    • 10% Palladium on carbon (Pd/C), 50% wet

    • Methanol (MeOH), reagent grade

    • Parr hydrogenator or a two-neck round-bottom flask equipped with a magnetic stir bar and a hydrogen balloon

    • Celite® for filtration

  • Step-by-Step Procedure:

    • To a Parr shaker flask or a round-bottom flask, add 4-Fluoro-2-methoxy-5-nitroaniline (e.g., 5.0 g, 26.86 mmol).

    • Add methanol (100 mL) to dissolve the starting material.

    • Carefully add 10% Pd/C (5-10 mol%, e.g., 0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reaction vessel. If using a flask, evacuate the air and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

    • If using a Parr apparatus, pressurize the vessel with hydrogen to 40-50 psi.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (disappearance of the starting material). The reaction is typically complete within 4-12 hours.[2]

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

      • Expert Insight: Palladium on carbon is pyrophoric when dry. Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent and dispose of it according to institutional safety guidelines.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, 4-Fluoro-2-methoxybenzene-1,2-diamine, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 2: N-Boc Protection of the Aniline

Principle: Selective protection of the aniline nitrogen is often necessary to prevent its interference in subsequent reactions or to modulate its reactivity. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under a wide range of conditions but can be easily removed under acidic conditions. This protocol uses di-tert-butyl dicarbonate (Boc₂O) for an efficient and clean protection reaction.[2]

Experimental Protocol:

  • Reagents & Equipment:

    • 4-Fluoro-2-methoxy-5-nitroaniline

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Tetrahydrofuran (THF), anhydrous

    • Standard glassware for inert atmosphere reactions

  • Step-by-Step Procedure:

    • Dissolve 4-Fluoro-2-methoxy-5-nitroaniline (e.g., 5.0 g, 26.86 mmol) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.2 eq, 4.5 mL, 32.23 mmol) and a catalytic amount of DMAP (e.g., 50 mg).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1 eq, 6.46 g, 29.55 mmol) in THF (20 mL) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 3: Synthesis of a Benzimidazole Scaffold

Principle: Following the successful reduction of the nitro group (Protocol 1), the resulting diamine is a powerful building block for heterocyclic synthesis. Reaction with an aldehyde in the presence of an oxidizing agent (or simply air) provides a direct route to 2-substituted benzimidazoles, a core structure in many kinase inhibitors.

Experimental Protocol:

  • Reagents & Equipment:

    • 4-Fluoro-2-methoxybenzene-1,2-diamine (from Protocol 1)

    • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

    • Ethanol or N,N-Dimethylformamide (DMF)

    • Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant)

    • Standard reflux apparatus

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the diamine (1.0 eq) in ethanol.

    • Add the desired aldehyde (1.05 eq).

    • Heat the mixture to reflux and stir. The reaction can often proceed with atmospheric oxygen as the oxidant over several hours. For a more controlled reaction, sodium metabisulfite (1.5 eq) can be added.

    • Monitor the reaction by TLC or LC-MS for the formation of the benzimidazole product.

    • The reaction is typically complete in 6-18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude residue by recrystallization or flash column chromatography to obtain the pure 2-substituted-5-fluoro-7-methoxy-1H-benzo[d]imidazole derivative.

Protocol 4: Application in Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide/triflate.[9][10] This reaction is one of the most powerful tools for synthesizing the diarylamine linkages found in a vast number of kinase inhibitors.[7][11] In this protocol, the aniline nitrogen of our starting material acts as the nucleophile, coupling with a diverse range of (hetero)aryl halides.

G pd0 Pd(0)Ln pd_ox Ar-Pd(II)(X)Ln pd0->pd_ox Oxidative Addition pd_am Ar-Pd(II)(NR'R'')Ln pd_ox->pd_am Ligand Exchange pd_am->pd0 Reductive Elimination prod Product pd_am->prod pd_prod Ar-NR'R'' sub Ar-X sub->pd_ox amine HNR'R'' amine->pd_am base Base base->pd_am

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

  • Reagents & Equipment:

    • 4-Fluoro-2-methoxy-5-nitroaniline

    • Aryl halide or triflate (Ar-X) (e.g., 4-bromopyridine)

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

    • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

    • Schlenk tube or microwave vial, and equipment for inert atmosphere chemistry

  • Step-by-Step Procedure:

    • Expert Insight: This reaction is highly sensitive to air and moisture. All reagents should be dry, and the reaction must be set up in a glovebox or using Schlenk line techniques.

    • To a dry Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.5-2.0 eq).

    • Add the 4-Fluoro-2-methoxy-5-nitroaniline (1.2 eq) and the aryl halide (1.0 eq).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Alternatively, microwave irradiation can be used to accelerate the reaction.[11]

    • Monitor the reaction by LC-MS until the aryl halide is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the resulting crude diarylamine derivative by flash column chromatography.

Conclusion

4-Fluoro-2-methoxy-5-nitroaniline is far more than a simple chemical intermediate; it is a strategic platform for the rapid assembly of complex and high-value molecules. The protocols outlined in this guide demonstrate its versatility in key synthetic operations including reduction, protection, cyclization, and cross-coupling. By mastering these transformations, researchers in drug discovery and materials science can efficiently generate diverse libraries of novel compounds, accelerating the development of next-generation therapeutics and functional materials.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. [Link]

  • González-Vera, J. A., et al. (2011). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Library of Medicine. [Link]

  • Senfeida Chemical. (n.d.). China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

Sources

Application Notes and Protocols: 5-Fluoro-2-methoxy-4-nitroaniline as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 5-Fluoro-2-methoxy-4-nitroaniline is a substituted aromatic amine that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an activating methoxy group, a deactivating nitro group, and a strategically placed fluorine atom, imparts a distinct reactivity profile that is highly valuable for the synthesis of complex molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of 5-fluoro-2-methoxy-4-nitroaniline, with a particular focus on its role in the development of pharmaceutical agents. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₇H₇FN₂O₃[1][2]
Molecular Weight 186.14 g/mol [1][2]
Appearance Pale yellow to yellow-red or orange-red crystalline powder[3]
Boiling Point 370.4 ± 37.0 °C at 760 mmHg[1]
Melting Point 130 °C[4]
Solubility Sparingly soluble in water, soluble in organic solvents such as ethanol and acetone.[5]
Storage Store at room temperature or under inert gas (nitrogen or argon) at 2–8 °C, away from light.[1][4]

Safety Profile:

5-Fluoro-2-methoxy-4-nitroaniline is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementDescription
H302Harmful if swallowed[2][6]
H315Causes skin irritation[2][6]
H319Causes serious eye irritation[2][6]
H335May cause respiratory irritation[2][6]

For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.[6][7]

Synthesis of 5-Fluoro-2-methoxy-4-nitroaniline

The primary synthetic route to 5-fluoro-2-methoxy-4-nitroaniline involves the nitration of a substituted aniline precursor. The choice of nitrating agent and reaction conditions is critical to achieving high yield and regioselectivity.

Protocol 1: Nitration of 4-Fluoro-2-methoxyaniline with Nitric Acid in Sulfuric Acid

This protocol is a common and effective method for the synthesis of the target compound. The use of a strong acid medium is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction.

Workflow for the Synthesis of 5-Fluoro-2-methoxy-4-nitroaniline

cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation A Dissolve 4-fluoro-2-methoxyaniline in dichloromethane B Cool to 0°C in an ice bath A->B C Add concentrated H₂SO₄ dropwise B->C D Add concentrated HNO₃ dropwise (maintain 0°C) C->D E Stir for 3 hours at 0°C D->E F Quench with saturated NaHCO₃ solution (adjust pH to 8) E->F G Extract with ethyl acetate F->G H Wash organic layer with brine G->H I Dry over Na₂SO₄ and concentrate H->I J Recrystallize from petroleum ether I->J

Caption: A typical workflow for the synthesis of 5-fluoro-2-methoxy-4-nitroaniline via nitration.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methoxyaniline (3.90 mmol) in dichloromethane (39.0 mL).[8]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.85 mL) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.[8] The sulfuric acid serves to protonate the aniline, which would otherwise be oxidized by the nitric acid, and to catalyze the formation of the nitronium ion.

  • Nitration: Add concentrated nitric acid (267 μL, 5.85 mmol) dropwise to the reaction mixture.[8] The addition should be slow to control the exothermic reaction and prevent over-nitration.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 3 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.[4] This neutralizes the excess acid and should be done with caution due to gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.[8]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization from petroleum ether to yield the final product.[8]

Applications in Pharmaceutical Synthesis

The strategic placement of the fluoro, methoxy, amino, and nitro groups makes 5-fluoro-2-methoxy-4-nitroaniline a valuable precursor in the synthesis of several active pharmaceutical ingredients (APIs). The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[9]

Key Intermediate in the Synthesis of Kinase Inhibitors

5-Fluoro-2-methoxy-4-nitroaniline serves as a crucial building block for the synthesis of targeted cancer therapies, such as Mereletinib and Osimertinib.[4][5][10]

Role in the Synthesis of Osimertinib:

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[10][11] The synthesis of Osimertinib utilizes 5-fluoro-2-methoxy-4-nitroaniline as a key starting material. The unique arrangement of functional groups on this aniline derivative provides the necessary chemical reactivity and structural features for subsequent coupling and cyclization reactions that ultimately form the core of the Osimertinib molecule.[10]

Synthetic Utility Workflow

A 5-Fluoro-2-methoxy-4-nitroaniline B Reduction of Nitro Group A->B C Formation of Diamine B->C D Coupling with Pyrimidine Moiety C->D E Cyclization and further modifications D->E F Final API (e.g., Osimertinib) E->F

Caption: Generalized synthetic pathway illustrating the utility of 5-fluoro-2-methoxy-4-nitroaniline in API synthesis.

The synthesis of these complex molecules often begins with the reduction of the nitro group of 5-fluoro-2-methoxy-4-nitroaniline to an amine, forming a diamine intermediate. This diamine is then poised for subsequent reactions, such as condensation with a pyrimidine derivative, to construct the heterocyclic core of the final drug.

Conclusion

5-Fluoro-2-methoxy-4-nitroaniline is a high-value synthetic intermediate with significant applications in the pharmaceutical and chemical industries. Its synthesis via electrophilic nitration is a well-established process, and its unique chemical architecture provides a versatile platform for the construction of complex molecular targets. The insights and protocols detailed in this guide are intended to empower researchers to effectively and safely utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of science and the development of new therapeutics.

References

  • 5-Fluoro-2-methoxy-4-nitroaniline. MySkinRecipes. [Link]

  • 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072. PubChem. [Link]

  • Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

Sources

Application Notes & Experimental Protocols: 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Organic Synthesis and Materials Science

Abstract

This document provides a detailed technical guide on the properties, handling, and experimental use of 5-Fluoro-2-methoxy-4-nitroaniline (CAS No. 1435806-78-2). While primarily documented as an intermediate in the synthesis of dyes and pigments, its unique substitution pattern—featuring amine, fluoro, methoxy, and nitro groups—presents a versatile scaffold for broader applications in organic synthesis.[1] This guide offers insights into its chemical characteristics, safety protocols, and detailed experimental procedures for its synthesis and subsequent application in azo dye formation. We will also draw a comparative distinction with its more widely studied isomer, 4-Fluoro-2-methoxy-5-nitroaniline, a key intermediate in pharmaceutical development, to provide a comprehensive context for researchers.[2][3]

Compound Profile and Physicochemical Properties

5-Fluoro-2-methoxy-4-nitroaniline is a halogenated aniline derivative.[1] Its molecular structure is characterized by an aniline core substituted with four distinct functional groups. The interplay of these groups dictates its reactivity:

  • Amine (-NH₂): A primary aromatic amine that is nucleophilic and readily undergoes diazotization. It is an activating, ortho-, para-directing group.

  • Methoxy (-OCH₃): A strong electron-donating group that activates the aromatic ring towards electrophilic substitution.[2]

  • Fluoro (-F): An electronegative atom that withdraws electron density via the inductive effect but can donate electron density through resonance. Its presence can significantly modulate the acidity and reactivity of adjacent functional groups.

  • Nitro (-NO₂): A powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position.

This combination of electron-donating and electron-withdrawing groups on a single aromatic ring makes it a valuable and reactive intermediate in multi-step organic synthesis.[2]

PropertyValueSource
CAS Number 1435806-78-2[1]
Molecular Formula C₇H₇FN₂O₃[1]
Molecular Weight 186.14 g/mol [1]
Boiling Point 370.4 ± 37.0 °C at 760 mmHg[1]
Appearance Pale yellow to red crystalline powder[4]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[2]
Storage Room temperature, away from light, under an inert atmosphere.[1]

Health and Safety Precautions

Proper handling of 5-Fluoro-2-methoxy-4-nitroaniline is critical. The compound is classified as harmful and an irritant.[5]

Hazard Identification (Based on GHS Classifications for Isomer):

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Recommended Safety Protocols:

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles with side shields.[2][7]

  • Handling: Avoid creating dust.[7] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[6]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7][8]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6][8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6]

Core Application: Intermediate for Azo Dyes

The primary documented application of 5-Fluoro-2-methoxy-4-nitroaniline is as an intermediate in the synthesis of azo dyes.[1] The aniline functional group is the key to this application, as it can be readily converted into a diazonium salt. This salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner (e.g., phenols, anilines, or naphthols) to form an azo compound, characterized by the -N=N- linkage.

The substituents on the aniline ring play a crucial role in determining the final color and stability of the dye. The electron-withdrawing nitro group and the electron-donating methoxy group create a "push-pull" system that extends the conjugation of the chromophore, shifting the absorption wavelength and influencing the resulting color.

Contextual Application: Comparison with a Pharmaceutical Intermediate

It is crucial for researchers, particularly in drug development, to distinguish this compound from its isomer, 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9). This isomer is a well-documented and critical intermediate in the synthesis of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer.[3][9] The specific placement of the functional groups in the 4-fluoro-5-nitro isomer is essential for the subsequent coupling reactions that form the core structure of Osimertinib.[3] This distinction underscores how subtle changes in molecular structure can lead to vastly different industrial and medicinal applications.

Experimental Protocols

Protocol 4.1: Synthesis via Nitration of 4-Fluoro-2-methoxyaniline

This protocol outlines a representative method for the synthesis of the related isomer, 4-fluoro-2-methoxy-5-nitroaniline, which can be adapted for the target compound from the corresponding precursor. The fundamental principle is the electrophilic nitration of a substituted aniline.[10]

Workflow for Electrophilic Nitration

G cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Workup & Isolation A Dissolve 4-Fluoro-2-methoxyaniline in Concentrated H₂SO₄ B Cool reaction mixture to -15°C to 0°C A->B D Add nitrating agent dropwise to the cooled mixture B->D C Prepare nitrating agent (e.g., KNO₃ in H₂SO₄ or HNO₃) C->D E Stir for 2-3 hours, maintaining low temperature D->E F Pour reaction mixture onto crushed ice E->F G Neutralize with base (e.g., NaOH) to pH 8-9 to precipitate solid F->G H Filter the solid product G->H I Wash with cold water and dry H->I J Pure 4-Fluoro-2-methoxy-5-nitroaniline I->J Purification (Recrystallization) G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation A Dissolve Aniline derivative in HCl/H₂O B Cool to 0-5°C (Ice Bath) A->B C Add cold NaNO₂ solution dropwise B->C D Stir for 15-30 min at 0-5°C to form Diazonium Salt C->D G Slowly add Diazonium Salt solution to the coupling solution D->G E Prepare coupling partner solution (e.g., β-Naphthol in NaOH) F Cool coupling solution to 0-5°C E->F H Stir and observe color change/ precipitate formation I Filter the Azo Dye precipitate H->I J Wash with cold water I->J K Dry the final product J->K L Azo Dye Product K->L Characterization

Sources

The Strategic Utility of 5-Fluoro-2-methoxy-4-nitroaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Among the myriad of chemical building blocks, 5-Fluoro-2-methoxy-4-nitroaniline has emerged as a particularly valuable scaffold, especially in the synthesis of targeted cancer therapies. Its unique substitution pattern—a fluorine atom, a methoxy group, and a nitro group on an aniline core—provides a versatile platform for constructing complex molecular architectures with tailored pharmacological profiles. This guide offers an in-depth exploration of the applications of 5-Fluoro-2-methoxy-4-nitroaniline in medicinal chemistry, complete with detailed protocols and an analysis of the chemical rationale behind its use.

The presence of electronically distinct functional groups on the aniline ring allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, providing a key handle for further derivatization, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[1] The methoxy group, also an important modulator of electronic properties, further influences the reactivity and conformation of the molecule. This trifecta of functionalities makes 5-Fluoro-2-methoxy-4-nitroaniline a privileged starting material in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 1075705-01-9[2][3]
Molecular Formula C₇H₇FN₂O₃[2][4]
Molecular Weight 186.14 g/mol [2][4]
Appearance Light yellow to brown powder/crystal[3][5]
Melting Point 127-132 °C[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]
Purity >98.0% (GC) is commercially available.[5]

Safety Information: 5-Fluoro-2-methoxy-4-nitroaniline is harmful if swallowed and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[7]

Application Notes: A Cornerstone in the Synthesis of Kinase Inhibitors

The primary application of 5-Fluoro-2-methoxy-4-nitroaniline in medicinal chemistry is as a key intermediate in the synthesis of small-molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth and survival.

The Rationale for Fluorination in Kinase Inhibitor Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The fluorine atom in 5-Fluoro-2-methoxy-4-nitroaniline is not merely a passive substituent; it plays an active role in shaping the biological activity of the final drug molecule.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and less frequent dosing.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.

  • Membrane Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which can in turn affect its ability to cross cell membranes and reach its intracellular target.

Case Study 1: Osimertinib (Tagrisso®) - A Third-Generation EGFR Inhibitor

Osimertinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and is used to treat non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[8] 5-Fluoro-2-methoxy-4-nitroaniline is a crucial building block in several reported synthetic routes to Osimertinib.[8][9]

The synthesis typically involves the coupling of 5-Fluoro-2-methoxy-4-nitroaniline with a pyrimidine derivative, followed by the reduction of the nitro group and subsequent elaboration of the resulting aniline to introduce the acrylamide "warhead" that forms a covalent bond with the target kinase.

Diagram: Synthetic Pathway to Osimertinib Intermediate

G A 5-Fluoro-2-methoxy-4-nitroaniline C N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Intermediate 3) A->C B 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole B->C Nucleophilic Aromatic Substitution E N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Intermediate 4) C->E D N,N,N'-Trimethylethane-1,2-diamine D->E Nucleophilic Aromatic Substitution G N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Intermediate 5) E->G Nitro Group Reduction F Reduction (e.g., Fe/NH4Cl) F->G I Osimertinib G->I H Acryloyl chloride H->I Acylation

Caption: Synthetic workflow for Osimertinib from 5-Fluoro-2-methoxy-4-nitroaniline.

Case Study 2: Mereletinib - A BRAF V600E Kinase Inhibitor

Mereletinib is a potent inhibitor of the BRAF V600E mutant kinase, a driver of several cancers, including melanoma.[1] The synthesis of Mereletinib also utilizes 5-Fluoro-2-methoxy-4-nitroaniline as a key starting material, highlighting its versatility in the construction of different kinase inhibitor scaffolds.[1] The synthetic strategy is conceptually similar to that of Osimertinib, involving the functionalization of the aniline core to build the final, complex drug molecule.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized by the end-user based on their specific experimental setup and safety procedures.

Protocol 1: Synthesis of N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Osimertinib Intermediate 3)

This protocol describes the nucleophilic aromatic substitution reaction between 5-Fluoro-2-methoxy-4-nitroaniline and a chloropyrimidine derivative.

Materials:

  • 5-Fluoro-2-methoxy-4-nitroaniline (1.0 eq)

  • 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.2 eq)

  • 2-Pentanol (as solvent)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-2-methoxy-4-nitroaniline, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, and p-toluenesulfonic acid monohydrate.

  • Add 2-pentanol to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Expected Outcome: The desired product, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, is typically obtained as a solid.

Protocol 2: Reduction of the Nitro Group to Form an Aniline (General Procedure)

This protocol describes a general method for the reduction of the nitro group in the synthesized intermediates.

Materials:

  • Nitro-containing intermediate (e.g., Osimertinib Intermediate 4) (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol

  • Water

Procedure:

  • Suspend the nitro-containing intermediate in a mixture of ethanol and water.

  • Add ammonium chloride followed by iron powder to the suspension.

  • Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aniline product.

Expected Outcome: The corresponding aniline derivative is typically obtained and can often be used in the next step without further purification.

Diagram: EGFR Signaling Pathway and Osimertinib Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Conclusion: An Indispensable Tool for Drug Discovery

5-Fluoro-2-methoxy-4-nitroaniline has proven to be a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity and the strategic placement of its functional groups have enabled the efficient synthesis of complex and life-saving drugs, particularly in the field of oncology. The insights into the role of fluorine in drug design further underscore the importance of this starting material. As the quest for more selective and potent therapeutic agents continues, the demand for such strategically functionalized scaffolds is likely to grow, solidifying the place of 5-Fluoro-2-methoxy-4-nitroaniline in the medicinal chemist's toolbox.

References

  • Chemsrc. 4-Fluoro-2-Methoxy-5-Nitroaniline(CAS#:1075705-01-9). Accessed January 3, 2026. [Link]

  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. Accessed January 3, 2026. [Link]

  • ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. Accessed January 3, 2026. [Link]

  • Patsnap.
  • ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Accessed January 3, 2026. [Link]

  • ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Accessed January 3, 2026. [Link]

  • Chinese Journal of Pharmaceuticals. Synthesis of Osimertinib. Accessed January 3, 2026. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Accessed January 3, 2026. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Accessed January 3, 2026. [Link]

  • PMC - NIH. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Accessed January 3, 2026. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Accessed January 3, 2026. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Accessed January 3, 2026.
  • Google Patents. Improved process for preparing osimertinib or a salt thereof. Accessed January 3, 2026.

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Application Notes & Protocols: Leveraging 5-Fluoro-2-methoxy-4-nitroaniline for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Fluoro-2-methoxy-4-nitroaniline

5-Fluoro-2-methoxy-4-nitroaniline is a highly functionalized aromatic compound that serves as a potent and versatile building block in modern organic synthesis.[1][2][3] Its utility stems from the strategic arrangement of four distinct functional groups on the benzene ring: an amine, a methoxy group, a nitro group, and a fluorine atom. This unique combination of electron-donating and electron-withdrawing groups imparts a nuanced reactivity profile, allowing for selective transformations at multiple sites.[1][4]

The true power of this intermediate lies in its pre-configured architecture, which is foundational for constructing complex molecular scaffolds. It is a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the EGFR kinase inhibitors Mereletinib and Osimertinib, highlighting its significance in drug discovery and development.[1][5][6]

This guide provides researchers, scientists, and drug development professionals with a technical overview and detailed protocols for harnessing the synthetic potential of 5-Fluoro-2-methoxy-4-nitroaniline. We will explore three core transformations: the reduction of the nitro group, palladium-catalyzed C-N bond formation, and nucleophilic aromatic substitution, providing the causal logic behind experimental choices to ensure reproducible and scalable success.

Compound Profile and Safety Mandates

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is imperative.

Physicochemical Properties

The key properties of 5-Fluoro-2-methoxy-4-nitroaniline are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₇FN₂O₃[1][7]
Molecular Weight 186.14 g/mol [1][7]
Appearance Pale yellow to orange crystal/powder[5][8]
Melting Point 130 °C[5]
Boiling Point ~354.8 °C (Predicted)[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]
Storage Store in a refrigerator or under inert gas (Nitrogen or Argon) at 2–8 °C, away from light.[5][8][9]
GHS Hazard Information and Safe Handling

5-Fluoro-2-methoxy-4-nitroaniline is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[10][11]

  • Pictograms:

  • Signal Word: Warning [7][8]

  • Hazard Statements: [7][8][10]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Mandatory Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles.[11]

  • Precautionary Measures: [10][11]

    • P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.

    • P280: Wear protective gloves/clothing/eye protection.

    • P301+P317 & P302+P352: If swallowed, get medical help. If on skin, wash with plenty of water.

    • P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Synthetic Pathways from 5-Fluoro-2-methoxy-4-nitroaniline

The following diagram illustrates the three primary synthetic routes that leverage the distinct functional groups of the starting material. Each pathway unlocks a different class of novel compounds, demonstrating the molecule's versatility.

G Figure 1: Key Synthetic Transformations cluster_0 Pathway 1: Reduction cluster_1 Pathway 2: C-N Coupling cluster_2 Pathway 3: SNAr A 5-Fluoro-2-methoxy-4-nitroaniline B 5-Fluoro-2-methoxy- benzene-1,4-diamine A->B Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) C N-Aryl Secondary Amine Derivatives A->C Buchwald-Hartwig Amination (Pd-catalyzed) D Substituted Nitroaniline (e.g., Morpholino derivative) A->D Nucleophilic Aromatic Substitution (Displacement of Fluorine)

Caption: Versatile synthetic routes from the core intermediate.

Experimental Protocols and Mechanistic Insights

The following protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Selective Reduction of the Nitro Group

This transformation converts the electron-withdrawing nitro group into a versatile amino group, yielding 5-Fluoro-2-methoxybenzene-1,4-diamine , a critical precursor for building heterocyclic rings and other complex structures.

Chemical Rationale: Catalytic hydrogenation is the method of choice for its high efficiency and clean conversion, avoiding the use of harsh metal/acid reagents that can be difficult to remove during workup.[12] The nitro group is readily reduced under these conditions, while other functional groups on the ring remain intact. This reaction is highly exothermic and requires careful temperature management.[12]

G Figure 2: Nitro Group Reduction start 5-Fluoro-2-methoxy-4-nitroaniline product 5-Fluoro-2-methoxy- benzene-1,4-diamine start->product reagents H₂ (balloon), 10% Pd/C Methanol, RT reagents->start:n

Caption: Reaction scheme for catalytic hydrogenation.

Step-by-Step Protocol:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-2-methoxy-4-nitroaniline (5.0 g, 26.86 mmol).

  • Solvent Addition: Add methanol (100 mL) to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w) under a gentle stream of nitrogen.

    • Scientist's Note: Pd/C is flammable, especially when dry and in the presence of solvents. Always handle it with care, preferably as a 50% water-wet paste, and ensure an inert atmosphere during addition.

  • Reaction Execution: Seal the flask with a septum, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product will have a significantly lower Rf value than the starting material. The reaction is typically complete within 3-4 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL).

    • Scientist's Note: The filter cake containing Pd/C should not be allowed to dry, as it can become pyrophoric. Quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting diamine is often used directly in the next step but can be purified by column chromatography on silica gel if necessary.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol demonstrates the formation of a C-N bond at the primary amine position, a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[13][14]

Chemical Rationale: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that pairs an amine with an aryl halide.[13] The reaction proceeds via a catalytic cycle involving a palladium(0) species.[15] The choice of a sterically hindered phosphine ligand (like XPhos) is critical; it promotes the rate-limiting reductive elimination step and prevents undesirable side reactions like beta-hydride elimination.[15][16] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

Step-by-Step Protocol:

  • Reactor Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), XPhos (143 mg, 0.3 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu) (672 mg, 7.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

    • Scientist's Note: This reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining a strictly inert atmosphere is crucial for success.

  • Reagent Addition: Add 5-Fluoro-2-methoxy-4-nitroaniline (930 mg, 5.0 mmol), 4-bromotoluene (1.02 g, 6.0 mmol), and anhydrous toluene (25 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexanes) to yield the desired N-aryl product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

This protocol leverages the inherent electronic properties of the substrate, where the strongly electron-withdrawing nitro group activates the ring for nucleophilic attack, making the fluorine atom an excellent leaving group.[17][18]

Chemical Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[17] A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this high-energy intermediate and driving the reaction forward. The subsequent elimination of the fluoride ion restores the aromaticity of the ring. Polar aprotic solvents like DMSO are ideal as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.

Step-by-Step Protocol:

  • Reactor Setup: In a 100 mL round-bottom flask, dissolve 5-Fluoro-2-methoxy-4-nitroaniline (1.86 g, 10.0 mmol) in dimethyl sulfoxide (DMSO) (30 mL).

  • Reagent Addition: Add morpholine (1.05 g, 12.0 mmol, 1.2 equivalents) followed by anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equivalents).

    • Scientist's Note: K₂CO₃ acts as a mild base to scavenge the HF formed during the reaction. Using an excess ensures the reaction goes to completion.

  • Reaction Execution: Heat the mixture to 80 °C and stir.

  • Monitoring: Monitor the reaction by TLC (3:7 ethyl acetate/hexanes). The disappearance of the starting material typically occurs within 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (150 mL) with stirring. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and K₂CO₃.

  • Purification: Dry the solid under vacuum. The product is often of high purity, but it can be further purified by recrystallization from ethanol if required.

Conclusion

5-Fluoro-2-methoxy-4-nitroaniline is more than a simple chemical intermediate; it is a strategic platform for the efficient construction of complex molecules. By understanding the interplay of its functional groups, researchers can selectively perform transformations such as nitro reduction, C-N cross-coupling, and nucleophilic aromatic substitution with high precision. The protocols detailed in this guide provide a robust framework for leveraging this versatile building block in pharmaceutical and materials science research, enabling the rapid development of novel chemical entities.

References

  • 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applic
  • How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used?Guidechem.
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  • 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9.Sigma-Aldrich.
  • 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety D
  • Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.ChemicalBook.
  • 4-Fluoro-2-Methoxy-5-Nitroaniline | Drug Intermedi
  • Buchwald–Hartwig amin
  • 5-Fluoro-2-methoxy-4-nitroaniline.MySkinRecipes.
  • Unlocking Synthesis: The Power of 4-Amino-2-fluoro-5-nitroanisole in Chemical Design.NINGBO INNO PHARMCHEM CO.,LTD.
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory.Senfeida Chemicals.
  • 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3.PubChem.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • The Buchwald-Hartwig Amin
  • Reduction of nitro compounds.Wikipedia.
  • Nucleophilic Arom
  • Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central, NIH.
  • Aromatic Substitution | Flow Reactions.Vapourtec Flow Chemistry.
  • Nitro Reduction.ACS GCI Pharmaceutical Roundtable.

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Application Notes & Protocols: 5-Fluoro-2-methoxy-4-nitroaniline in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Fluoro-2-methoxy-4-nitroaniline

5-Fluoro-2-methoxy-4-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic and medicinal chemistry.[1][2] Its structure is primed for selective chemical transformations, making it a valuable building block for complex molecular architectures, particularly heterocyclic systems. The strategic placement of its substituents—an amine, a nitro group, a methoxy group, and a fluorine atom—imparts a unique reactivity profile that can be precisely controlled to achieve desired synthetic outcomes.

The electron-donating amine (-NH₂) and methoxy (-OCH₃) groups activate the aromatic ring towards electrophilic substitution, while the potent electron-withdrawing nitro group (-NO₂) deactivates it and serves as a precursor to a second amino group. The fluorine atom offers several advantages common in medicinal chemistry, including enhanced metabolic stability and improved binding affinity of the final molecule to biological targets.[3][4]

This guide provides an in-depth exploration of the application of 5-Fluoro-2-methoxy-4-nitroaniline in the synthesis of two major classes of pharmacologically relevant heterocycles: benzimidazoles and quinolines. It is intended for researchers and professionals in drug development, offering both the theoretical underpinnings and practical, field-tested protocols. Notably, this aniline derivative is a key starting material in the synthesis of advanced pharmaceuticals, including the EGFR inhibitor Osimertinib, underscoring its industrial and therapeutic significance.[5][6]

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Compound Data
PropertyValueSource
IUPAC Name 4-Fluoro-2-methoxy-5-nitroanilinePubChem[7]
CAS Number 1075705-01-9Sigma-Aldrich
Molecular Formula C₇H₇FN₂O₃PubChem[7]
Molecular Weight 186.14 g/mol ChemicalBook[8]
Appearance White to yellow solidChemicalBook[8]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.ChemicalBook[8]
Safety & Handling

5-Fluoro-2-methoxy-4-nitroaniline is a hazardous substance and must be handled with appropriate precautions.[9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection. All work should be conducted in a well-ventilated fume hood.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[10]

  • First Aid:

    • If Inhaled: Move the person to fresh air.[10]

    • In Case of Skin Contact: Wash off immediately with soap and plenty of water.[11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[10]

    • If Swallowed: Rinse mouth and get medical help.[9]

Application I: Synthesis of Substituted Benzimidazoles

The synthesis of benzimidazoles from 5-fluoro-2-methoxy-4-nitroaniline hinges on a critical transformation: the reduction of the nitro group to create an ortho-phenylenediamine derivative. This diamine is the direct precursor to the benzimidazole core.

Rationale and Mechanism

The core principle involves a two-step sequence. First, the nitro group at the 4-position is selectively reduced to an amine, yielding 5-fluoro-3-methoxybenzene-1,2-diamine. This reduction is typically achieved using standard methods like catalytic hydrogenation (e.g., with Raney Nickel) or chemical reduction (e.g., with tin(II) chloride).[12]

The resulting diamine is then condensed with an aldehyde. This reaction proceeds via the formation of a Schiff base intermediate with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation (or dehydration) to form the stable aromatic benzimidazole ring.[13] The choice of aldehyde directly determines the substituent at the 2-position of the final benzimidazole product, allowing for the creation of a diverse library of compounds.

Workflow for Benzimidazole Synthesis

G A 5-Fluoro-2-methoxy- 4-nitroaniline B Step 1: Nitro Group Reduction (e.g., Raney Ni, H₂) A->B C 5-Fluoro-3-methoxy- benzene-1,2-diamine B->C D Step 2: Condensation & Cyclization (Ar-CHO, Na₂S₂O₅) C->D E 2-Aryl-6-fluoro-4-methoxy- 1H-benzimidazole D->E G A 5-Fluoro-2-methoxy- 4-nitroaniline C Reaction Mixture (H₂SO₄, Oxidizing Agent) A->C B Glycerol (dehydrates to Acrolein) B->C D 1. Michael Addition 2. Cyclization 3. Oxidation C->D Heat E 5-Fluoro-8-methoxy- 6-nitroquinoline D->E

Sources

The Strategic Utility of 4-Fluoro-2-methoxy-5-nitroaniline in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Note & Protocols

Abstract

This document provides a comprehensive technical guide on the strategic application of 4-Fluoro-2-methoxy-5-nitroaniline, a key building block in modern medicinal chemistry. With its unique substitution pattern, this aniline derivative offers a confluence of reactivity and structural motifs that are pivotal for the synthesis of complex, biologically active molecules, most notably in the realm of oncology. We will delve into its physicochemical properties, core reactivity, and provide detailed, field-proven protocols for its transformation into advanced pharmaceutical intermediates. The primary focus will be on its role in the synthesis of third-generation tyrosine kinase inhibitors (TKIs), such as Osimertinib, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the described methodologies.

Introduction: A Building Block of Strategic Importance

The rational design of small molecule therapeutics often hinges on the availability of versatile and strategically functionalized building blocks.[1] 4-Fluoro-2-methoxy-5-nitroaniline (CAS No: 1075705-01-9) has emerged as a compound of significant interest due to the specific arrangement of its functional groups: a nucleophilic amino group, a nitro group amenable to reduction, a methoxy group, and a fluorine atom.[2][3] This distinct electronic and steric landscape makes it a crucial precursor for the construction of highly substituted aromatic systems, which are common scaffolds in a multitude of targeted therapies.[2][3]

Its most prominent application to date is as a cornerstone in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2][3] Osimertinib is a critical therapeutic for patients with specific types of non-small cell lung cancer (NSCLC).[2] The structural framework provided by 4-fluoro-2-methoxy-5-nitroaniline is integral to the final drug's ability to form a covalent bond with a specific cysteine residue in the EGFR protein, leading to irreversible inhibition.[4] This guide will illuminate the pathway from this building block to such complex and impactful pharmaceuticals.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is paramount for its effective and safe utilization in any synthetic endeavor.

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxy-5-nitroaniline

PropertyValueSource
CAS Number 1075705-01-9[5]
Molecular Formula C₇H₇FN₂O₃[6]
Molecular Weight 186.14 g/mol [6]
Appearance Pale yellow to orange-red crystalline powder[5]
Melting Point 130 °C
Boiling Point 354.8±37.0 °C (Predicted)
Density 1.412±0.06 g/cm³ (Predicted)
Solubility Sparingly soluble in water, soluble in organic solvents.
IUPAC Name 4-fluoro-2-methoxy-5-nitroaniline[6]
InChI Key FYSIGSQCZXQTIH-UHFFFAOYSA-N[6]
SMILES COC1=CC(=C(C=C1N)[O-])F[6]

Safety Profile:

4-Fluoro-2-methoxy-5-nitroaniline is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: Store in a refrigerator under an inert atmosphere (nitrogen or argon) at 2–8 °C.

Core Synthetic Transformations and Protocols

The synthetic utility of 4-fluoro-2-methoxy-5-nitroaniline is primarily centered around two key transformations: the reactivity of its amino group in coupling reactions and the reduction of its nitro group to unveil a second amino functionality. This sequential approach allows for the regioselective construction of complex molecular architectures.

Nucleophilic Aromatic Substitution: Building the Core Scaffold

The initial step in the synthesis of many kinase inhibitors involves the coupling of 4-fluoro-2-methoxy-5-nitroaniline with a heterocyclic partner, typically a substituted pyrimidine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of the aniline derivative displaces a leaving group (commonly a halogen) on the pyrimidine ring.

Protocol 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

This protocol describes the acid-catalyzed coupling of 4-fluoro-2-methoxy-5-nitroaniline with 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, a key step in the synthesis of Osimertinib.

Materials:

  • 4-Fluoro-2-methoxy-5-nitroaniline

  • 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

  • p-Toluenesulfonic acid

  • 2-Pentanol

  • Three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 2L three-necked flask, add 2-pentanol (1000 mL), 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (50 g), 4-fluoro-2-methoxy-5-nitroaniline (42 g), and p-toluenesulfonic acid (3.54 g) at room temperature.[7]

  • Heat the reaction mixture to 80 °C and maintain stirring for 6 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to 25-28 °C.[7]

  • Collect the precipitated solid product by filtration.[7]

  • Wash the filter cake with preheated 2-pentanol (50 °C) to remove impurities.[7]

  • Dry the resulting yellow solid product in a vacuum oven to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.[7]

Expected Yield: ~99.0%[7]

Causality Behind Experimental Choices:

  • Acid Catalysis: p-Toluenesulfonic acid protonates the pyrimidine ring, increasing its electrophilicity and facilitating the nucleophilic attack by the aniline.

  • Solvent: 2-Pentanol is a high-boiling polar solvent that effectively dissolves the reactants and allows the reaction to be conducted at an elevated temperature to drive it to completion.

  • Workup: Cooling the reaction mixture allows for the crystallization of the product, providing a straightforward initial purification. The hot solvent wash is effective at removing residual starting materials and soluble impurities.

Reduction of the Nitro Group: Unmasking the Second Nucleophile

The reduction of the nitro group to a primary amine is a pivotal step, as it introduces a second site for functionalization. This transformation is typically achieved using reducing agents such as iron powder in the presence of an acid or ammonium chloride, or through catalytic hydrogenation.

Protocol 2: Reduction of the Nitro Group to Form the Diamine Intermediate

This protocol details the reduction of the nitro group in the intermediate synthesized in Protocol 1, a crucial step towards the final active pharmaceutical ingredient.

Materials:

  • N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (from Protocol 1)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Celite for filtration

Procedure:

  • In a round-bottom flask, suspend the nitro-intermediate from Protocol 1 in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude diamine product.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Reducing Agent: The combination of iron powder and ammonium chloride (or a mild acid) is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally well-tolerated by other functional groups.

  • Filtration through Celite: Celite is a diatomaceous earth that provides a fine filter bed, effectively removing the insoluble iron oxides and other solid byproducts from the reaction mixture.

Final Functionalization: The Acrylamide "Warhead"

The final step in the synthesis of covalent kinase inhibitors like Osimertinib is the introduction of an acrylamide group. This "warhead" is responsible for the irreversible binding to the target protein. This is typically achieved by acylating the newly formed amino group with acryloyl chloride.

Protocol 3: Acylation to form N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

This protocol outlines the final acylation step to produce the active pharmaceutical ingredient.

Materials:

  • Diamine intermediate from Protocol 2

  • Acryloyl chloride

  • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask with a magnetic stirrer and an addition funnel

  • Ice bath

Procedure:

  • Dissolve the diamine intermediate in the chosen aprotic solvent in a round-bottom flask and cool the solution in an ice bath.

  • Add the non-nucleophilic base to the solution.

  • Slowly add a solution of acryloyl chloride in the same solvent to the reaction mixture via an addition funnel.

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the final compound.

Causality Behind Experimental Choices:

  • Low Temperature: The acylation reaction is often exothermic. Conducting it at low temperatures helps to control the reaction rate and minimize the formation of side products.

  • Non-nucleophilic Base: The base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base is used to prevent it from competing with the aniline in reacting with the acryloyl chloride.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and the overall workflow for the utilization of 4-fluoro-2-methoxy-5-nitroaniline in the synthesis of a complex kinase inhibitor.

G cluster_0 Core Scaffold Formation cluster_1 Key Transformations cluster_2 Final Functionalization A 4-Fluoro-2-methoxy-5-nitroaniline C Coupled Intermediate A->C Nucleophilic Aromatic Substitution B Heterocyclic Coupling Partner (e.g., 2-chloropyrimidine derivative) B->C D Side Chain Addition C->D SNAr E Nitro Group Reduction D->E Fe/NH4Cl or Catalytic Hydrogenation F Diamine Intermediate E->F H Final Product (e.g., Covalent Kinase Inhibitor) F->H Acylation G Acryloyl Chloride G->H

Caption: Synthetic workflow from 4-fluoro-2-methoxy-5-nitroaniline.

Broader Applications and Future Outlook

While the synthesis of Osimertinib is a prominent example, the utility of 4-fluoro-2-methoxy-5-nitroaniline is not limited to this specific molecule. Its structural motifs are of interest in the development of other kinase inhibitors and potentially other classes of therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and amino groups provide handles for further chemical modification and can influence solubility and pharmacokinetic properties.

The strategic placement of the functional groups allows for the generation of a diverse library of compounds through combinatorial approaches. The diamine intermediate, in particular, can be reacted with a wide range of electrophiles to explore different pharmacophores.

Conclusion

4-Fluoro-2-methoxy-5-nitroaniline is a testament to the power of strategically designed building blocks in modern drug discovery. Its unique combination of reactive sites allows for a logical and efficient construction of complex molecular architectures that are of high interest in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile intermediate in their pursuit of novel therapeutics. The continued exploration of its reactivity and its application in the synthesis of new chemical entities will undoubtedly lead to further advancements in the field of drug development.

References

  • Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. (2025). Available at: [Link]

  • 4-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate for Osimertinib Synthesis | Supplier & Manufacturer. (n.d.). Available at: [Link]

  • Synthetic Strategies in the Preparation of Osimertinib. (2025). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC - NIH. Available at: [Link]

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Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 5-Fluoro-2-methoxy-4-nitroaniline, a key intermediate in medicinal chemistry and organic synthesis.[1][2] Notably, this compound serves as a critical building block in the synthesis of advanced pharmaceutical agents, including the anticancer drug Mereletinib.[3][4] This guide is designed for researchers and drug development professionals, offering an in-depth explanation of the synthetic pathway, a step-by-step experimental protocol, safety considerations, and methods for product characterization. Our focus is on the nitration of 4-fluoro-2-methoxyaniline, a robust and efficient method for producing the target compound with a high yield.[1][3]

Introduction and Significance

5-Fluoro-2-methoxy-4-nitroaniline is a substituted aniline derivative whose molecular architecture is of significant interest in the field of drug discovery. The strategic placement of its functional groups—a fluorine atom, a methoxy group, and a nitro group on an aniline core—makes it a versatile intermediate.[4] These groups provide specific electronic properties and reactive sites that can be manipulated in subsequent synthetic steps to build complex molecular structures.[4]

Its most prominent application is as a precursor in the multi-step synthesis of Mereletinib, a potent inhibitor of the BRAFV600E mutant kinase, which is implicated in various cancers.[4] The purity and reliable synthesis of 5-Fluoro-2-methoxy-4-nitroaniline are therefore paramount to the successful production of such high-value therapeutics.[5] This application note details a validated laboratory procedure for its synthesis, emphasizing safety, efficiency, and reproducibility.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and potential hazards of the target compound and reagents is critical for safe laboratory practice.

Properties of 5-Fluoro-2-methoxy-4-nitroaniline
PropertyValueSource
IUPAC Name 4-fluoro-2-methoxy-5-nitroanilinePubChem[6]
CAS Number 1075705-01-9PubChem[6]
Molecular Formula C₇H₇FN₂O₃PubChem[6]
Molecular Weight 186.14 g/mol PubChem[6]
Appearance Yellow to brown solid/powderMedChemExpress[7]
Melting Point 130 °CECHEMI[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.ChemicalBook[4]
Hazard Identification and Safety Precautions

5-Fluoro-2-methoxy-4-nitroaniline is classified as a hazardous substance and must be handled with appropriate care.[6][8]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

  • Signal Word: Warning.

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[8]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[8]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[8] If dust formation is likely, a full-face respirator may be necessary.[9]

Handling of Reagents:

  • Concentrated Sulfuric Acid & Nitric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, using appropriate PPE. Always add acid to water, never the other way around, when preparing dilutions.

Scientific Principles: The Chemistry of Synthesis

The synthesis of 5-Fluoro-2-methoxy-4-nitroaniline is achieved via an electrophilic aromatic substitution reaction, specifically the nitration of 4-fluoro-2-methoxyaniline.

Reaction Mechanism

The core of this synthesis is the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction between a nitrating agent (like potassium nitrate or nitric acid) and concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.

The nitronium ion is then attacked by the electron-rich benzene ring of 4-fluoro-2-methoxyaniline. The methoxy (-OCH₃) and amino (-NH₂) groups are strong activating, ortho-, para-directing groups, while the fluorine (-F) is a deactivating, ortho-, para-director. The nitro group will preferentially add to the position that is ortho to the methoxy group and meta to the fluorine atom, which is sterically accessible and electronically favorable, resulting in the desired product.

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ Aniline 4-Fluoro-2-methoxyaniline NO2_plus->Aniline Electrophilic Attack Intermediate Sigma Complex (Resonance Stabilized) Aniline->Intermediate Forms Product 5-Fluoro-2-methoxy-4-nitroaniline Intermediate->Product Deprotonation

Caption: Reaction mechanism for the nitration of 4-fluoro-2-methoxyaniline.

Detailed Experimental Protocol

This protocol is based on a common method for the nitration of substituted anilines, yielding a high-purity product.[1][3]

Reagents and Equipment

Reagents:

  • 4-Fluoro-2-methoxyaniline (e.g., 20.0 g, 141.7 mmol, 1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (e.g., 250 mL)

  • Potassium Nitrate (KNO₃) (e.g., 14.3 g, 141.7 mmol, 1.0 equiv)

  • Sodium Hydroxide (NaOH) solution or Sodium Bicarbonate (NaHCO₃) for neutralization

  • Deionized Water

  • Ice

  • Ethyl Acetate (for extraction, if needed)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Synthetic Procedure

G start Start dissolve 1. Dissolve 4-fluoro-2-methoxyaniline in conc. H₂SO₄ at -15°C to 0°C. start->dissolve add_nitrate 2. Slowly add KNO₃ solution in conc. H₂SO₄, keeping temp < 10°C. dissolve->add_nitrate react 3. Stir at low temperature for 2-3 hours. Monitor via TLC. add_nitrate->react quench 4. Pour reaction mixture slowly onto ice water. react->quench neutralize 5. Neutralize with NaOH (aq) to pH 8-9 to precipitate solid. quench->neutralize filter 6. Filter the yellow solid using a Büchner funnel. neutralize->filter wash 7. Wash solid with cold water. filter->wash dry 8. Dry the product under vacuum. wash->dry end End: Purified Product dry->end

Caption: Step-by-step workflow for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline.

Step-by-Step Instructions:

  • Setup and Cooling: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel in a chemical fume hood. Place the flask in an ice-salt bath and cool to -15°C.

  • Dissolution of Starting Material: Carefully and slowly add 250 mL of concentrated sulfuric acid to the flask. Once the acid has cooled, add 20.0 g of 4-fluoro-2-methoxyaniline in portions, ensuring the temperature does not rise significantly.[1] Stir until all the solid has completely dissolved.

  • Preparation of Nitrating Solution: In a separate beaker, carefully dissolve 14.3 g of potassium nitrate in a minimal amount of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the potassium nitrate solution dropwise to the aniline solution over 1-2 hours.[1] It is critical to maintain the internal temperature below 10°C throughout the addition to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at low temperature for an additional 2-3 hours.[1][3] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: Prepare a large beaker with a substantial amount of ice water (approx. 1 L). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization: Cool the aqueous mixture in an ice bath. Slowly add a concentrated solution of sodium hydroxide or a saturated solution of sodium bicarbonate to neutralize the acid until the pH reaches 8-9.[1][2] A yellow solid will precipitate out of the solution.

  • Isolation and Purification: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

  • Drying: Dry the purified yellow solid under vacuum at 50-60°C for 3-5 hours to obtain the final product.[2][10] A typical yield for this procedure is around 80-95%.[1][3]

Characterization and Quality Control

To confirm the identity and purity of the synthesized 5-Fluoro-2-methoxy-4-nitroaniline, the following analytical techniques are recommended.

TechniquePurposeExpected Result
HPLC Purity Assessment>98% purity is typically achieved.[5][7]
¹H NMR Structural ConfirmationThe spectrum should be consistent with the structure of the target compound.[1][7]
Melting Point Identity and Purity CheckA sharp melting point around 130°C indicates high purity.[3]
FT-IR Functional Group AnalysisPresence of characteristic peaks for N-H, C-NO₂, C-F, and C-O bonds.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of 5-Fluoro-2-methoxy-4-nitroaniline. By carefully controlling the reaction temperature and following proper safety procedures, researchers can consistently obtain a high-purity product suitable for use in advanced organic synthesis and pharmaceutical development. The causality behind each step, from the generation of the nitronium ion to the specific work-up procedure, has been explained to provide a comprehensive understanding of the process.

References

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P
  • 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem. [Link]

  • MSDS of 4-Fluoro-2-methoxy-5-nitro-aniline - Capot Chemical. [Link]

  • Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. [Link]

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Application Notes and Protocols for the Chemical Reduction of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical reduction of 5-Fluoro-2-methoxy-4-nitroaniline to its corresponding diamine, 4-Fluoro-5-methoxy-1,2-phenylenediamine. This transformation is a critical step in the synthesis of various high-value compounds, particularly in the pharmaceutical industry where the resulting diamine serves as a key building block for active pharmaceutical ingredients (APIs).[1][2] This document explores the underlying chemical principles and offers two distinct, robust methodologies: Catalytic Transfer Hydrogenation and a classic metal/acid reduction using Tin(II) Chloride. The protocols are designed for researchers, chemists, and process development scientists, emphasizing safety, efficiency, and chemoselectivity to preserve the functionality of the starting material.

Introduction: Significance of the Target Transformation

5-Fluoro-2-methoxy-4-nitroaniline is a versatile chemical intermediate.[2] Its reduction to 4-Fluoro-5-methoxy-1,2-phenylenediamine is a pivotal conversion, as the resulting ortho-phenylenediamine moiety is a precursor for the synthesis of a wide range of heterocyclic compounds, including benzodiazepines and benzimidazoles, which are prominent scaffolds in medicinal chemistry.[1] For instance, this diamine is a key intermediate in the synthesis of potent kinase inhibitors for cancer therapy.[2]

The primary challenge in this reduction lies in achieving high chemoselectivity. The goal is to completely reduce the nitro group to an amine while preserving the fluoro and methoxy substituents on the aromatic ring. The fluorine atom, in particular, can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.[3] Therefore, the choice of reducing agent and reaction conditions is paramount to ensure a high yield of the desired product without the formation of unwanted byproducts. This guide provides detailed protocols that have been selected for their reliability and selectivity.

Mechanistic Overview of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the chosen reagent, a generally accepted sequence involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally to the amine (R-NH₂).[4][5]

ReductionMechanism Start Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Hydroxylamine->End +2e⁻, +2H⁺

Caption: Generalized pathway for the reduction of an aromatic nitro group.

In catalytic hydrogenation , a metal catalyst (like Palladium, Platinum, or Nickel) facilitates the transfer of hydrogen atoms from a source (H₂ gas or a donor molecule) to the nitro group.[3][6] In dissolving metal reductions (e.g., Sn/HCl or Fe/HCl), the metal acts as a single-electron donor in an acidic medium, with the protons being supplied by the acid.[3][7]

Protocol Selection: A Comparative Rationale

Two primary methods are presented here, chosen for their distinct advantages and applicability in different laboratory settings.

FeatureProtocol 1: Catalytic Transfer HydrogenationProtocol 2: Tin(II) Chloride Reduction
Hydrogen Source Formic Acid / Ammonium Formate (in situ)[8]Electron transfer from Sn(II)[9]
Key Advantage High chemoselectivity, mild conditions, avoids high-pressure H₂ gas.[8]Excellent functional group tolerance, rapid reaction, not sensitive to catalyst poisons.[3][10]
Primary Concern Catalyst cost and handling.Stoichiometric tin waste, challenging workup to remove tin salts.[9][11]
Ideal Application Scale-up, processes where metal contamination from the reagent is a concern.Small-scale synthesis, substrates with catalyst-poisoning groups (e.g., thiols).

Protocol 1: Catalytic Transfer Hydrogenation with Palladium on Carbon

Catalytic transfer hydrogenation (CTH) is an advantageous alternative to using high-pressure hydrogen gas.[8] In this protocol, formic acid serves as the hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. This method is often highly selective and proceeds under mild conditions.

CTH_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge flask with 5-Fluoro-2-methoxy-4-nitroaniline and Methanol B Add Pd/C catalyst A->B C Heat to reflux B->C D Add Formic Acid dropwise C->D E Monitor by TLC D->E F Cool and filter through Celite® E->F Reaction Complete G Concentrate filtrate F->G H Basify and Extract G->H I Dry and Concentrate H->I J Purify (e.g., Column Chromatography) I->J

Caption: Workflow for Catalytic Transfer Hydrogenation.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
5-Fluoro-2-methoxy-4-nitroaniline>98%Sigma-Aldrich-
Palladium on Carbon (10 wt%)Degussa typeMajor catalyst suppliersHandle carefully, pyrophoric when dry.
Methanol (MeOH)AnhydrousFisher ScientificSolvent
Formic Acid (HCOOH)>98%Acros OrganicsHydrogen donor
Celite® 545-EMD MilliporeFiltration aid
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-For neutralization
Ethyl Acetate (EtOAc)ACS Grade-Extraction solvent
BrineSaturated Aqueous NaCl-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Fluoro-2-methoxy-4-nitroaniline (5.00 g, 26.9 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.50 g, 10% w/w) to the suspension.

  • Heating: Place the flask in a pre-heated oil bath at 70 °C and bring the mixture to a gentle reflux with vigorous stirring.

  • Hydrogen Donor Addition: Slowly add formic acid (5.0 mL, ~133 mmol) dropwise over a period of 30 minutes using a dropping funnel. Effervescence (CO₂ evolution) will be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material is a yellow spot, while the product is typically UV-active but less colored. The reaction is generally complete within 2-4 hours.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (3 x 20 mL). Caution: Do not allow the catalyst on the Celite® pad to dry completely in the air as it can ignite. Keep it wet with solvent until it can be disposed of properly.

  • Work-up - Concentration: Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • Work-up - Extraction: Redissolve the residue in ethyl acetate (100 mL) and water (50 mL). Slowly add saturated sodium bicarbonate solution until the aqueous layer is neutral to slightly basic (pH ~8). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Final Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-5-methoxy-1,2-phenylenediamine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This classic method utilizes Tin(II) chloride (SnCl₂) in an acidic alcoholic solvent to efficiently reduce the nitro group.[10] It is known for its high tolerance of other functional groups and is often very effective for substituted nitroaromatics.[3][9]

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
5-Fluoro-2-methoxy-4-nitroaniline>98%Sigma-Aldrich-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS ReagentJ.T. BakerReducing agent
Ethanol (EtOH)200 Proof-Solvent
Hydrochloric Acid (HCl)Concentrated (37%)-For acidic medium
Sodium Hydroxide (NaOH)5 M Aqueous Solution-For basification
Ethyl Acetate (EtOAc)ACS Grade-Extraction solvent
Celite® 545-EMD MilliporeOptional, for filtration
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Tin(II) chloride dihydrate (30.3 g, 134 mmol, 5 equivalents) in ethanol (150 mL).

  • Substrate Addition: Add 5-Fluoro-2-methoxy-4-nitroaniline (5.00 g, 26.9 mmol) to the stirred suspension.

  • Heating and Acidification: Heat the mixture to 70-75 °C. Once at temperature, carefully and slowly add concentrated hydrochloric acid (20 mL) dropwise. The reaction is exothermic.

  • Reaction Monitoring: Maintain the temperature at 70-75 °C and stir vigorously. Monitor the disappearance of the starting material by TLC (1:1 ethyl acetate/hexanes). The reaction is typically complete in 1-3 hours.

  • Work-up - Quenching: Cool the reaction mixture in an ice bath to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice (~200 g).

  • Work-up - Basification: While stirring vigorously in the ice bath, slowly add 5 M NaOH solution to the mixture. A thick, white precipitate of tin hydroxides will form. Continue adding NaOH until the pH of the aqueous suspension is greater than 12. At this high pH, the tin salts will redissolve to form soluble stannates.[11]

  • Work-up - Extraction: Transfer the biphasic mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 100 mL). If an intractable emulsion or fine precipitate persists, filter the entire mixture through a pad of Celite® before extraction.[11]

  • Drying and Final Concentration: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by silica gel chromatography or recrystallization if required.

Safety and Troubleshooting

  • General Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalyst Handling (Protocol 1): Palladium on carbon is pyrophoric. Never add it to a solvent in a dry flask; always ensure it is wetted immediately. Do not allow the filtered catalyst to dry in the air. Quench the used catalyst by suspending it in water before disposal.

  • Acid Handling: Concentrated HCl and formic acid are corrosive. Handle with extreme care. The addition of acid in Protocol 2 is exothermic and should be done slowly with cooling available.

  • Troubleshooting - Incomplete Reaction: If the reaction stalls, a small additional charge of the reducing agent (formic acid in Protocol 1, or SnCl₂ in Protocol 2) may be necessary. Ensure the catalyst in Protocol 1 has not been poisoned.

  • Troubleshooting - Difficult Work-up (Protocol 2): The precipitation of tin salts is a common issue.[11] Ensuring the pH is strongly basic (>12) is critical for redissolving them. If solids persist, filtering the entire basic mixture through Celite® is the most effective solution.

References

  • Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]

  • Selective Reduction of Nitro Compounds by Organosilanes Catalyzed by a Zirconium Metal-Organic Framework Supported Salicylaldimine-Cobalt(II) Complex. PubMed. [Link]

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. SAGE Journals. [Link]

  • A new reagent for selective reduction of nitro group. NISCAIR Online Periodicals Repository. [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. National Institutes of Health. [Link]

  • Transfer hydrogenation of various substituted nitro aromatic compounds... ResearchGate. [Link]

  • Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent. Synlett. [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PubMed Central. [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Semantic Scholar. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • (PDF) Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. ResearchGate. [Link]

  • What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Mol-Instincts. [Link]

  • Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers (RSC Publishing). [Link]

  • Transfer hydrogenation of nitrobenzene with different catalysts. ResearchGate. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-methoxy-4-nitroaniline (CAS No: 1075705-01-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this important intermediate. As a key building block in the synthesis of pharmaceuticals like Mereletinib, achieving high purity is critical.[1][2] This document will provide practical, field-tested advice to overcome common challenges in your purification workflow.

Core Properties and Safety Considerations

5-Fluoro-2-methoxy-4-nitroaniline is a solid, crystalline powder, with its color ranging from pale yellow to orange-red. It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, acetone, and ethyl acetate.[1]

Safety is paramount. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) before handling.[4][5] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[5]

Troubleshooting and Purification Protocols

This section addresses common issues encountered during the purification of 5-Fluoro-2-methoxy-4-nitroaniline in a question-and-answer format, providing detailed protocols and the scientific rationale behind each step.

Frequently Asked Questions (FAQs) - General

Q1: My crude product is a dark, oily residue instead of the expected yellow solid. What are the likely impurities?

A1: The appearance of a dark, oily crude product often points to the presence of several types of impurities. These can include residual solvents, unreacted starting materials from the nitration reaction, and byproducts.[6][7] Specifically for nitro compounds, color-forming bodies, which can be nitroolefins or unsaturated aldehyde derivatives, are known to be common impurities.[8] Inadequate temperature control during the nitration step can also lead to the formation of undesired isomers and degradation products.

Q2: Which purification method is most suitable for 5-Fluoro-2-methoxy-4-nitroaniline?

A2: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.

  • Aqueous Workup/Extraction: This is the first line of defense to remove inorganic salts, acids, or bases used in the synthesis.

  • Column Chromatography: This is highly effective for separating the target compound from structurally similar organic impurities.[9][10]

  • Recrystallization/Precipitation: This is an excellent final step to achieve high purity and obtain a crystalline solid, especially if the main impurities have different solubility profiles.[10]

The following workflow diagram illustrates a typical purification sequence.

Purification_Workflow Crude_Product Crude Product (Oily or Solid) Aqueous_Workup Aqueous Workup (Extraction & Washes) Crude_Product->Aqueous_Workup Dissolve in organic solvent Solvent_Evaporation Solvent Evaporation Aqueous_Workup->Solvent_Evaporation Collect organic layer Chromatography Column Chromatography Solvent_Evaporation->Chromatography Dry crude solid/oil Purity_Check_1 Purity Check (TLC/LC-MS) Chromatography->Purity_Check_1 Collect fractions Purity_Check_1->Chromatography Repurify impure fractions Recrystallization Recrystallization/ Precipitation Purity_Check_1->Recrystallization Pool pure fractions & evaporate Purity_Check_2 Final Purity Check (NMR, LC-MS, etc.) Recrystallization->Purity_Check_2 Pure_Product Pure Crystalline Product Purity_Check_2->Pure_Product Meets specifications

Caption: General purification workflow for 5-Fluoro-2-methoxy-4-nitroaniline.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating 5-Fluoro-2-methoxy-4-nitroaniline from reaction byproducts.

Q3: I'm seeing poor separation on my silica gel column. What solvent system should I use?

A3: An inappropriate solvent system is a common cause of poor separation. The polarity of the eluent is critical. For aromatic nitro compounds, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[11]

A documented solvent system for the purification of 5-Fluoro-2-methoxy-4-nitroaniline is petroleum ether:ethyl acetate = 6:1 .[9]

Protocol for Optimizing Solvent System via Thin Layer Chromatography (TLC):

  • Spotting: Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a test solvent system.

  • Analysis: After developing and drying the plate, visualize the spots under UV light. The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 . This provides a good balance between retention on the column and elution time, allowing for effective separation from impurities.[12]

Eluent System (Hexane:Ethyl Acetate)Observed Rf of ProductRecommendation
9:1> 0.6Too non-polar. Increase the proportion of ethyl acetate.
6:1 ~0.4 Good starting point for the column. [9]
3:1< 0.2Too polar. Decrease the proportion of ethyl acetate.

Q4: My product seems to be degrading on the silica gel column, leading to yellow streaks and impure fractions. How can I prevent this?

A4: Silica gel is acidic and can sometimes cause degradation of sensitive compounds, such as certain anilines.[12]

Troubleshooting Steps:

  • Confirm Instability: Run a 2D TLC. Spot the crude material on one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the silica.[12]

  • Deactivate the Silica: If instability is confirmed, you can deactivate the silica gel. This can be done by preparing a slurry of silica gel in your chosen eluent and adding a small amount of a base, such as triethylamine (~1%), to neutralize the acidic sites.[13]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[12]

The following decision tree can guide your troubleshooting process for column chromatography issues.

Chromatography_Troubleshooting Start Start: Poor Separation or Product Degradation Check_Rf Is the product R f between 0.3-0.4? Start->Check_Rf Adjust_Solvent Adjust solvent polarity. - Too high R f : more polar - Too low R f : less polar Check_Rf->Adjust_Solvent No Check_Stability Is the product stable on silica (2D TLC)? Check_Rf->Check_Stability Yes Adjust_Solvent->Check_Rf Run_Column Proceed with optimized solvent system. Check_Stability->Run_Column Yes Deactivate_Silica Deactivate silica with ~1% Et 3 N or use neutral alumina. Check_Stability->Deactivate_Silica No Deactivate_Silica->Run_Column

Caption: Troubleshooting decision tree for column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final purification step.

Q5: I'm having trouble finding a good solvent for recrystallization. What should I look for?

A5: The ideal recrystallization solvent will dissolve 5-Fluoro-2-methoxy-4-nitroaniline well at high temperatures but poorly at low (room or ice-bath) temperatures.[14] Given the compound's known solubility, good candidates to screen are alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixed solvent systems.[1]

Screening Protocol for Recrystallization Solvents:

  • Place a small amount of your purified (post-column) compound into several test tubes.

  • Add a small amount of a different solvent to each tube at room temperature. Observe if the compound dissolves. If it does, that solvent is unsuitable as a primary recrystallization solvent.

  • For solvents that do not dissolve the compound at room temperature, heat the mixture. If the compound dissolves when hot, it is a potential candidate.

  • Allow the hot solutions to cool slowly. The best solvent will be the one from which clean, well-formed crystals precipitate upon cooling.

Q6: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is too saturated or cools too quickly.[14]

Solutions:

  • Reheat and Add Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling. Do not place it directly in an ice bath from a high temperature.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to induce crystallization.

Step-by-Step Recrystallization Protocol (Ethanol/Water System Example):

  • Dissolution: Place the crude or semi-purified 5-Fluoro-2-methoxy-4-nitroaniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. This indicates the saturation point.

  • Clarify: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

References

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Senfeida Chemical. (n.d.). China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
  • Scribd. (n.d.). Lab Report 5. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2018, March 13). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline. This key intermediate is crucial in the manufacturing of several pharmaceuticals, most notably the EGFR inhibitor Osimertinib.[1][2] Achieving high purity and yield is paramount, and this often hinges on successfully navigating and mitigating the formation of common side products. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during synthesis.

Troubleshooting Guide & FAQs

Q1: My direct nitration of 4-fluoro-2-methoxyaniline resulted in a dark, tar-like mixture with a very low yield of the desired product. What happened?

This is a very common and expected outcome when attempting a direct nitration of 4-fluoro-2-methoxyaniline with strong nitrating agents like a nitric acid/sulfuric acid mixture. The root causes are twofold:

  • Oxidation of the Amino Group: The primary amino group (-NH₂) on the aniline is highly susceptible to oxidation by nitric acid. This leads to the formation of a complex and often intractable mixture of colored byproducts and polymeric tars, which severely reduces the yield of the target molecule.[1]

  • High Ring Activation: The starting material, 4-fluoro-2-methoxyaniline, contains two powerful activating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. This high electron density makes the aromatic ring extremely reactive. Under strong acidic nitrating conditions, this can lead to uncontrolled reactions, including multiple nitrations and degradation, rather than selective mono-nitration.

Initial trials using concentrated H₂SO₄ and KNO₃ or HNO₃ for direct nitration have been reported to result in heterogeneous mixtures that are difficult to stir and contain only trace amounts of the desired 5-nitro product, with major side products likely arising from oxidation.[1]

Q2: Besides oxidation, what other side products can form during direct nitration?

Even if oxidation could be perfectly controlled, direct nitration is problematic due to the directing effects of the substituents. In the strongly acidic environment required for nitration, the amino group becomes protonated to form the anilinium ion (-NH₃⁺).

  • Formation of Meta-Isomers: The anilinium ion is a powerful deactivating, meta-directing group.[3] This competes with the ortho, para-directing influence of the methoxy and fluoro groups. This conflict in directing effects can lead to a complex mixture of regioisomers, including the undesired 3-nitro and 6-nitro isomers, complicating purification and reducing the yield of the target 5-nitro isomer.

The direct nitration of aniline itself is known to produce a significant amount of the meta-isomer for this reason.[3]

Q3: What is the industry-standard method to prevent these side reactions and achieve a high yield of 5-Fluoro-2-methoxy-4-nitroaniline?

The most reliable and widely adopted solution is a three-step "protect-nitrate-deprotect" strategy.[1][4][5][6] This approach circumvents the issues of oxidation and conflicting directing groups.

  • Protection: The amino group of 4-fluoro-2-methoxyaniline is first protected, most commonly via acetylation with acetic anhydride (Ac₂O) to form N-(4-fluoro-2-methoxyphenyl)acetamide .[1][4]

  • Nitration: The acetyl-protected intermediate is then nitrated. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than a free amino group. This moderates the ring's reactivity, allowing for a much more controlled and selective nitration at the desired C5 position (para to the methoxy group and ortho to the acetamido group).[1]

  • Deprotection: The resulting N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is then hydrolyzed, typically using aqueous acid (e.g., hydrochloric acid), to remove the acetyl group and yield the final, high-purity 5-Fluoro-2-methoxy-4-nitroaniline.[1][4][7]

This strategy effectively prevents oxidation of the nitrogen atom and harmonizes the directing effects of the substituents, leading to a clean reaction with high yields.

Q4: I used the protection strategy, but my final product still shows impurities. What are the likely side products in this case?

While the protection strategy is highly effective, side products can still arise if conditions are not carefully controlled.

Side Product/ImpurityPotential CausePrevention & Troubleshooting
N-(4-fluoro-2-methoxy-6-nitrophenyl)acetamide (and its deprotected aniline)Formation of the regioisomer during the nitration step. The directing groups can still allow for a small amount of nitration at the C6 position.Strict temperature control during nitration (0-10°C) is crucial for maximizing regioselectivity.[8] Optimization of the nitrating agent and solvent system can also improve selectivity.[1]
N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide Incomplete hydrolysis (deprotection) of the acetyl group in the final step.Ensure sufficient reaction time and temperature during the hydrolysis step as specified in the protocol. Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the starting material.
Di-nitrated Species Use of excessive nitrating agent or elevated temperatures during the nitration step.Use a controlled stoichiometry of the nitrating agent (e.g., KNO₃ or HNO₃). Maintain low temperatures throughout the addition and reaction period.

One study noted that even with the protected substrate, a minor amount (<6%) of the 6-nitro regioisomer was formed during nitration.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the recommended synthetic route and the problematic side reactions that the protection strategy is designed to avoid.

G cluster_0 Recommended Synthesis Pathway A 4-Fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B 1. Protection (Ac₂O) C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide B->C 2. Nitration (HNO₃/H₂SO₄) D 5-Fluoro-2-methoxy-4-nitroaniline (Product) C->D 3. Deprotection (HCl, heat)

Caption: Recommended three-step synthesis of 5-Fluoro-2-methoxy-4-nitroaniline.

G cluster_1 Problematic Direct Nitration A 4-Fluoro-2-methoxyaniline B Oxidation Products (Tars, colored impurities) A->B Direct Nitration (HNO₃/H₂SO₄) C Mixture of Regioisomers (3-nitro, 6-nitro, etc.) A->C Direct Nitration (HNO₃/H₂SO₄) D Desired Product (Low Yield) A->D Direct Nitration (HNO₃/H₂SO₄)

Caption: Side products from the direct nitration of 4-fluoro-2-methoxyaniline.

Experimental Protocol: Recommended Synthesis

This protocol is synthesized from established literature procedures and represents a reliable method for obtaining high-purity 5-Fluoro-2-methoxy-4-nitroaniline.[1][4][7]

Step 1: Acetylation (Protection)
  • In a suitable reaction vessel, dissolve 4-fluoro-2-methoxyaniline in a solvent such as acetic acid.

  • Stir the solution at room temperature (25-30°C).

  • Slowly add acetic anhydride (approx. 1.2-1.5 equivalents) to the reaction mixture over 1-2 hours, maintaining the temperature below 35°C.

  • After the addition is complete, heat the mixture to approximately 90°C and maintain for 3-5 hours, monitoring for completion by TLC or HPLC.

  • Cool the reaction mixture and quench by slowly pouring it into cold water.

  • The solid product, N-(4-fluoro-2-methoxyphenyl)acetamide, will precipitate. Filter the solid, wash thoroughly with water until neutral, and dry under vacuum.

Step 2: Nitration
  • Cool a flask containing concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add the dried N-(4-fluoro-2-methoxyphenyl)acetamide from Step 1 to the cold sulfuric acid, ensuring the temperature does not rise above 10°C. Stir until fully dissolved.

  • In a separate flask, prepare the nitrating mixture by dissolving potassium nitrate (KNO₃) (approx. 1.05 equivalents) in a minimal amount of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the substrate solution, keeping the internal temperature strictly below 5°C.

  • Stir the resulting mixture at 0-5°C for 2-3 hours.

  • Upon completion, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The nitrated product will precipitate. Filter the solid, wash extensively with cold water to remove residual acid, and dry.

Step 3: Hydrolysis (Deprotection)
  • Place the dried N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide from Step 2 into a flask with a suitable solvent like methanol.

  • Add aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approx. 65-75°C) and maintain for 3-5 hours, monitoring for the disappearance of the starting material.

  • After completion, distill off the solvent under vacuum.

  • To the residue, add water and cool the mixture to 10°C.

  • Neutralize the mixture by slowly adding an aqueous base (e.g., NaOH solution) until the pH is approximately 8-9 to precipitate the free aniline.

  • Filter the resulting yellow solid, wash with water, and dry under vacuum at 50-60°C to yield the final product, 5-Fluoro-2-methoxy-4-nitroaniline.

References

  • Wimmer, N., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227. [Link]

  • Patel, D. R., et al. (2018). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • WIPO Patentscope. (2018). A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. WIPO Patentscope, WO/2018/207120. [Link]

  • Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline. Google Patents, EP0127079A1.
  • Wikipedia. (n.d.). Nitration. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 5-Fluoro-2-methoxy-4-nitroaniline (CAS: 1075705-01-9). This molecule is a critical intermediate in the development of advanced pharmaceuticals, most notably as a key building block for the EGFR inhibitor, Osimertinib.[1] The efficiency and purity of its synthesis are paramount to the success of subsequent manufacturing steps.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis and maximize your reaction yield and product purity.

Section 1: Understanding the Core Synthesis Pathways

The synthesis of 5-Fluoro-2-methoxy-4-nitroaniline typically proceeds via electrophilic aromatic substitution, specifically the nitration of an aniline precursor. However, the approach can be nuanced. The two predominant strategies are:

  • Direct Nitration: This is the most straightforward approach, involving the direct nitration of 4-Fluoro-2-methoxyaniline. While faster, it requires meticulous control to prevent the formation of unwanted regioisomers and oxidative side products.

  • Protection-Nitration-Deprotection: This multi-step pathway involves first protecting the highly activating amino group, usually through acetylation. The subsequent nitration is more regioselective, and the final deprotection step yields the desired product. This method often results in higher purity, albeit with a longer workflow.

Synthesis_Pathways cluster_0 Direct Nitration Pathway cluster_1 Protection-Deprotection Pathway A 4-Fluoro-2-methoxyaniline B 5-Fluoro-2-methoxy-4-nitroaniline A->B Nitrating Agent (e.g., HNO3 / H2SO4) C 4-Fluoro-2-methoxyaniline D N-(4-fluoro-2- methoxyphenyl)acetamide C->D Acetylation (e.g., Acetic Anhydride) E N-(4-fluoro-2-methoxy -5-nitrophenyl)acetamide D->E Nitration F 5-Fluoro-2-methoxy-4-nitroaniline E->F Deprotection (e.g., HCl / MeOH)

Caption: High-level overview of primary synthesis routes.
Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Category A: Low or No Product Yield

Question: My direct nitration reaction resulted in a low yield or a complex mixture. What are the most likely causes?

Answer: Low yield in the direct nitration of 4-Fluoro-2-methoxyaniline is a frequent challenge. The primary causes are almost always related to reaction control and reagent stoichiometry.

  • Causality—The Role of Temperature: The nitration of anilines is a highly exothermic reaction. The methoxy (-OCH₃) and amino (-NH₂) groups are strongly activating, making the ring highly susceptible to electrophilic attack. If the temperature is not strictly controlled (ideally between 0°C and 5°C), several issues can arise.[2][3]

    • Over-Nitration: Formation of dinitro- compounds.

    • Oxidation: The aniline group is sensitive to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of dark, tarry byproducts and decomposition.

    • Side Reactions: Reduced regioselectivity, leading to a mixture of isomers that are difficult to separate.

  • Causality—Nitrating Agent Addition: The rate of addition of the nitrating agent is critical. Adding nitric acid or potassium nitrate too quickly can create localized "hot spots" in the reaction mixture, even if the external cooling bath is at the correct temperature. This leads to the same degradation pathways mentioned above. The nitrating agent should always be added dropwise or in small portions to the cooled solution of the aniline in acid.[3][4]

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Verify Purity of 4-Fluoro-2-methoxyaniline Start->CheckPurity CheckTemp Review Temperature Control During Nitrating Agent Addition CheckPurity->CheckTemp Purity OK Sol_Purify Action: Purify Starting Material (e.g., recrystallize) and Repeat. CheckPurity->Sol_Purify Impure CheckAddition Review Rate of Nitrating Agent Addition CheckTemp->CheckAddition Temp OK Sol_Temp Action: Ensure internal temp is maintained at 0-5°C. Use an ice-salt bath. CheckTemp->Sol_Temp Poor Control CheckWorkup Evaluate Work-up Procedure (pH adjustment, extraction) CheckAddition->CheckWorkup Rate OK Sol_Addition Action: Add nitrating agent slowly/dropwise with vigorous stirring. CheckAddition->Sol_Addition Too Fast Sol_Workup Action: Ensure complete neutralization (pH ~8-9). Perform multiple extractions. CheckWorkup->Sol_Workup Inefficient

Caption: Decision workflow for troubleshooting low product yield.
Category B: Product Purity Issues

Question: My final product shows isomeric impurities by HPLC or NMR. How can these be avoided?

Answer: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the ring—amino (-NH₂), methoxy (-OCH₃), and fluoro (-F)—determine the position of nitration. While all are ortho, para directors, their relative influence and the reaction conditions dictate the final isomeric ratio.

  • Causality—Directing Group Influence: The amino group is the most powerful activating group, followed by the methoxy group. Both strongly direct the incoming electrophile (the nitronium ion, NO₂⁺) to their ortho and para positions. The desired product requires nitration ortho to the amino group and meta to the methoxy group. However, a potential side product is nitration ortho to the methoxy group.

  • The Definitive Solution—Amine Protection: To eliminate this ambiguity and maximize regioselectivity, the protection-nitration-deprotection pathway is the superior method.[2]

    • Acetylation: The amino group is converted to an acetamide (-NHCOCH₃). This group is still an ortho, para director but is less activating than the amino group. This moderation reduces the likelihood of oxidation and over-nitration.

    • Controlled Nitration: Nitration of the N-acetylated intermediate proceeds with much higher selectivity to the desired position.

    • Deprotection: The acetyl group is then easily removed by acid-catalyzed hydrolysis to regenerate the amine, yielding a much purer final product.[2]

Question: What is the most effective method for purifying the crude 5-Fluoro-2-methoxy-4-nitroaniline?

Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: For material that is already relatively pure (>85-90%), recrystallization is often sufficient. A mixed solvent system, such as ethanol/water or isopropanol/water, is a good starting point.[5] This method is effective at removing minor impurities and is scalable.

  • Column Chromatography: If the crude product is a complex mixture containing significant amounts of isomeric impurities or dark, tarry byproducts, silica gel column chromatography is necessary. A common eluent system is a gradient of petroleum ether and ethyl acetate.[6] While highly effective, this method is less suitable for large-scale industrial production.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which nitrating agent is optimal: concentrated nitric acid or potassium nitrate?

Both agents are effective and widely cited.[3][4]

  • Concentrated Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄): This is the most common and potent nitrating mixture. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). This method is fast and efficient.

  • Potassium Nitrate (KNO₃) / Sulfuric Acid (H₂SO₄): Using solid potassium nitrate allows for more controlled, portion-wise addition, which can be an advantage for managing the reaction's exothermicity on a lab scale.[3][4] The choice often comes down to laboratory preference and scale; both can achieve high yields when conditions are optimized.

Q2: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method.[3] Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to track the consumption of the starting material (4-Fluoro-2-methoxyaniline) and the appearance of the product spot. The product is a yellow-orange solid and will typically have a different Rf value than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[7][8]

Q3: What are the recommended storage conditions for the final product?

5-Fluoro-2-methoxy-4-nitroaniline is a chemically stable solid under normal conditions.[9] However, it is advisable to store it in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10] For long-term storage, refrigeration at 2–8 °C under an inert atmosphere (like nitrogen or argon) is recommended.[11]

Section 4: Validated Experimental Protocols

The following protocols are synthesized from established literature procedures.[2][4][6][11] Safety Precaution: Nitration reactions are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Use an ice-salt bath for cooling to maintain strict temperature control.

Protocol 1: Direct Nitration of 4-Fluoro-2-methoxyaniline
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Fluoro-2-methoxyaniline (1.0 eq) in concentrated sulfuric acid (approx. 5-10 mL per gram of aniline).

  • Cooling: Cool the mixture to 0°C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 eq) dropwise via the dropping funnel. CRITICAL: Maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, stir the mixture at 0°C for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.[4][6]

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH reaches 8-9. A yellow-orange solid should precipitate.[3]

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Drying & Purification: Dry the solid under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-Fluoro-2-methoxy-4-nitroaniline as a yellow-orange crystalline solid.

Protocol 2: Synthesis via Acetyl Protection/Deprotection

Step A: Acetylation

  • Dissolve 4-Fluoro-2-methoxyaniline (1.0 eq) in acetic acid.[2]

  • Slowly add acetic anhydride (1.2 eq) to the solution at room temperature.

  • Heat the mixture to 90°C and stir for 3-4 hours.

  • Cool the reaction and pour it into cold water to precipitate the N-(4-fluoro-2-methoxyphenyl)acetamide. Filter, wash with water, and dry.

Step B: Nitration of the Acetamide

  • Add the dried acetamide from Step A to concentrated sulfuric acid at 0°C.[2]

  • Slowly add fuming nitric acid (1.1 eq) while maintaining the temperature at 0-5°C.

  • Stir at 0°C for 1-2 hours after addition is complete.

  • Pour the mixture onto ice, filter the resulting precipitate (N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide), wash with water, and dry.

Step C: Deprotection

  • Suspend the nitrated acetamide from Step B in methanol.[2][6]

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and distill off the methanol under reduced pressure.

  • Add water to the residue and adjust the pH to ~9 with NaOH solution to precipitate the final product.

  • Filter, wash with water, and dry to obtain high-purity 5-Fluoro-2-methoxy-4-nitroaniline.

Section 5: Data Summary Table
MethodStarting MaterialNitrating AgentSolvent/AcidTemp (°C)Time (h)Yield (%)Reference
14-Fluoro-2-methoxyanilineConc. HNO₃CH₂Cl₂ / H₂SO₄Ice-cooled393%[6][11]
24-Fluoro-2-methoxyanilineKNO₃H₂SO₄0 - 5295%[4]
34-Fluoro-2-methoxyanilineKNO₃ / H₂SO₄H₂SO₄-15283.7%[3]
4N-(4-fluoro-2-methoxyphenyl)acetamideFuming HNO₃H₂SO₄0 - 51 - 278.3% (nitration step)[2]
References
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).
  • Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. (2023). NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • What are the synthesis routes of 5-Fluoro-2-nitroaniline. (2023). BLOOM TECH. [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ResearchGate. [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ACS Publications. [Link]

  • p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses Procedure. [Link]

  • 4-Fluoro-2-methoxy-5-nitroaniline. (n.d.). PubChem. [Link]

Sources

Technical Support Center: 5-Fluoro-2-methoxy-4-nitroaniline Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions with this important intermediate. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 5-Fluoro-2-methoxy-4-nitroaniline.

Q1: What are the key physical and chemical properties of 5-Fluoro-2-methoxy-4-nitroaniline?

A1: 5-Fluoro-2-methoxy-4-nitroaniline is a yellow to orange crystalline solid.[1] Its key properties are summarized in the table below. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (nitro, fluoro) groups gives it a unique reactivity profile, making it a versatile intermediate in organic synthesis.[2] It is sparingly soluble in water but shows good solubility in polar organic solvents like ethanol, acetone, and dimethylformamide.[1][2]

PropertyValueReference
Molecular FormulaC₇H₇FN₂O₃[3]
Molecular Weight186.14 g/mol [3]
Melting Point130 °C[4]
Boiling Point354.8±37.0 °C (Predicted)[4]
AppearanceLight yellow to Brown powder/crystal[4]
Storage2–8 °C, under inert gas (Nitrogen or Argon)[4]
Q2: What are the primary applications of 5-Fluoro-2-methoxy-4-nitroaniline?

A2: This compound is a key intermediate in the synthesis of various high-value molecules. It is notably used in the preparation of the anticancer drug Mereletinib and Osimertinib, an EGFR inhibitor for non-small cell lung cancer.[4][5] Its unique substitution pattern also makes it a valuable building block in the synthesis of dyes and pigments, particularly azo dyes for the textile industry.[6]

Q3: What are the main safety precautions when handling 5-Fluoro-2-methoxy-4-nitroaniline?

A3: 5-Fluoro-2-methoxy-4-nitroaniline is harmful if swallowed and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Always handle this chemical in a well-ventilated area or fume hood.[7] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[2][7] Avoid creating dust and store it in a tightly closed container in a cool, dry place away from acidic substances.[7][8]

Section 2: Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for specific reaction failures involving 5-Fluoro-2-methoxy-4-nitroaniline.

Scenario 1: Incomplete or Failed Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation. Failures in this step can be frustrating.

Q1: My catalytic hydrogenation of 5-Fluoro-2-methoxy-4-nitroaniline to the corresponding diamine is stalled or incomplete. What are the likely causes?

A1: Several factors can lead to an incomplete hydrogenation:

  • Catalyst Inactivation: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can be poisoned by impurities in the starting material, solvent, or hydrogen gas.[9] Sulfur compounds are notorious catalyst poisons. Ensure high-purity reagents and solvents.

  • Insufficient Catalyst Loading: For a substrate with multiple reducible groups, higher catalyst loading might be necessary. Start with a standard 5-10 mol% and increase if the reaction is sluggish.

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial. Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the substrate, catalyst, and hydrogen.

  • Inadequate Hydrogen Pressure: While many reductions proceed at atmospheric pressure, some may require higher pressures to achieve a reasonable rate. Increase the hydrogen pressure incrementally (e.g., to 50 psi) and monitor the reaction progress.

  • Solvent Choice: The solubility of the starting material is critical.[10] If 5-Fluoro-2-methoxy-4-nitroaniline is not fully dissolved, the reaction will be slow. Consider solvents like ethanol, methanol, or ethyl acetate where it has good solubility.[2]

Q2: I am observing dehalogenation (loss of the fluorine atom) during the reduction. How can I prevent this?

A2: Dehalogenation is a common side reaction, especially with palladium catalysts.[9] To minimize it:

  • Catalyst Selection: Raney Nickel is often a better choice than Pd/C when dehalogenation is a concern.[9] Platinum-based catalysts can also be effective.[9]

  • Reaction Conditions: Lowering the hydrogen pressure and temperature can reduce the likelihood of dehalogenation.

  • Alternative Reducing Agents: Consider chemical reduction methods. Iron powder in acetic acid (Béchamp reduction) or tin(II) chloride (SnCl₂) are classic methods that are highly chemoselective for the nitro group and less likely to affect halogens.[9][11]

Workflow: Troubleshooting Nitro Group Reduction

Below is a systematic approach to diagnosing and solving issues with the reduction of 5-Fluoro-2-methoxy-4-nitroaniline.

G cluster_conditions Condition Optimization start Reaction Stalled/ Incomplete Conversion check_purity Check Purity of Starting Material & Solvents start->check_purity check_catalyst Verify Catalyst Activity (Use a fresh batch) check_purity->check_catalyst If pure optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions If active change_catalyst Change Catalyst Type (e.g., Pd/C to Ra-Ni) optimize_conditions->change_catalyst If optimization fails increase_loading Increase Catalyst Loading increase_pressure Increase H2 Pressure increase_temp Increase Temperature (with caution) check_stirring Ensure Vigorous Stirring change_method Switch to Chemical Reduction (e.g., Fe/AcOH, SnCl2) change_catalyst->change_method If dehalogenation persists success Successful Reduction change_catalyst->success change_method->success increase_loading->success Monitor Progress increase_pressure->success Monitor Progress increase_temp->success Monitor Progress check_stirring->success Monitor Progress

Caption: A troubleshooting workflow for nitro group reduction.

Scenario 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom on the ring is activated towards nucleophilic aromatic substitution by the ortho-methoxy and para-nitro groups.

Q1: I am trying to displace the fluorine atom with a nucleophile (e.g., an amine or alcohol), but the reaction is not proceeding. What should I check?

A1: SₙAr reactions have specific requirements:

  • Strong Electron-Withdrawing Groups: The reaction is facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group.[12] In 5-Fluoro-2-methoxy-4-nitroaniline, the nitro group is para to the fluorine, which is ideal.

  • Good Leaving Group: Fluorine is an excellent leaving group in SₙAr reactions.

  • Strong Nucleophile: The reaction rate is dependent on the strength of the nucleophile. If you are using a weak nucleophile, the reaction may be very slow. Consider using a stronger nucleophile or deprotonating your nucleophile with a suitable base (e.g., NaH for alcohols, K₂CO₃ for amines).

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to solvate the cation of the nucleophile and leave the anion more reactive.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[10] If you are running the reaction at room temperature, try heating it.

Q2: My SₙAr reaction is giving me a dark-colored mixture and multiple spots on TLC. What is happening?

A2: Dark coloration and multiple products often indicate side reactions or decomposition.[10]

  • Excessively High Temperature: While heating is often necessary, too high a temperature can lead to decomposition of the starting material or product.[10] Try running the reaction at a lower temperature for a longer period.

  • Strongly Basic Conditions: If you are using a very strong base, it could be reacting with other functional groups on the molecule or causing polymerization. Consider using a milder base.

  • Presence of Oxygen: Some aniline derivatives can be sensitive to air oxidation, especially at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.

Protocol: General Procedure for SₙAr with an Amine Nucleophile

This protocol provides a starting point for the substitution of the fluorine atom.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-2-methoxy-4-nitroaniline (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Solvent and Reagents: Add a polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1 M concentration of the substrate). Add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Section 3: Data and References

Solubility Data
SolventSolubility
WaterSparingly soluble[2]
EthanolSoluble[2]
AcetoneSoluble[2]
Dimethylformamide (DMF)Soluble[1]
DichloromethaneSoluble[14]
Ethyl AcetateSoluble[14]
References
  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025, December 30). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Retrieved from [Link]

  • Ali, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PubMed. Retrieved from [Link]

  • ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, June 25). 4-Nitroaniline. Retrieved from [Link]

  • NileRed. (2024, June 1). Making Nitroaniline (And the Exploding Snake). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • OChem. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Paleta, O., et al. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Retrieved from [Link]

  • Ben Naman. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Retrieved from [Link]

Sources

Improving the purity of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Improving the Purity of 5-Fluoro-2-methoxy-4-nitroaniline

Welcome to the technical support resource for 5-Fluoro-2-methoxy-4-nitroaniline (CAS: 1075705-01-9). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and require methods to enhance its purity for downstream applications. As an important precursor in the synthesis of pharmaceuticals like Mereletinib and Osimertinib, achieving high purity is paramount to ensure high yields, minimize side reactions, and guarantee the quality of the final active pharmaceutical ingredient.[1][2]

This document provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, analysis, and purification of 5-Fluoro-2-methoxy-4-nitroaniline.

Q1: What are the most common impurities found in crude 5-Fluoro-2-methoxy-4-nitroaniline?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Isomeric Byproducts: Nitration of substituted benzene rings can lead to the formation of other nitro isomers.[3][4] The position of the nitro group relative to the fluoro and methoxy groups can vary.

  • Unreacted Starting Materials: Depending on the synthesis, residual precursors such as 4-fluoro-2-methoxyaniline or N-(4-fluoro-2-methoxyphenyl)acetamide may be present.[5][6][7]

  • Reagents and Solvents: Residual acids (sulfuric acid, nitric acid), bases (sodium bicarbonate, sodium hydroxide), or organic solvents used during synthesis and workup can persist in the crude product.[5][6][7]

  • Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[8]

Q2: What is the expected appearance of pure 5-Fluoro-2-methoxy-4-nitroaniline?

A2: The pure compound is typically a crystalline powder.[6] Its color can range from pale or light yellow to orange-red or brown.[6] A significant deviation, such as a very dark brown or tar-like appearance, often indicates the presence of substantial impurities or degradation products.

Q3: Which analytical methods are most effective for assessing the purity of 5-Fluoro-2-methoxy-4-nitroaniline?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and identifying organic impurities. A reverse-phase C18 column with a UV detector is standard for analyzing nitroaniline compounds.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the main component and identifying any structurally related impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with GC or LC (GC-MS, LC-MS) to identify volatile impurities and byproducts.[10]

Q4: What are the primary laboratory-scale methods for purifying this compound?

A4: The two most effective and commonly cited methods for purifying 5-Fluoro-2-methoxy-4-nitroaniline are recrystallization and column chromatography.[3][5] The choice between them depends on the nature of the impurities, the quantity of material, and the desired final purity. A combination of both techniques is often employed for achieving very high purity (≥98%).[2]

Q5: What are the critical safety precautions to take when handling and purifying 5-Fluoro-2-methoxy-4-nitroaniline?

A5: This compound presents several hazards.[11] It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] Therefore, all handling and purification procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat.[13] Avoid creating and inhaling dust.[12][13]

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound, especially at a larger scale.

Q1: How do I select the best solvent for the recrystallization of 5-Fluoro-2-methoxy-4-nitroaniline?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14] Given that 5-Fluoro-2-methoxy-4-nitroaniline is soluble in organic solvents like ethanol and acetone and sparingly soluble in water, a mixed solvent system is often effective.[1] Initial screening is crucial.

Causality: A good solvent system creates a large difference in solubility across a temperature gradient, allowing the desired compound to crystallize upon cooling while impurities remain dissolved in the mother liquor.

Solvent/SystemPolarityBoiling Point (°C)Rationale & Expected Behavior
Ethanol/WaterHigh78-100Recommended Starting Point. The compound should dissolve well in hot ethanol. Water is then added as an anti-solvent to the hot solution until the cloud point is reached, inducing crystallization upon cooling.[14][15]
IsopropanolMedium82A good single-solvent candidate. It is less volatile than ethanol and may provide a better crystal habit.
Ethyl Acetate/HexaneMedium/Low69-77The compound is likely soluble in hot ethyl acetate. Hexane can be used as the anti-solvent. This system is effective for removing more polar impurities.
Dichloromethane/HexaneMedium/Low40-69Similar to Ethyl Acetate/Hexane but with a lower boiling point, making solvent removal easier. The compound is dissolved in a minimal amount of dichloromethane, and hexane is added.[4]

Q2: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated, causing the compound to separate as a liquid globule.[14][15]

  • Causality & Solution 1 (High Saturation): The solution may be cooling too rapidly or is too concentrated. Reheat the mixture to dissolve the oil, add a small amount (5-10%) more of the primary solvent to reduce saturation, and allow it to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal lattice formation.[15]

  • Causality & Solution 2 (Solvent Choice): The solvent's boiling point may be too high. If possible, switch to a lower-boiling point solvent system.

  • Causality & Solution 3 (Impurity Effect): High levels of impurities can depress the melting point of the mixture, leading to oiling. In this case, it is better to first purify the material by column chromatography to remove the bulk of the impurities and then perform a final recrystallization.

Q3: The purity of my product is still low or discolored after one recrystallization. What should I do?

A3: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities, or that colored, baseline impurities are present.[15]

  • Solution 1 (Multiple Recrystallizations): A second recrystallization using the same or a different solvent system may be necessary to improve purity.

  • Solution 2 (Decolorization): If the solution is highly colored before cooling, this is likely due to polar, colored byproducts. Add a small amount of activated charcoal to the hot solution and continue to heat for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and adsorbed impurities before allowing the filtrate to cool and crystallize.[4][15]

  • Solution 3 (Alternative Method): If isomeric impurities are present, they may have very similar solubility profiles to the desired product, making separation by recrystallization difficult.[4] In this scenario, column chromatography is the more appropriate next step.

Part 3: Troubleshooting Purification by Column Chromatography

Column chromatography provides superior separation for complex mixtures or when impurities are structurally similar to the product.

Q1: How do I select an appropriate mobile phase (eluent) for purifying 5-Fluoro-2-methoxy-4-nitroaniline on a silica gel column?

A1: The key is to find a solvent system that provides a good retention factor (Rf) for the product on a Thin Layer Chromatography (TLC) plate, ideally between 0.25 and 0.40. The compound is moderately polar. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is standard.

Causality: The mobile phase competes with the analyte for binding sites on the stationary phase (silica gel). An optimal mobile phase composition will allow the desired compound to move up the column at a moderate rate, separating it from less polar impurities (which elute faster) and more polar impurities (which are retained longer).

Eluent SystemPolarityTypical Starting Ratio (v/v)Comments
Petroleum Ether / Ethyl AcetateLow to Medium6:1 to 4:1Excellent Starting Point. This system is widely reported for the purification of this compound and its analogs.[5] Adjust the ratio based on TLC results.
Hexane / Ethyl AcetateLow to Medium7:3 to 1:1A very common and effective system for compounds of moderate polarity.[15]
DichloromethaneMedium100%Can be used as a single eluent if the Rf is appropriate, or in combination with hexane to fine-tune polarity.

Q2: My separation on the TLC plate is poor; the spots for my product and an impurity are too close together. How can I improve the resolution?

A2: Poor resolution means the solvent system is not selective enough.

  • Solution 1 (Decrease Polarity): The most common issue is that the eluent is too polar, causing all components to move too quickly up the plate (high Rf values). Decrease the proportion of the polar solvent (e.g., move from 4:1 to 6:1 Petroleum Ether:Ethyl Acetate) to increase retention and improve separation.[15]

  • Solution 2 (Change Solvents): If adjusting the ratio doesn't work, change one of the solvents to alter the selectivity. For example, replacing ethyl acetate with dichloromethane can change the specific interactions with the analyte and silica gel, sometimes leading to better separation.

Q3: I see significant streaking or "tailing" of my product spot on the TLC plate. What causes this and will it affect my column?

A3: Tailing is often caused by applying too much sample to the TLC plate or by interactions between the analyte and the stationary phase.[15] 5-Fluoro-2-methoxy-4-nitroaniline has a basic amino group that can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.

  • Causality & Solution: This acidic-basic interaction can be suppressed by adding a very small amount of a competing base to the mobile phase, such as triethylamine (e.g., 0.1-0.5%).[15] This neutralizes the acidic sites on the silica, resulting in sharper, more symmetrical peaks on both TLC and the column, leading to a much better purification. Always perform a small test run first, as the additive will need to be removed from the final product.

Part 4: Detailed Experimental Protocols

These protocols are self-validating; success is determined by purity analysis (e.g., by HPLC or NMR) of the final product.

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: In a suitable Erlenmeyer flask, place the crude 5-Fluoro-2-methoxy-4-nitroaniline. Add a minimal amount of hot 95% ethanol (start with ~10 mL per gram of crude material) and heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Decolorization (Optional): If the solution is dark, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to a gentle boil for 5 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second flask and a gravity funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Induce Crystallization: Reheat the clear filtrate to boiling. Add deionized water dropwise while stirring until the solution becomes persistently cloudy (the saturation point). Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be wrapped in glass wool or a towel. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (e.g., 1:1 ratio) to remove residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[5]

Protocol 2: Purification by Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an optimal eluent system (e.g., 6:1 Petroleum Ether:Ethyl Acetate) that gives the product an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to dryness under reduced pressure. This creates a dry-loaded sample, which generally results in better separation than loading a liquid sample. Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Fluoro-2-methoxy-4-nitroaniline.

Part 5: Visualization of Purification Workflow

This diagram outlines the decision-making process for purifying crude 5-Fluoro-2-methoxy-4-nitroaniline.

Purification_Workflow start Crude 5-Fluoro-2-methoxy-4-nitroaniline purity_check1 Assess Purity & Impurity Profile (TLC, HPLC) start->purity_check1 decision1 Is Purity >95% and only minor impurities present? purity_check1->decision1 recrystallize Perform Recrystallization decision1->recrystallize  Yes chromatography Perform Flash Column Chromatography decision1->chromatography No   purity_check2 Assess Final Purity (HPLC, NMR) recrystallize->purity_check2 end_product High-Purity Product (>98%) purity_check2->end_product decision2 Are there still significant impurities? chromatography->decision2 decision2->recrystallize No (minor impurities remain)   decision2->end_product  Yes (purity is sufficient)

Caption: Decision workflow for selecting a purification strategy.

References

  • China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. SENFEIDA. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072. PubChem. [Link]

  • Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. (2025). NINGBO INNO PHARMCHEM CO., LTD.. [Link]

  • p-NITROANILINE 5033. CDC/NIOSH. [Link]

  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Mastering Organic Synthesis: The Significance of High-Purity 4-Fluoro-2-Methoxy-5-Nitroaniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (PDF) 2-Fluoro-5-nitroaniline. ResearchGate. [Link]

  • Most Efficient Water Purification Methods for Safe Drinking Water. Olympian Water Testing. [Link]

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Stability and degradation of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-Fluoro-2-methoxy-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this key pharmaceutical intermediate.

Introduction

5-Fluoro-2-methoxy-4-nitroaniline is a crucial building block in organic synthesis, notably in the preparation of advanced pharmaceutical compounds like the anticancer drug Mereletinib.[1] Its unique molecular structure, featuring electron-donating and electron-withdrawing groups, makes it a versatile reagent.[1] However, this reactivity also necessitates a thorough understanding of its stability and potential degradation pathways to ensure the integrity of experimental outcomes and the purity of synthesized products.[2] This guide provides practical, field-proven insights to help you navigate the challenges of working with this compound.

Chemical and Physical Properties

For quick reference, the key chemical and physical properties of 5-Fluoro-2-methoxy-4-nitroaniline are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₃[1][3]
Molecular Weight 186.14 g/mol [1][3]
Appearance Pale yellow to yellow-red or orange-red crystal/powder[4]
Melting Point 130 °C[4]
Boiling Point 354.8 ± 37.0 °C (Predicted)[4]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone.[1]
pKa 2.31 ± 0.10 (Predicted)[4]
Storage Temperature 2–8 °C, under inert gas (e.g., Nitrogen or Argon)[4]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 5-Fluoro-2-methoxy-4-nitroaniline in a question-and-answer format.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Question: My reaction yield is significantly lower than expected, and I am observing unknown impurities in my crude product analysis (TLC, LC-MS). What could be the cause?

Answer:

Low yields and the formation of side products when using 5-Fluoro-2-methoxy-4-nitroaniline can often be traced back to two primary sources: the purity of the starting material and its degradation under the reaction conditions.

  • Purity of Starting Material: The quality of your 5-Fluoro-2-methoxy-4-nitroaniline is paramount. Impurities from its synthesis can lead to unwanted side reactions.[2] Common impurities can include positional isomers (e.g., from the nitration step) or unreacted precursors from the synthesis process.[5] It is crucial to source high-purity starting material (≥98.0%) and to verify its purity before use.[6]

  • Degradation Under Reaction Conditions:

    • pH Sensitivity: The amino group in the molecule has a degree of basicity and can react with acidic substances.[7] In strongly acidic or basic conditions, hydrolysis or other degradation pathways may be initiated. For instance, processes for related compounds sometimes involve deprotection of an acetamide group using hydrochloric acid at reflux, indicating that the aniline itself can be sensitive to harsh acidic conditions.[8]

    • Thermal Instability: While generally stable, prolonged exposure to high temperatures can lead to decomposition. If your reaction requires heating, consider running it for the minimum necessary time and at the lowest effective temperature.

    • Oxidative/Reductive Degradation: The nitro and amino groups are susceptible to oxidation and reduction, respectively. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are not intentionally performing an oxidation or reduction. The presence of residual oxidizing or reducing agents from previous steps can also lead to degradation.

Troubleshooting Workflow for Purity and Stability Issues

G start Low Yield or Unexpected Impurities check_purity Verify Purity of Starting Material (e.g., NMR, LC-MS) start->check_purity source_new Source High-Purity (≥98.0%) Reagent check_purity->source_new Purity is Low purify Purify Existing Stock (e.g., Recrystallization, Column Chromatography) check_purity->purify Purity is Low assess_conditions Assess Reaction Conditions check_purity->assess_conditions Purity Confirmed source_new->assess_conditions purify->assess_conditions check_ph Is the reaction run under strongly acidic or basic conditions? assess_conditions->check_ph buffer Consider using a buffer or a milder acid/base check_ph->buffer Yes check_temp Is the reaction run at high temperature? check_ph->check_temp No buffer->check_temp optimize_temp Optimize for lower temperature and shorter reaction time check_temp->optimize_temp Yes check_atmosphere Is the reaction sensitive to oxygen? check_temp->check_atmosphere No optimize_temp->check_atmosphere inert_atmosphere Run the reaction under an inert atmosphere (N2 or Ar) check_atmosphere->inert_atmosphere Yes end_point Re-run Experiment and Analyze Results check_atmosphere->end_point No inert_atmosphere->end_point DegradationPathways main 5-Fluoro-2-methoxy-4-nitroaniline reduction Reduction of Nitro Group (e.g., with reducing agents) main->reduction [H] oxidation Oxidation of Amino Group (e.g., air, strong oxidants) main->oxidation [O] photolysis Photochemical Degradation (UV light exposure) main->photolysis hydrolysis Hydrolysis of Methoxy Group (Harsh acidic conditions) main->hydrolysis H+/H2O

Caption: Plausible degradation pathways for 5-Fluoro-2-methoxy-4-nitroaniline.

Q3: What solvents are recommended for dissolving 5-Fluoro-2-methoxy-4-nitroaniline?

A: It is sparingly soluble in water but has good solubility in many common organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran (THF), ethanol, and acetone. [1][9][10]The choice of solvent should be guided by the specific requirements of your reaction.

Q4: How should I handle spills and dispose of waste containing this compound?

A: Due to its hazardous nature (harmful if swallowed, skin and eye irritant), spills should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3][11]For spills, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal. [11]Waste should be disposed of in accordance with local, state, and federal regulations, typically through a licensed chemical waste disposal company. [11]Do not let the chemical enter drains. [11]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5-Fluoro-2-methoxy-4-nitroaniline. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Fluoro-2-methoxy-4-nitroaniline sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.

    • Further dilute the stock solution as needed to fall within the linear range of the detector.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable ratio of A:B (e.g., 80:20), and run a linear gradient to increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) to establish a baseline.

    • Inject the sample and integrate the peaks.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

References

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Significance of High-Purity 4-Fluoro-2-Methoxy-5-Nitroaniline. Retrieved from [Link]

  • AMI Scientific. (n.d.). 4-Fluoro-2-Methoxy-5-Nitroaniline TCI Analytical reagent. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

5-Fluoro-2-methoxy-4-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds, including targeted cancer therapies like Osimertinib.[1] Its synthesis, typically involving the nitration of a substituted aniline, presents several challenges that can impact yield, purity, and scalability. This guide aims to provide practical solutions and a deeper understanding of the underlying chemistry to overcome these hurdles.

Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific problems you might encounter during the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline can stem from several factors, primarily related to side reactions and incomplete conversion. Here’s a breakdown of the likely culprits and how to address them:

  • Oxidation of the Aniline: The amino group of your starting material, 4-fluoro-2-methoxyaniline, is highly susceptible to oxidation by the strong nitric acid in the nitrating mixture. This leads to the formation of tarry, polymeric byproducts and a significant loss of your desired product.[2]

    • Solution: The most effective strategy to prevent oxidation is to protect the amino group before nitration.[3][4] Acetylation of the aniline to form N-(4-fluoro-2-methoxyphenyl)acetamide is a common and effective approach. The acetyl group reduces the activating effect of the amino group, making it less prone to oxidation. After nitration, the acetyl group can be easily removed by acid or base hydrolysis to yield the final product.[5]

  • Formation of Isomeric Byproducts: The regioselectivity of the nitration can be complex. While the methoxy group is an ortho, para-director and the fluorine is a weak ortho, para-director, the conditions of the reaction play a crucial role. In the strongly acidic nitrating medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director.[6][7] This can lead to the formation of undesired nitro isomers.

    • Solution:

      • Amine Protection: Protecting the amino group as an acetamide not only prevents oxidation but also helps control regioselectivity. The bulkier acetamido group can sterically hinder nitration at the ortho position, favoring the desired para-substitution relative to the acetamido group.

      • Strict Temperature Control: Maintaining a low reaction temperature (typically between -15°C and 10°C) is critical to minimize the formation of side products and dinitration.[1][8]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.

Question 2: I'm observing a significant amount of dark, tarry material in my crude product. What is it and how can I prevent its formation?

Answer:

The formation of dark, tarry material is a classic sign of aniline oxidation during nitration.[2] These tars are complex polymeric materials resulting from the aggressive oxidation of the electron-rich aniline ring and the amino group by nitric acid.

Causality: The lone pair of electrons on the nitrogen atom of the amino group makes the aromatic ring highly activated and susceptible to oxidation. The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) readily attacks the aniline, leading to a cascade of uncontrolled reactions.

Prevention:

  • Primary Recommendation: Amine Protection. As detailed in the previous question, protecting the amino group as an amide (e.g., acetamide) is the most reliable method to prevent oxidation. The amide group is less activating and more resistant to oxidation under nitration conditions.

  • Controlled Reagent Addition: Add the nitrating agent (a mixture of nitric and sulfuric acid) slowly and dropwise to the solution of the aniline derivative while maintaining a low temperature. This helps to control the exothermic nature of the reaction and minimize localized "hot spots" where oxidation can be initiated.

  • Anhydrous Conditions: While not always the primary cause for tar formation with anilines, ensuring anhydrous conditions can be beneficial as the presence of water can sometimes promote side reactions.

Question 3: My final product is difficult to purify, and I suspect it's contaminated with isomers. How can I improve the purity?

Answer:

Purification challenges often arise from the presence of closely related isomeric byproducts or residual starting materials. Here are some strategies to enhance the purity of your 5-Fluoro-2-methoxy-4-nitroaniline:

  • Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.

    • Solvent Screening: Experiment with different solvents to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Based on protocols for similar compounds, consider screening:

      • Ethanol or Methanol[9]

      • Ethyl acetate/Hexane mixture

      • Dichloromethane/Petroleum ether mixture[10]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal and then perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: For smaller scale purifications or when recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from its isomers and other impurities.[10]

    • Eluent System: A common eluent system for nitroanilines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You will need to determine the optimal ratio by running TLC plates first. A typical starting point could be a gradient from 10% to 50% ethyl acetate in hexane.

  • Analytical Monitoring: Before and after purification, assess the purity of your material using analytical techniques such as:

    • HPLC: This is an excellent method for quantifying the purity and detecting the presence of isomers.[11][12]

    • ¹H NMR Spectroscopy: This will help confirm the structure of your product and identify any major impurities. The spectrum for 5-Fluoro-2-methoxy-4-nitroaniline should show characteristic signals for the aromatic protons, the methoxy group, and the amino group.[1][13]

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of nitric acid and sulfuric acid used for nitration?

A1: Sulfuric acid serves as a catalyst in the nitration reaction. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the actual species that attacks the aromatic ring.[14][15][16] This mixture, often called "mixed acid," allows the reaction to proceed at a practical rate.

Q2: What is the role of the methoxy and fluoro groups in directing the nitration?

A2: The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atom (-F) is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. When both are present, along with the (protonated) amino group, the final position of the nitro group is a result of the combined directing effects. In the case of N-acetyl-4-fluoro-2-methoxyaniline, the powerful ortho, para-directing effect of the methoxy group, combined with the directing effect of the acetamido group, strongly favors nitration at the 5-position.

Q3: Is it possible to perform the nitration without protecting the amino group?

A3: While it is possible to attempt direct nitration, it is not recommended for achieving high yield and purity. Direct nitration of anilines often leads to a mixture of ortho, meta, and para isomers, along with significant amounts of oxidation products.[2][4] The acidic medium converts the activating -NH₂ group into the deactivating and meta-directing -NH₃⁺ group, complicating the regiochemical outcome.[6]

Q4: What are the critical safety precautions for this synthesis?

A4: Nitration reactions are highly exothermic and involve corrosive and oxidizing acids. Strict safety measures are essential:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the entire reaction in a well-ventilated chemical fume hood.

  • Temperature Control: Use an ice bath to maintain the recommended low temperature and to control the exothermic reaction. Never add the nitrating mixture too quickly.

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 5-Fluoro-2-methoxy-4-nitroaniline via a Protection-Nitration-Deprotection Sequence

This three-step protocol is recommended for achieving high yield and purity.

Step 1: Acetylation of 4-Fluoro-2-methoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-methoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with continuous stirring.

  • Gently warm the mixture to approximately 50-60°C for 30-60 minutes.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the N-(4-fluoro-2-methoxyphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

  • In a clean, dry flask, carefully add the dried acetanilide from Step 1 to concentrated sulfuric acid, ensuring it dissolves completely.

  • Cool the mixture in an ice-salt bath to -10°C to 0°C.

  • In a separate beaker, prepare a cold nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, allow the mixture to stir at low temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide by vacuum filtration and wash with cold water until the washings are neutral.

Step 3: Hydrolysis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide

  • Suspend the nitro-acetanilide from Step 2 in an aqueous solution of hydrochloric acid (or sulfuric acid).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has dissolved and the deprotection is complete (monitor by TLC).

  • Cool the solution and pour it into cold water.

  • Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the 5-Fluoro-2-methoxy-4-nitroaniline as a solid.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_purification Purification A 4-Fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B Acetic Anhydride, Acetic Acid C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄, < 5°C D 5-Fluoro-2-methoxy-4-nitroaniline C->D Aq. Acid, Reflux E Purified Product D->E Recrystallization or Chromatography

Caption: Recommended three-step synthesis workflow.

Data Summary

ParameterRecommended ConditionRationale
Nitration Temperature -15°C to 10°CMinimizes oxidation, dinitration, and other side reactions.[1][8]
Amine Protection AcetylationPrevents oxidation and controls regioselectivity.[3][4][5]
Purification Method Recrystallization/Column ChromatographyEffective for removing isomeric impurities and byproducts.[9][10]
Reaction Monitoring TLC/HPLCEnsures reaction completion and helps in optimizing reaction time.[1]

References

  • Nitration of aniline treating with h2so4. Filo. [Updated 2025 April 20]. Available from: [Link]

  • Why is sulfuric acid used in aromatic nitration?. Quora. [Updated 2021 March 15]. Available from: [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Updated 2022 December 22]. Available from: [Link]

  • How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid?. ResearchGate. [Updated 2014 July 10]. Available from: [Link]

  • In the nitration of an aromatic compound, why is it important to keep the reaction temperature low?. Homework.Study.com. Available from: [Link]

  • [FREE] Assertion: Controlled nitration of aniline at low temperature gives m-nitroaniline as one of the major. brainly.com. [Updated 2023 November 2]. Available from: [Link]

  • How to carry out oxidation of aniline/aromatic amines to nitro groups? : r/chemhelp. Reddit. [Updated 2022 April 27]. Available from: [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • Nitration of aniline. Chemistry Stack Exchange. [Updated 2019 May 25]. Available from: [Link]

  • Reactions of Aniline. Chemistry Steps. Available from: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available from: [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. [Updated 2020 October 6]. Available from: [Link]

  • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. ResearchGate. [Updated 2025 August 6]. Available from: [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate. [Updated 2025 October 31]. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis, minimize impurity formation, and ensure the highest quality of your final product. As a key intermediate in the synthesis of pharmaceuticals like Osimertinib, the purity of 5-Fluoro-2-methoxy-4-nitroaniline is of paramount importance.[1][2]

Understanding the Core Challenges

The primary route to 5-Fluoro-2-methoxy-4-nitroaniline involves the nitration of 4-Fluoro-2-methoxyaniline. While seemingly straightforward, this electrophilic aromatic substitution is fraught with potential pitfalls that can lead to a range of impurities. The high activation of the aniline ring makes it susceptible to oxidation and the formation of multiple nitrated isomers.[3] This guide will walk you through a scientifically grounded, field-proven approach to mitigate these challenges.

Part 1: Proactive Impurity Prevention - The Acetylation Strategy

Direct nitration of 4-Fluoro-2-methoxyaniline is often problematic, leading to low yields and a complex mixture of byproducts due to oxidation of the amino group.[3] To circumvent this, a protection strategy is highly recommended. The most effective approach is the acetylation of the amine functionality prior to nitration.

Why Acetylation is Crucial

The acetylation step converts the strongly activating amino group (-NH₂) into a less activating acetamido group (-NHCOCH₃). This strategic modification serves two primary purposes:

  • Prevents Oxidation: The acetamido group is significantly less susceptible to oxidation by the nitrating mixture compared to the free amine.[4]

  • Controls Regioselectivity: By moderating the activating effect of the nitrogen, the formation of undesired nitro-isomers is minimized, leading to a cleaner reaction profile.[3][5]

Workflow for Proactive Impurity Control

The following diagram illustrates the recommended three-step synthesis pathway that incorporates the crucial acetylation and subsequent deprotection steps.

impurity_prevention_workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B Acetic Anhydride Acetic Acid C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide B->C Nitrating Agent (e.g., HNO3/H2SO4) D 5-Fluoro-2-methoxy-4-nitroaniline (Target Product) C->D Acid Hydrolysis (e.g., HCl)

Caption: Recommended three-step synthesis pathway.

Part 2: Troubleshooting Guide - A Deeper Dive into Potential Impurities

Even with the acetylation strategy, impurities can arise. This section provides a detailed breakdown of common impurities and targeted troubleshooting steps.

Commonly Encountered Impurities
Impurity TypeStructureRoot Cause
Unreacted Starting Material 4-Fluoro-2-methoxyaniline or N-(4-fluoro-2-methoxyphenyl)acetamideIncomplete acetylation or nitration reaction.
Regioisomeric Impurities 4-Fluoro-2-methoxy-3-nitroaniline, 4-Fluoro-2-methoxy-6-nitroanilineSub-optimal reaction conditions (temperature, nitrating agent) leading to nitration at less favored positions.[5]
Oxidation Byproducts Tarry, colored materialsDirect nitration of the unprotected aniline; excessively harsh nitration conditions.[3]
Q&A Troubleshooting Guide

Q1: My final product is a dark, oily substance instead of a yellow solid. What went wrong?

A1: This is a classic sign of oxidation.[3] It most likely indicates that either the initial acetylation step was incomplete, or the nitration conditions were too harsh.

  • Troubleshooting Steps:

    • Verify Complete Acetylation: Before proceeding to nitration, confirm the complete conversion of 4-Fluoro-2-methoxyaniline to N-(4-fluoro-2-methoxyphenyl)acetamide using Thin Layer Chromatography (TLC).

    • Control Nitration Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent.[1] Exceeding this temperature can lead to uncontrolled side reactions.

    • Purification: If you have already obtained a dark product, treatment with activated carbon during recrystallization can help adsorb some of the colored impurities.

Q2: My NMR analysis shows the presence of multiple isomers. How can I improve the regioselectivity of the nitration?

A2: The formation of regioisomers is a common challenge in electrophilic aromatic substitution. The key is to control the reaction kinetics and thermodynamics.

  • Troubleshooting Steps:

    • Choice of Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid at low temperatures is a standard and effective nitrating agent for this substrate.[1]

    • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of N-(4-fluoro-2-methoxyphenyl)acetamide while vigorously stirring. This prevents localized overheating and reduces the formation of undesired isomers.

    • Purification Strategy: Separating nitroaniline isomers can be challenging due to their similar polarities. Fractional recrystallization is often the most effective method. Experiment with different solvent systems, such as ethanol/water or isopropanol/water mixtures, to achieve optimal separation.

Q3: The yield of my deprotection (hydrolysis) step is very low. What are the likely causes?

A3: Incomplete hydrolysis or product loss during workup are the most common culprits for low yields in the final deprotection step.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Monitor the reaction progress by TLC until all the acetylated intermediate has been consumed. If the reaction stalls, you may need to increase the reaction time or the concentration of the acid catalyst.

    • pH Adjustment during Workup: After hydrolysis, the product is in its protonated form. Careful neutralization with a base (e.g., NaOH solution) to a pH of around 9.0 is crucial to precipitate the free aniline.[6]

    • Extraction Efficiency: 5-Fluoro-2-methoxy-4-nitroaniline has some solubility in water. Ensure efficient extraction from the aqueous phase by using a suitable organic solvent like ethyl acetate and performing multiple extractions.

Part 3: Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Acetylation of 4-Fluoro-2-methoxyaniline
  • In a round-bottom flask, dissolve 4-Fluoro-2-methoxyaniline in glacial acetic acid.

  • Stir the solution at room temperature.

  • Slowly add acetic anhydride to the reaction mixture. An exotherm may be observed.

  • After the addition is complete, heat the mixture to 90°C and maintain for 3-5 hours.[1]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture and pour it into cold water with vigorous stirring to precipitate the N-(4-fluoro-2-methoxyphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Protocol 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
  • In a clean, dry round-bottom flask, add N-(4-fluoro-2-methoxyphenyl)acetamide and concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 5°C.[1]

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

Protocol 3: Hydrolysis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide
  • In a round-bottom flask, suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in methanol.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 3-5 hours.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue and adjust the pH to ~9.0 with a sodium hydroxide solution to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Fluoro-2-methoxy-4-nitroaniline.

Part 4: Frequently Asked Questions (FAQs)

  • What is the expected purity of 5-Fluoro-2-methoxy-4-nitroaniline after following these procedures?

    • With careful execution of the three-step process and appropriate purification, a purity of >98% can be achieved, as confirmed by HPLC analysis.[5]

  • Can I use a different protecting group for the amine?

    • While other protecting groups can be used, the acetyl group is advantageous due to the low cost of reagents and the straightforward protection and deprotection steps.

  • What are the recommended storage conditions for 5-Fluoro-2-methoxy-4-nitroaniline?

    • The compound should be stored in a cool, dark place, preferably in a refrigerator and under an inert atmosphere to prevent degradation.[7]

  • What analytical techniques are best for monitoring the reaction and assessing final purity?

    • TLC is a convenient method for monitoring the progress of each reaction step. For accurate purity assessment and quantification of impurities, a validated HPLC-UV method is recommended.[5][8]

References

  • Köckinger, M., Wyler, B., Aellig, C., Roberge, D. M., Hone, C. A., & Kappe, C. O. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227. Available from: [Link]

  • Organic Process Research & Development. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

  • SpectraBase. (n.d.). 4-Fluoro-2-nitroaniline. Available from: [Link]

  • Michigan State University. (n.d.). NMR Chemical Shifts. Available from: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry. Available from: [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • University of Regensburg. (n.d.). Chemical shifts. Available from: [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Available from: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Available from: [Link]

  • Figshare. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4‑Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Available from: [Link]

Sources

Technical Support Center: Optimization of 5-Fluoro-2-methoxy-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the success and safety of your experiments.

Introduction

5-Fluoro-2-methoxy-4-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor to kinase inhibitors used in targeted cancer therapies.[1][2] The synthesis of this molecule, typically achieved through the nitration of an aniline derivative, is a classic example of electrophilic aromatic substitution. However, the presence of multiple functional groups on the aromatic ring necessitates precise control over reaction conditions to achieve high yield and purity.[1] This guide provides practical, field-proven insights to help you navigate the common challenges associated with this synthesis.

Experimental Workflow Overview

The primary synthetic route involves the nitration of a suitable precursor. To minimize side reactions, particularly oxidation of the amine, the synthesis is often performed on the N-acetylated derivative of 4-fluoro-2-methoxyaniline, followed by deprotection.

Synthesis_Workflow cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection (Hydrolysis) A 4-Fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B Acetic Anhydride, Acetic Acid C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide B->C Nitric Acid, Sulfuric Acid D 5-Fluoro-2-methoxy-4-nitroaniline C->D Hydrochloric Acid, Methanol

Caption: General experimental workflow for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Problem 1: Low or No Product Yield

  • Symptom: After the reaction and work-up, you isolate a significantly lower amount of product than expected, or no product at all.

  • Possible Causes & Solutions:

    Cause Explanation Solution
    Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, but be cautious of side reactions. Ensure vigorous stirring to overcome mass transfer limitations, especially in a biphasic system.[3]
    Degradation of Starting Material The aniline starting material is susceptible to oxidation by nitric acid, especially if the amino group is not protected.[4] This can lead to the formation of tarry byproducts.Protect the amino group by acetylation before nitration. This reduces the activating effect of the amino group and prevents its oxidation.
    Incorrect Reagent Stoichiometry An incorrect ratio of nitric acid to sulfuric acid can affect the generation of the nitronium ion (NO₂⁺), the active electrophile.[5]Use a pre-determined and validated ratio of nitric to sulfuric acid. A common ratio is 1:1 to 1:2 (v/v).[6] Ensure accurate measurement of all reagents.
    Poor Quality Reagents The presence of water in the nitric or sulfuric acid can deactivate the nitrating agent.[7]Use concentrated (fuming) nitric acid and concentrated sulfuric acid. Ensure reagents are fresh and have been stored properly to prevent water absorption.
    Product Lost During Work-up The product may be soluble in the aqueous phase if the pH is not properly adjusted, or if an inappropriate extraction solvent is used.During work-up, ensure the aqueous layer is neutralized or made slightly basic to precipitate the aniline product.[8] Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[9]

Problem 2: Formation of Multiple Products (Isomers)

  • Symptom: TLC or HPLC analysis of the crude product shows multiple spots or peaks, indicating the presence of isomers.

  • Possible Causes & Solutions:

    Cause Explanation Solution
    Lack of Regioselectivity The directing effects of the substituents on the aromatic ring can lead to the formation of different nitro isomers. The methoxy group is ortho, para-directing, while the amino group (or acetamido group) is also ortho, para-directing.Precise temperature control is crucial for regioselectivity.[10] Running the reaction at a low temperature (e.g., 0-5 °C) generally favors the desired isomer.[11] The choice of nitrating agent and solvent system can also influence the isomer ratio.[12]
    Protonation of the Amino Group In a highly acidic medium, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-director.[13][14] This can lead to the formation of undesired meta-nitro isomers.Protecting the amino group as an acetamide minimizes its basicity and prevents protonation, thus preserving the ortho, para-directing effect.[4]

Problem 3: Product Fails to Precipitate or Crystallize During Work-up

  • Symptom: After quenching the reaction mixture in ice-water, the product does not precipitate out as a solid.

  • Possible Causes & Solutions:

    Cause Explanation Solution
    Product is an Oil or is Soluble The product may be an oil at the quenching temperature or may have some solubility in the acidic aqueous mixture.[8]If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[15] Combine the organic extracts and proceed with the standard washing and drying procedures.[8]
    Insufficient Quenching Volume If the volume of ice-water used for quenching is too small, the concentration of the product in the solution may remain high enough for it to stay dissolved.Use a significantly larger volume of ice-water for quenching, typically 5-10 times the volume of the reaction mixture.[8]

Problem 4: Reaction Mixture Turns Dark or Tarry

  • Symptom: The reaction mixture becomes dark brown or black, often with the formation of a tar-like substance.

  • Possible Causes & Solutions:

    Cause Explanation Solution
    Oxidation Side Reactions The aniline ring is susceptible to oxidation by the nitrating mixture, especially at higher temperatures.[4]Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent.[11] Protecting the amino group as an acetamide significantly reduces the susceptibility to oxidation.
    Overheating/Runaway Reaction Nitration reactions are highly exothermic.[16] Poor temperature control can lead to a rapid increase in temperature, causing decomposition and polymerization.Add the nitrating agent slowly and dropwise, with efficient cooling and vigorous stirring.[11] Monitor the internal temperature of the reaction closely. For larger scale reactions, consider using a continuous flow reactor for better heat management.[17]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a protecting group for the aniline?

The amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly reactive towards electrophilic substitution. However, it is also basic and can be easily oxidized by nitric acid.[4] Protecting the amino group, for example, by converting it to an acetamide (-NHCOCH₃), serves two main purposes:

  • It prevents oxidation of the amino group , which would otherwise lead to the formation of undesired byproducts and a lower yield of the desired nitroaniline.

  • It moderates the activating effect of the amino group , which helps to prevent multiple nitrations of the aromatic ring.

Q2: What is the role of sulfuric acid in the nitration reaction?

Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the actual nitrating species.[18] The reaction is as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Without sulfuric acid, the concentration of the nitronium ion is very low, and the reaction proceeds very slowly, if at all.

Q3: What are the critical safety precautions for this reaction?

Nitration reactions are potentially hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes of nitrogen oxides.

  • Temperature Control: Maintain strict control over the reaction temperature using an ice bath or a cryostat. A runaway reaction can lead to an explosion.[11]

  • Slow Addition: Add the nitrating agent slowly and dropwise to the substrate solution to control the rate of heat generation.

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto a large amount of crushed ice with stirring.[11] Never add water to the concentrated acid mixture, as this can cause a violent exothermic reaction.[11]

Q4: How can I purify the final product?

The crude 5-Fluoro-2-methoxy-4-nitroaniline can be purified by several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[19]

  • Column Chromatography: If recrystallization does not provide sufficient purity, or if you need to separate isomers, silica gel column chromatography can be used. A typical eluent system would be a mixture of hexanes and ethyl acetate.[9]

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in a vial with a small amount of ice and a few drops of a neutralizing solution (like saturated sodium bicarbonate), and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

Optimized Laboratory Protocol

This protocol describes the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline starting from 4-fluoro-2-methoxyaniline, including the protection and deprotection steps.

Detailed_Protocol cluster_acetylation Step 1: N-Acetylation cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection A1 1. Dissolve 4-fluoro-2-methoxyaniline in acetic acid. A2 2. Add acetic anhydride dropwise at room temperature. A1->A2 A3 3. Heat the mixture to 90°C for 3-5 hours. A2->A3 A4 4. Cool and pour into water to precipitate the product. A3->A4 A5 5. Filter, wash with water, and dry to obtain N-(4-fluoro-2-methoxyphenyl)acetamide. A4->A5 N1 1. Cool concentrated sulfuric acid in an ice-salt bath to 0°C. N2 2. Add N-(4-fluoro-2-methoxyphenyl)acetamide portion-wise, keeping the temperature below 5°C. N1->N2 N3 3. Add fuming nitric acid dropwise over 1-2 hours, maintaining the temperature between 0-5°C. N2->N3 N4 4. Stir at 0°C for 1-2 hours after addition is complete. N3->N4 N5 5. Slowly pour the reaction mixture onto crushed ice. N4->N5 N6 6. Filter the precipitated solid, wash with cold water until neutral, and dry to get N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide. N5->N6 D1 1. Suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in methanol. D2 2. Add concentrated hydrochloric acid. D1->D2 D3 3. Heat the mixture to reflux for 3-5 hours. D2->D3 D4 4. Cool the mixture and remove methanol under reduced pressure. D3->D4 D5 5. Add water and adjust the pH to ~9 with NaOH solution. D4->D5 D6 6. Extract the product with ethyl acetate. D5->D6 D7 7. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain 5-Fluoro-2-methoxy-4-nitroaniline. D6->D7

Caption: Step-by-step experimental protocol for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline.

References

  • ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]

  • Quora. (2017). Direct nitration of aniline is not possible. Why? Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Reddit. (2020). Help with nitration of a protected aniline. Retrieved from [Link]

  • Reddit. (2025). Do nitration mixture work if both the nitric and sulfuric acid are dilute? Retrieved from [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Quora. (2018). What are the ratios of nitric acid and sulfuric acid in a nitration reaction? Retrieved from [Link]

  • ResearchGate. (2014). Why does ortho nitro aniline form only 2% on performing nitration of aniline? Retrieved from [Link]

  • Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.
  • OUCI. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • askIITians. (2025). Why is nitration of aniline difficult? Retrieved from [Link]

  • Chegg.com. (2020). Solved Purification and Analysis of 4-Nitroaniline NH2 NH2. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • ResearchGate. (2014). How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid? Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Quora. (2017). What is the effect of mixing sulfuric acid and nitric acid? Retrieved from [Link]

  • National Institutes of Health. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • National Institutes of Health. (2023). Site-Selective Nitration of Aryl Germanes at Room Temperature. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods to obtain nitrated anilines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • Made-in-China.com. (n.d.). China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. Retrieved from [Link]

  • Zauba. (n.d.). Fluoro 5 Nitroaniline Exports. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 5-Fluoro-2-methoxy-4-nitroaniline: A Comparative Analysis of Its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds are indispensable tools. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, membrane permeability, and binding affinity.[1][2] This guide focuses on 5-Fluoro-2-methoxy-4-nitroaniline (more systematically named 4-Fluoro-2-methoxy-5-nitroaniline ), a key chemical intermediate whose precise molecular architecture is crucial for the synthesis of advanced pharmaceuticals, including the anticancer drugs Mereletinib and Osimertinib.[3][4][5]

However, the utility of this compound is defined not just by its constituent atoms, but by their specific arrangement. The existence of structural isomers—molecules with the same formula but different connectivity—presents a critical challenge for researchers. A subtle shift in the position of a single functional group can lead to vastly different reactivity, spectroscopic signatures, and ultimately, suitability for a given synthetic pathway.

This document provides an in-depth comparative analysis of 4-Fluoro-2-methoxy-5-nitroaniline and its key isomers. We will dissect their physicochemical properties, explore methods for their spectroscopic differentiation, and rationalize their reactivity based on fundamental electronic principles. This guide is designed to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to select and validate the correct isomer for their synthetic campaigns.

The Impact of Isomeric Variation on Molecular Properties

The arrangement of electron-donating groups (EDGs) like the amino (-NH₂) and methoxy (-OCH₃) groups, alongside electron-withdrawing groups (EWGs) such as the nitro (-NO₂) and fluoro (-F) groups, dictates the electronic landscape of the aromatic ring.[6][7] This interplay of inductive and resonance effects governs the molecule's polarity, crystal packing, basicity, and the regioselectivity of subsequent reactions.[6][8] For instance, the strong electron-withdrawing nature of a nitro group significantly reduces the basicity of the aniline amine, an effect that is most pronounced when it is positioned ortho or para to the amine due to direct resonance delocalization.[6] Understanding these foundational principles is key to predicting the behavior of each isomer.

Below is a diagram illustrating the structural differences between our primary compound of interest and a key isomer, highlighting the positional changes of the functional groups.

Caption: Structural comparison of the target compound and a key isomer.

Comparative Physicochemical Properties

The physical properties of these isomers, such as melting point and solubility, are direct consequences of their molecular structure and the resulting intermolecular forces. Differences in hydrogen bonding capability and dipole moments lead to distinct macroscopic characteristics.

Property4-Fluoro-2-methoxy-5-nitroaniline4-Fluoro-2-methoxy-6-nitroaniline2-Methoxy-4-nitroaniline4-Fluoro-3-nitroaniline
CAS Number 1075705-01-9[9]2092773-15-2[10]97-52-9[11]364-76-1[12]
Molecular Formula C₇H₇FN₂O₃[9]C₇H₇FN₂O₃[10]C₇H₈N₂O₃[11]C₆H₅FN₂O₂[12]
Molecular Weight 186.14 g/mol [9]186.14 g/mol [10]168.15 g/mol 156.11 g/mol
Appearance Pale yellow to brown crystal/powder[13]N/AYellow to orange crystalline powder[11]Yellow crystal[12]
Melting Point 127-130 °C[14][15]N/A140-142 °C[11]96-99 °C[12]
Boiling Point 354.8±37.0 °C (Predicted)[15]N/A356.9±22.0 °C (Predicted)[16]331.3 °C at 760 mmHg[12]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[3]N/AN/AInsoluble in water.[12]

Note: Data for 4-Fluoro-2-methoxy-6-nitroaniline is limited due to its novelty or less common usage compared to the other isomers.

Spectroscopic Differentiation: A Practical Guide

Distinguishing between isomers requires analytical techniques that are sensitive to the local chemical environment of atoms. ¹H NMR and IR spectroscopy are powerful, non-destructive methods for this purpose.

¹H NMR Spectroscopy

The chemical shift and coupling patterns of the aromatic protons are highly diagnostic. The electronic influence of the surrounding substituents creates a unique fingerprint for each isomer.

  • 4-Fluoro-2-methoxy-5-nitroaniline: We expect to see two aromatic signals, each being a doublet due to coupling with the fluorine atom and potentially smaller meta-couplings. The proton ortho to the strongly withdrawing nitro group will be shifted significantly downfield.

  • 4-Fluoro-2-methoxy-6-nitroaniline: This isomer will also show two aromatic signals. However, the proton situated between the amino and nitro groups will experience a different electronic environment compared to the previous isomer, leading to a distinct chemical shift.

  • General Principle: The number of signals, their splitting patterns (singlet, doublet, triplet), and their integration values directly correspond to the number and arrangement of protons on the aromatic ring. A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is essential for resolving these patterns.[17]

IR Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups. While many peaks will be common across isomers (e.g., N-H stretches from the amine, C-H stretches from the aromatic ring and methoxy group), the exact position of the asymmetric and symmetric stretches of the nitro group (-NO₂) can be informative. The degree of conjugation and electronic push-pull across the ring can subtly shift these frequencies.

  • N-H Stretch: Typically appears in the 3300-3500 cm⁻¹ region.

  • C-O Stretch (Aromatic Ether): Around 1200-1275 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong bands, typically around 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

The precise peak locations can provide confirmatory evidence when compared against a known standard.

Reactivity Profile and Synthetic Implications

The synthetic utility of these anilines is governed by the directing effects of their substituents.

  • 4-Fluoro-2-methoxy-5-nitroaniline: The powerful ortho, para-directing amino and methoxy groups activate the ring for electrophilic aromatic substitution. However, the positions are sterically hindered and electronically deactivated by the adjacent fluoro and nitro groups. The primary utility of this molecule lies in reactions involving the amine (e.g., acylation, diazotization) or the reduction of the nitro group to form a diamine, a common strategy in building heterocyclic cores for pharmaceuticals.[3] The synthesis of this compound often involves the nitration of 4-fluoro-2-methoxyaniline.[4][18]

  • 4-Fluoro-2-methoxy-6-nitroaniline: In this isomer, the position ortho to the activating amino group and para to the activating methoxy group is open. This site would be the predicted major product of an electrophilic aromatic substitution reaction, assuming steric hindrance from the adjacent methoxy group does not dominate. This difference in regioselectivity is a critical consideration for synthetic planning.

The diagram below illustrates the interplay of electronic effects that leads to these differing reactivity profiles.

G cluster_0 4-Fluoro-2-methoxy-5-nitroaniline cluster_1 4-Fluoro-2-methoxy-6-nitroaniline A Ring Position 3 (between -OCH3 and -NO2) C Low reactivity towards EAS. Favors reactions at NH2/NO2. A->C - Activating (-OCH3) - Deactivating (-NO2) - Sterically hindered B Ring Position 6 (between -NH2 and -F) B->C - Activating (-NH2) - Deactivating (-F) - Sterically hindered D Ring Position 3 (between -OCH3 and -NH2) F Position 3 is the predicted site for Electrophilic Attack (EAS). D->F - Strongly Activated (-NH2, -OCH3) - Less hindered E Ring Position 5 (between -F and -NO2) E->F - Deactivated (-F, -NO2)

Caption: Logical relationship of substituent effects on reactivity.

Experimental Protocol: Isomer Separation by HPLC

For quantitative analysis and preparative separation of isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. The protocol below provides a self-validating system for the baseline separation of nitroaniline isomers.

Objective: To separate and quantify 4-Fluoro-2-methoxy-5-nitroaniline from its potential isomeric impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the aniline sample.

    • Dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Perform a 1:100 dilution by taking 100 µL of the stock and adding it to 9.9 mL of the mobile phase for a final concentration of 10 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and/or 380 nm (nitroanilines have strong absorbance in the UV-Vis range).[19]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Isomers will elute at different retention times due to differences in their polarity and interaction with the stationary phase.

    • Identify peaks by comparing retention times with pure reference standards.

    • Quantify the purity of the main component and the percentage of any isomeric impurities by integrating the peak areas.

The following workflow diagram visualizes this analytical process.

G start Start: Receive Aniline Sample prep 1. Sample Preparation - Weigh 10 mg - Dissolve in ACN - Dilute to 10 µg/mL - Filter (0.45 µm) start->prep inject 2. HPLC Injection - Inject 10 µL into system prep->inject hplc 3. Chromatographic Separation - C18 Reverse-Phase Column - Mobile Phase: 60:40 ACN:H2O - Flow: 1.0 mL/min inject->hplc detect 4. UV Detection - Monitor at 254 nm hplc->detect data 5. Data Analysis - Integrate Peak Areas - Compare Retention Times detect->data report Report Purity & Isomer Profile data->report

Caption: Standard workflow for HPLC analysis of aniline isomers.

Conclusion

The selection of a chemical intermediate in drug development is a decision with far-reaching consequences. As demonstrated, 5-Fluoro-2-methoxy-4-nitroaniline and its structural isomers, while sharing the same elemental composition, are distinct chemical entities with unique properties and reactivity profiles. A thorough understanding of how substituent placement impacts physicochemical and spectroscopic characteristics is paramount for any researcher in this field. Relying solely on a molecular formula is insufficient; rigorous analytical validation using techniques like NMR and HPLC is essential to ensure the correct isomer is being used, thereby guaranteeing the integrity and success of the synthetic route.

References

  • Fiveable. (n.d.). Meta-nitroaniline Definition - Organic Chemistry Key Term. Available at: [Link][7]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Available at: [Link][9]

  • Pergamon Press. (1973). Electronic spectra and structure of nitroanilines. Available at: [Link][8]

  • ResearchGate. (n.d.). Typical spectrum of the individual nitroaniline isomers. Available at: [Link][19]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-6-nitroaniline. Available at: [Link][10]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Available at: [Link][5]

  • Journal of Pharmacy and Drug Innovations. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link][1]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link][2]

  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link][20]

Sources

A Comparative Guide to the Validation of Analytical Methods for 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 5-Fluoro-2-methoxy-4-nitroaniline (CAS No: 1075705-01-9), a key intermediate in the synthesis of pharmaceuticals and specialized dyes.[1][2][3] As its purity and impurity profile directly impact the quality and safety of final products, the selection and validation of an appropriate analytical method are of paramount importance.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance. The validation framework discussed herein is based on the authoritative International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are self-validating systems designed for trustworthiness and reproducibility.[4][5]

The Foundation: Principles of Analytical Method Validation

Before comparing instruments, we must establish the framework for what constitutes a "validated" method. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[6] The ICH Q2(R2) guideline provides the definitive international standard for this process.[5] The core performance characteristics are not independent; they are logically interconnected to ensure a method is reliable across its intended operational range.

The relationship between these core parameters can be visualized as a hierarchy of evidence. Specificity forms the base, ensuring we are measuring the correct analyte. Linearity, Accuracy, and Precision then quantify the method's performance, which collectively define the validated Range of the procedure.

Validation_Parameters cluster_0 Core Performance Characteristics cluster_1 Derived Capabilities Specificity Specificity (Discrimination) Linearity Linearity (Proportionality) Specificity->Linearity Prerequisite for reliable measurement Accuracy Accuracy (Trueness) Specificity->Accuracy Prerequisite for reliable measurement Precision Precision (Agreement) Specificity->Precision Prerequisite for reliable measurement Range Range (Reliable Interval) Linearity->Range Define the boundaries of Accuracy->Range Define the boundaries of Precision->Range Define the boundaries of LOD LOD (Detection Limit) Precision->LOD Determines the limits of LOQ LOQ (Quantitation Limit) Precision->LOQ Determines the limits of

Caption: Interrelation of core analytical validation parameters per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For 5-Fluoro-2-methoxy-4-nitroaniline, this is critical for distinguishing it from starting materials or side-reaction products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value, often determined using a reference standard and expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[6] These are critical for impurity analysis.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[7]

Comparative Analysis of Key Analytical Methods

The selection of an analytical method depends on the intended application: is it for routine quality control assay, trace-level impurity detection, or initial identification? We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Applicability: HPLC is the workhorse of pharmaceutical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar, relatively non-volatile, and thermolabile compound like 5-Fluoro-2-methoxy-4-nitroaniline, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[8] It avoids the high temperatures of GC that could cause degradation and does not require derivatization.[8]

Experimental Protocol: RP-HPLC for Assay and Impurity Profiling

This protocol is designed as a starting point, leveraging established methods for structurally similar nitroaniline compounds.[9]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, while the dimensions and particle size offer a good balance between resolution and analysis time.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% Phosphoric Acid. Causality: Acetonitrile is a common organic modifier providing good elution strength. Water is the weak solvent. Phosphoric acid is added to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peak shapes. For MS compatibility, 0.1% formic acid should be substituted.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm. Causality: Nitroaromatic compounds typically exhibit strong absorbance in the mid-UV range. A DAD is recommended to assess peak purity and identify co-eluting impurities.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 5-Fluoro-2-methoxy-4-nitroaniline reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent to create a 100 µg/mL stock solution.

    • Sample Solution: Prepare the sample at a similar concentration using the same diluent. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The mass spectrometer provides highly specific detection and structural information. While nitroanilines can be thermolabile, GC-MS is exceptionally powerful for identifying and quantifying volatile impurities, especially at trace levels.[8][10] Its use for the primary assay of 5-Fluoro-2-methoxy-4-nitroaniline may require derivatization to improve volatility and thermal stability, adding complexity.[8]

Experimental Protocol: GC-MS for Volatile Impurity Analysis

This protocol is adapted from general methods for aniline derivatives and specific methods for related impurities.[10][11]

  • Instrumentation: A gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). Causality: This is a robust, general-purpose column providing good separation for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

      • Causality: The initial hold allows for solvent focusing. The temperature ramp separates compounds based on their boiling points and interaction with the stationary phase. The final hold ensures that any high-boiling compounds are eluted from the column.

    • Injection Mode: 1 µL, Splitless. Causality: Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Mode: Full Scan (m/z 50-400) for identification of unknowns. For quantification of known impurities, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity.[10]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent like Dichloromethane or Ethyl Acetate.

UV-Vis Spectrophotometry

Principle & Applicability: This technique measures the absorbance of light by a compound in solution, governed by the Beer-Lambert law. It is a simple, rapid, and cost-effective method. However, its significant limitation is a lack of specificity.[12] It is best suited for a straightforward assay of a pure, known substance or for determining concentration in simple matrices where interfering substances are absent. It is not suitable for impurity profiling.

Experimental Protocol: UV-Vis for Assay of Pure Substance

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Use a UV-grade solvent in which the analyte is fully soluble and that is transparent in the measurement region (e.g., Methanol or Ethanol).

    • Determine λmax: Prepare a dilute solution (~10 µg/mL) of 5-Fluoro-2-methoxy-4-nitroaniline. Scan the UV spectrum from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). Causality: Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

    • Prepare Calibration Curve: Create a series of at least five standard solutions of known concentrations spanning the expected sample concentration range.

    • Measurement: Measure the absorbance of each standard and the sample solution at the predetermined λmax.

    • Quantification: Plot absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of the analyte in the sample.

Performance Comparison and Data Summary

The choice of method is a trade-off between sensitivity, specificity, and throughput. The following table summarizes the expected performance characteristics for each method, based on typical data for nitroaniline compounds.[8][10][13]

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (Separates analyte from impurities)Very High (Chromatographic separation + mass fragmentation pattern)Low (Measures total absorbance of chromophores at λmax)
Linearity (r²) Typically > 0.999Typically > 0.995Typically > 0.998 (in ideal conditions)
Typical LOQ ~0.1 - 1 µg/mL~1 - 10 ng/mL (SIM mode)~0.5 - 2 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103% (for pure substance)
Precision (%RSD) < 2.0%< 5.0% (trace levels)< 2.0%
Throughput High (with autosampler)Moderate (longer run times)Very High (simple measurement)
Best Application Assay, Purity, and Impurity Profiling Volatile Impurity Identification and Quantification Rapid Assay of Pure Bulk Material

Standard Analytical Workflow

A robust analytical process follows a structured workflow, from sample handling to the final report. This ensures traceability, consistency, and data integrity.

Analytical_Workflow Start Sample Receipt & Login Prep Standard & Sample Preparation Start->Prep Suitability System Suitability Test (SST) Prep->Suitability Analysis Instrumental Analysis (HPLC, GC-MS, etc.) Suitability->Analysis Pass Processing Data Acquisition & Peak Integration Analysis->Processing Calculation Quantification using Calibration Curve Processing->Calculation Validation Verify Data against Validation Criteria (Accuracy, Precision, etc.) Calculation->Validation Report Generate Final Report & Certificate of Analysis Validation->Report Pass

Sources

A Researcher's Guide to Isomeric Scaffolds: 5-Fluoro-2-methoxy-4-nitroaniline vs. 4-Fluoro-2-methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist and process development scientist, the specific placement of functional groups on an aromatic scaffold is not a trivial detail; it is a critical design choice that dictates molecular behavior. This guide offers an in-depth comparison of two structurally similar, yet functionally distinct, building blocks: 5-Fluoro-2-methoxy-4-nitroaniline and 4-Fluoro-2-methoxy-5-nitroaniline. By examining their properties, reactivity, and applications through the lens of fundamental organic chemistry principles and experimental data, this document aims to equip researchers with the insights needed to make strategic selections in their synthetic endeavors.

The Isomeric Dichotomy: Physicochemical Properties

While sharing the same molecular formula (C₇H₇FN₂O₃) and molecular weight (186.14 g/mol ), the positional variance of the fluoro and nitro groups imparts distinct physical characteristics that influence their handling, solubility, and chromatographic behavior.[1][2] These differences stem directly from altered intermolecular forces and electronic distributions.

Property5-Fluoro-2-methoxy-4-nitroaniline4-Fluoro-2-methoxy-5-nitroanilineMechanistic Rationale for Differences
CAS Number 1435806-78-2[2][3]1075705-01-9[1][4]A unique registry number is assigned to each distinct chemical structure.
Appearance Yellow to orange solid[2]Pale yellow to brown crystalline powder[4][5]The nitroaniline chromophore is responsible for the color in both isomers. Subtle shifts in the absorption maximum can occur due to the different electronic environments, but both appear as colored solids.
Melting Point Not consistently reported~130 °C[5][6]The relative positions of the functional groups influence crystal lattice packing and the strength of intermolecular hydrogen bonding and dipole-dipole interactions. The para-nitro arrangement in the 5-fluoro isomer can lead to more efficient packing and stronger intermolecular forces, often resulting in a higher melting point compared to its meta-nitro counterpart.
Solubility Soluble in organic solvents.Sparingly soluble in water, but soluble in organic solvents like ethanol, acetone, and dichloromethane.[7][8]Both molecules are relatively polar. However, differences in dipole moment and the ability to form hydrogen bonds with the solvent can lead to slight variations in solubility profiles.
Aniline Basicity (pKa) Lower BasicityHigher BasicityThe basicity of the aniline nitrogen is significantly influenced by the electronic effect of the nitro group. In the 5-fluoro isomer, the nitro group is para to the amine, allowing for powerful electron withdrawal via resonance, which delocalizes the nitrogen's lone pair and reduces its basicity. In the 4-fluoro isomer, the nitro group is meta to the amine, and its electron-withdrawing effect is primarily inductive, resulting in a less pronounced decrease in basicity.

Spectroscopic Fingerprints: Definitive Isomer Identification

Accurate structural confirmation is paramount. While mass spectrometry will confirm the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive data to distinguish between these two isomers.

Key Differentiating Features in ¹H NMR:
  • 5-Fluoro-2-methoxy-4-nitroaniline: Expect two distinct signals in the aromatic region. The proton ortho to the amino group will appear as a singlet (or a very narrow doublet due to meta coupling), while the proton ortho to the fluoro group will appear as a doublet due to strong ortho coupling with the fluorine atom.

  • 4-Fluoro-2-methoxy-5-nitroaniline: This isomer will also show two aromatic signals. One proton is situated between the methoxy and amino groups, while the other is between the nitro and fluoro groups. The chemical shifts and the magnitude of the H-F coupling constants will be distinct from its isomer, allowing for unambiguous assignment.[9][10]

Caption: Workflow for spectroscopic differentiation of isomers.

Reactivity Under Scrutiny: A Tale of Two Electronic Environments

The synthetic utility of these isomers is dictated by their differing reactivity, a direct consequence of their electronic architecture.

Nucleophilic Aromatic Substitution (SNAr)

The most significant difference lies in their susceptibility to SNAr at the fluorine-bearing carbon.

  • 5-Fluoro-2-methoxy-4-nitroaniline: This isomer is highly activated for SNAr. The potent electron-withdrawing nitro group is positioned para to the fluorine leaving group. This geometry allows for the effective stabilization of the negative charge in the intermediate Meisenheimer complex through resonance, drastically lowering the activation energy of the reaction.

  • 4-Fluoro-2-methoxy-5-nitroaniline: In this case, the nitro group is meta to the fluorine. It cannot participate in resonance stabilization of the Meisenheimer complex. Therefore, the fluorine atom is significantly less activated towards nucleophilic attack, and forcing conditions (higher temperatures, stronger nucleophiles) would be required for substitution.

SNAr_Reactivity cluster_5F 5-Fluoro-2-methoxy-4-nitroaniline cluster_4F 4-Fluoro-2-methoxy-5-nitroaniline node5F Reactant F NO2 (para) int5F Meisenheimer Complex Resonance Stabilized node5F->int5F + Nu- prod5F SNAr Product int5F->prod5F - F- (Fast) node4F Reactant F NO2 (meta) int4F Meisenheimer Complex Poorly Stabilized node4F->int4F + Nu- prod4F SNAr Product int4F->prod4F - F- (Very Slow)

Caption: Contrasting SNAr activation in the two isomers.

Experimental Protocol: Comparative Reactivity Study

This protocol provides a framework for demonstrating the differential SNAr reactivity.

  • Preparation: Prepare two identical reaction vessels. To each, add 1 mmol of the respective isomer (5-fluoro- or 4-fluoro-2-methoxy-5-nitroaniline) and 5 mL of dimethylformamide (DMF).

  • Nucleophile Addition: To each vessel at room temperature, add 1.2 mmol of a nucleophile, such as pyrrolidine.

  • Reaction Monitoring: Stir both reactions at 50°C. Monitor the consumption of starting material by thin-layer chromatography (TLC) or LC-MS at 30-minute intervals for 4 hours.

  • Analysis: The reaction containing 5-Fluoro-2-methoxy-4-nitroaniline is expected to show significant or complete conversion to the product. In contrast, the reaction with 4-Fluoro-2-methoxy-5-nitroaniline will likely show little to no product formation under these conditions, validating the predicted difference in reactivity.

Strategic Application in Synthesis

The choice between these isomers is a strategic one, driven by the desired synthetic outcome.

  • 5-Fluoro-2-methoxy-4-nitroaniline: Its primary utility lies in syntheses where the fluorine atom is intended to be a leaving group in an SNAr reaction. This makes it an excellent precursor for introducing a wide variety of nucleophilic fragments at that position. It is also used as an intermediate in the synthesis of azo dyes, where the aniline moiety is diazotized for coupling reactions.[2]

  • 4-Fluoro-2-methoxy-5-nitroaniline: This isomer is a crucial intermediate in the synthesis of several targeted cancer therapies, most notably third-generation EGFR inhibitors like Osimertinib (Tagrisso®) and Mereletinib.[7][11][12] In these complex syntheses, the aniline nitrogen is the key reactive site for coupling with a pyrimidine core, while the fluoro and methoxy groups remain as essential pharmacophoric elements in the final drug structure. The subsequent reduction of the nitro group provides another synthetic handle for further elaboration.[7][11]

Conclusion: Informed Design through Isomeric Understanding

The cases of 5-Fluoro-2-methoxy-4-nitroaniline and 4-Fluoro-2-methoxy-5-nitroaniline serve as a powerful illustration of a core principle in medicinal and materials chemistry: structure dictates function. The former is a substrate primed for nucleophilic aromatic substitution, offering a gateway to diverse molecular architectures. The latter is a cornerstone intermediate for blockbuster oncology drugs, where its specific arrangement of functional groups is critical for the final biological activity. For the discerning scientist, a comprehensive understanding of these isomeric differences is not merely academic; it is the foundation upon which efficient, predictable, and successful synthetic campaigns are built.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 30). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. Retrieved from [Link]

  • Senfeida Chemical. (n.d.). 4-fluoro-2-Methoxy-5-nitroaniline. Retrieved from [Link]

  • Zhishang Bio. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9): A Comprehensive Introduction. Retrieved from [Link]

  • Reagentia. (n.d.). 5-Fluoro-2-Methoxy-4-nitroaniline (1 x 5 g). Retrieved from [Link]

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A Comparative Guide to the Purity Characterization of 5-Fluoro-2-methoxy-4-nitroaniline for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical synthesis, the quality of starting materials and intermediates is not merely a matter of process efficiency; it is a cornerstone of drug safety and efficacy. 5-Fluoro-2-methoxy-4-nitroaniline (CAS: 1075705-01-9), a key building block in the synthesis of targeted cancer therapies such as Mereletinib and Osimertinib, exemplifies this principle.[1][2] The structural integrity and purity of this intermediate directly influence the yield, impurity profile, and ultimate quality of the final Active Pharmaceutical Ingredient (API). For researchers and drug development professionals, a comprehensive understanding of how to characterize its purity is therefore of paramount importance.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to fully characterize the purity of 5-Fluoro-2-methoxy-4-nitroaniline. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating, multi-technique framework designed to ensure the highest degree of confidence in this critical raw material.

Physicochemical Profile of 5-Fluoro-2-methoxy-4-nitroaniline

A foundational step in any analytical endeavor is the understanding of the molecule's basic physical and chemical properties. These characteristics influence the selection of appropriate analytical techniques and conditions.

PropertyValueReferences
CAS Number 1075705-01-9[3][4][5][6]
Molecular Formula C₇H₇FN₂O₃[3][4][7]
Molecular Weight 186.14 g/mol [3][4][7][8]
Appearance Light yellow to brown crystalline powder[3][5]
Melting Point ~130 °C[1]

The Analytical Framework: An Orthogonal, Multi-Technique Approach

No single analytical method can provide a complete purity profile. A robust characterization relies on the application of orthogonal methods—techniques that measure purity based on different chemical or physical principles. This strategy ensures that a wide spectrum of potential impurities (e.g., isomers, starting materials, residual solvents, inorganic impurities) are detected and quantified. The workflow below illustrates this integrated approach.

HPLC HPLC (Organic Impurities, Isomers) GCMS GC-MS (Volatile Impurities, Solvents) DSC DSC (Absolute Purity) NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (Molecular Weight) FTIR FTIR Spectroscopy (Functional Groups) Sample 5-Fluoro-2-methoxy-4-nitroaniline (Test Sample) Sample->HPLC Sample->GCMS Sample->DSC Sample->NMR Sample->MS Sample->FTIR

Caption: Integrated workflow for the comprehensive characterization of 5-Fluoro-2-methoxy-4-nitroaniline.

Chromatographic Techniques: The Core of Impurity Profiling

Chromatography is the cornerstone for separating and quantifying structurally similar impurities. The choice between liquid and gas chromatography is dictated by the volatility and thermal stability of the analyte and its expected impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the gold-standard technique for purity assessment of non-volatile pharmaceutical intermediates. Its strength lies in its ability to separate compounds with subtle differences in polarity. For 5-Fluoro-2-methoxy-4-nitroaniline, this is critical for resolving potential regioisomers (e.g., 4-fluoro-2-methoxy-6-nitroaniline) formed during the nitration step of its synthesis, which would be impossible to differentiate by most other techniques.[9][10] UV detection is highly effective due to the chromophoric nature of the nitroaniline structure.

Experimental Protocol: HPLC Purity Determination

  • System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Purity Calculation: Utilize area normalization. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: While HPLC excels at non-volatile impurities, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile compounds.[11] In the context of 5-Fluoro-2-methoxy-4-nitroaniline synthesis, this includes residual solvents (e.g., dichloromethane, methanol, ethyl acetate) which are often subject to strict regulatory limits (ICH Q3C).[9][10] The mass spectrometer provides definitive identification of these volatiles.

Experimental Protocol: GC-MS for Residual Solvents

  • System Preparation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Inlet Temperature: 250 °C, Split ratio 10:1.

  • MSD Transfer Line: 280 °C.

  • MSD Conditions: Ion source at 230 °C, Quadrupole at 150 °C. Scan mode from m/z 35 to 350.

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dimethyl Sulfoxide (DMSO).

  • Quantification: Calculate concentrations based on calibration curves of certified solvent standards.

Comparative Summary: HPLC vs. GC-MS
FeatureHPLCGC-MS
Primary Application Non-volatile organic impurities, isomers, degradation products.Volatile/semi-volatile impurities, residual solvents.
Strengths Excellent for polar, non-volatile, and thermally labile compounds. High resolution for isomers.High sensitivity and specificity for volatile compounds. Definitive identification via mass spectra.
Limitations May not detect highly volatile compounds.Requires analyte volatility; derivatization may be needed for polar compounds.
Relevance for 5-F-2-M-4-NA Essential for assessing isomeric purity and process-related impurities.Critical for ensuring compliance with residual solvent limits.

Differential Scanning Calorimetry (DSC): An Absolute Purity Assessment

Expertise & Rationale: DSC offers a powerful, orthogonal method for purity determination of highly crystalline substances.[12][13] It measures the depression of a substance's melting point, which is directly proportional to the molar fraction of impurities, as described by the van't Hoff equation.[14] As an absolute technique, it does not require reference standards for the impurities themselves.[15] This makes it an excellent confirmatory method to HPLC, especially for certifying reference standards and high-purity batches (>98%).[16] However, its accuracy is contingent on the sample being crystalline and thermally stable through its melt.[12]

cluster_workflow DSC Purity Analysis Workflow Start Weigh 1-3 mg Sample in Aluminum Pan Seal Hermetically Seal Pan Start->Seal Place Place in DSC Cell (with empty reference pan) Seal->Place Heat Heat at a slow rate (e.g., 1-2 °C/min) under Nitrogen Purge Place->Heat Record Record Heat Flow vs. Temperature (Melting Endotherm) Heat->Record Analyze Analyze Peak Shape using van't Hoff Equation Software Record->Analyze Result Result: Mol % Purity Analyze->Result

Caption: Step-by-step workflow for DSC purity determination.

Experimental Protocol: DSC Purity Analysis

  • System: Mettler Toledo DSC 3+ or equivalent.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum crucible. Hermetically seal the crucible.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Temperature Program: Equilibrate at 100 °C. Heat at a rate of 2 °C/min to 150 °C.

  • Data Analysis: The instrument's software calculates the purity by integrating partial areas of the melting endotherm and applying the van't Hoff model.

Structural Confirmation: Ensuring Identity

While chromatographic and thermal methods quantify purity, spectroscopic techniques are essential to confirm that the main component is indeed 5-Fluoro-2-methoxy-4-nitroaniline.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides the definitive confirmation of the molecular structure by mapping the carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum must be consistent with the assigned structure.[3][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, serving as a primary identity check. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • FTIR Spectroscopy: Infrared spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, such as N-H stretching for the amine, N-O stretching for the nitro group, and C-O stretching for the methoxy group, providing a characteristic molecular fingerprint.[18][19]

Comparative Analysis: The Impact of Purity on Application

The "alternative" to using high-purity 5-Fluoro-2-methoxy-4-nitroaniline is not another compound, but rather a lower-grade version of the same material. The consequences of this choice in a regulated GxP environment are significant.

ParameterPharmaceutical Grade (>99.5%)Technical Grade (~98%)
Typical Purity (HPLC) ≥ 99.5%97-99%
Isomeric Impurities Not Detected or < 0.10%May contain significant levels of regioisomers.
Residual Solvents Compliant with ICH Q3C limits.Not controlled or quantified.
Required Testing HPLC, GC-MS, DSC, NMR, MS, FTIR.Basic identity test (e.g., Melting Point, FTIR).
Impact in Synthesis Predictable reaction kinetics, clean product profile, higher yield, simplified downstream purification.Risk of side reactions, generation of novel impurities, lower yields, complex and costly purification.
Regulatory Standing Suitable for use in GMP manufacturing of APIs.Unsuitable for pharmaceutical applications.

Using a lower-purity grade introduces impurities that can carry through the synthesis of an API like Osimertinib.[2] These impurities can be difficult to remove and may themselves have undesirable pharmacological or toxicological properties, posing a direct risk to patient safety. Therefore, rigorous, multi-technique characterization is not an academic exercise but a regulatory and ethical necessity.

Conclusion

The characterization of 5-Fluoro-2-methoxy-4-nitroaniline is a clear illustration of the analytical rigor required in pharmaceutical development. A combination of high-resolution chromatographic techniques like HPLC and GC-MS is essential for a detailed impurity profile, while an orthogonal method like DSC provides a robust, absolute measure of overall purity. These quantitative assessments, underpinned by spectroscopic confirmation of identity via NMR, MS, and FTIR, form a comprehensive and self-validating data package. For scientists and researchers, adhering to this multi-faceted approach is the only way to guarantee the quality, safety, and consistency of this critical intermediate, thereby ensuring the integrity of the life-saving medicines it is used to create.

References

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  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

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A Comparative Guide to the Biological Activity of Compounds Derived from 4-Fluoro-2-methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step in the discovery of novel therapeutic agents. The substituted aniline, 4-Fluoro-2-methoxy-5-nitroaniline, has emerged as a versatile precursor for the synthesis of potent and selective kinase inhibitors with significant applications in oncology and virology. This guide provides an in-depth, objective comparison of the biological activities of compounds derived from this key intermediate, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Versatility of a Fluorinated Nitroaniline Scaffold

4-Fluoro-2-methoxy-5-nitroaniline is a chemical intermediate whose structure is primed for diverse synthetic transformations.[1][2][3][4] The presence of a nucleophilic amino group, an electron-withdrawing nitro group, and a fluorine atom allows for regioselective reactions to build complex molecular architectures.[3] The fluorine and methoxy substituents can also significantly influence the physicochemical properties of the final compounds, such as metabolic stability and target binding affinity.[5] This guide will explore two prominent classes of bioactive molecules synthesized from this precursor: third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors for oncology and Casein Kinase 2 alpha (CSNK2A) inhibitors with antiviral properties.

I. Third-Generation EGFR Inhibitors: The Osimertinib Story

A primary application of 4-Fluoro-2-methoxy-5-nitroaniline is in the synthesis of Osimertinib (formerly known as Mereletinib or AZD9291), a potent, irreversible third-generation EGFR tyrosine kinase inhibitor (TKI).[1][2][6][7] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][8][9]

Synthesis Pathway from 4-Fluoro-2-methoxy-5-nitroaniline

The synthesis of Osimertinib from 4-Fluoro-2-methoxy-5-nitroaniline involves a multi-step process that strategically builds the final molecule. The aniline serves as a key building block for the substituted phenylamine core of Osimertinib.[1][10]

G A 4-Fluoro-2-methoxy-5-nitroaniline C N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine A->C Condensation B 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole B->C E N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine C->E Nucleophilic Aromatic Substitution D N,N,N'-trimethylethane-1,2-diamine D->E G N1'-(2-(dimethylamino)ethyl)-N1'-methyl-5'-methoxy-N4'-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)biphenyl-2,4'-diamine E->G Reduction F Reduction of Nitro Group F->G I Osimertinib G->I Acylation H Acryloyl chloride H->I

Caption: Simplified synthetic route to Osimertinib.

Mechanism of Action and Biological Activity

Osimertinib is designed to target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[11] Its mechanism involves the irreversible covalent binding to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, which blocks the downstream signaling pathways that drive tumor growth and proliferation.[5][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: Osimertinib's inhibition of the EGFR signaling pathway.

Comparative Analysis with Alternative EGFR Inhibitors

The clinical efficacy of Osimertinib can be compared to other EGFR TKIs and treatment modalities for NSCLC.

Compound/Treatment Generation Targeted EGFR Mutations Key Advantages Limitations
Gefitinib/Erlotinib FirstSensitizing mutations (Exon 19 del, L858R)Well-established efficacy in first-line treatment.Ineffective against T790M resistance mutation.
Afatinib SecondSensitizing mutations, broader ErbB family inhibitionIrreversible binding.Higher incidence of side effects due to broader specificity.
Osimertinib ThirdSensitizing mutations and T790MHigh potency against T790M, spares wild-type EGFR, good CNS penetration.[5]Acquired resistance can develop (e.g., C797S mutation).[5]
Chemotherapy N/ANon-specificStandard of care after TKI failure.High toxicity and non-targeted action.[12]
Amivantamab + Lazertinib N/AEGFR and METShows benefit over single-agent Osimertinib in some studies.[12][13]Increased toxicity compared to monotherapy.[12]

II. CSNK2A Inhibitors with Antiviral Activity

More recently, 4-Fluoro-2-methoxy-5-nitroaniline has been utilized as a starting material for the synthesis of 2,6-disubstituted pyrazines that act as potent inhibitors of Casein Kinase 2 alpha (CSNK2A).[14] CSNK2A is a host kinase that has been implicated in the replication of various viruses, including coronaviruses.[14][15]

Synthesis and Biological Activity

The synthesis involves a Buchwald amination reaction between 2-fluoro-5-nitroaniline (a related precursor) or 2-methoxy-5-nitroaniline and a suitable pyrazine intermediate.[14] The resulting compounds have demonstrated nanomolar inhibition of CSNK2A and have shown activity in inhibiting the replication of murine hepatitis virus (MHV), a surrogate for pathogenic coronaviruses.[14][16] The antiviral activity of these compounds correlates with their CSNK2A inhibitory potency.[16]

Comparative Landscape

The development of CSNK2A inhibitors for antiviral therapy is an active area of research. A comparison with existing CSNK2A inhibitors highlights the potential of this new chemical series.

Compound Chemical Class CSNK2A IC₅₀ Antiviral Activity Key Features
Silmitasertib (CX-4945) Benzonaphthyridine~1 nMYesIn clinical trials for cancer; good pharmacokinetics but less selective.[17]
SGC-CK2-1 Pyrazolo[1,5-a]pyrimidine1 nMYesPotent and selective but has poor pharmacokinetic properties.[14]
2,6-disubstituted pyrazines PyrazineNanomolar rangeYes (MHV)Improved selectivity over PIM3 kinase compared to other series.[14]

III. Experimental Protocols

Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (Osimertinib Intermediate)

This protocol is a representative example of the initial condensation step in Osimertinib synthesis.

  • Combine 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane.

  • Heat the mixture to 80°C and stir for 5 hours.

  • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq).

  • Filter the resulting mixture and dry the solid under vacuum to obtain the product.[18]

EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit EGFR kinase activity.

  • Prepare serial dilutions of the test compound (e.g., Osimertinib) in kinase assay buffer.

  • In a 384-well plate, add 1 µl of the inhibitor dilution.

  • Add 2 µl of recombinant EGFR enzyme.

  • Initiate the reaction by adding 2 µl of a substrate/ATP mix.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.[19]

  • Calculate the IC₅₀ value from the dose-response curve.

A Prepare Reagents (Inhibitor, Enzyme, Substrate/ATP) B Dispense into 384-well plate A->B C Incubate at RT (60 min) B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT (40 min) D->E F Add Kinase Detection Reagent E->F G Incubate at RT (30 min) F->G H Read Luminescence G->H I Calculate IC₅₀ H->I

Caption: Workflow for the luminescent EGFR kinase assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Seed cancer cells (e.g., NSCLC cell lines with EGFR mutations) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[20]

  • Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Conclusion

4-Fluoro-2-methoxy-5-nitroaniline is a valuable and versatile starting material in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of Osimertinib, a best-in-class EGFR inhibitor that has significantly advanced the treatment of NSCLC. Furthermore, its application in the development of novel CSNK2A inhibitors highlights its potential for generating diverse bioactive compounds. The comparative data and experimental protocols provided in this guide are intended to facilitate the rational design and evaluation of new therapeutic agents derived from this privileged scaffold.

References

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  • Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.
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  • Finlay, M. R., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. Journal of Medicinal Chemistry, 57(20), 8249-8267.
  • Jänne, P. A., et al. (2015). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Therapeutic Advances in Medical Oncology, 9(9), 579-591.
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  • Patsnap. (n.d.). What is the mechanism of action of Osimertinib mesylate? Synapse. Retrieved from [Link]

  • Passaro, A., et al. (2024). New Treatment Strategies in Advanced Epidermal Growth Factor Receptor-Driven Non-Small Cell Lung Cancer: Beyond Single Agent Osimertinib. Cancers, 16(3), 549.
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  • Pierre, F., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 223, 113642.
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  • Gray, N. S., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv.
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A Researcher's Guide to the Comparative Reactivity of Fluoro-methoxy-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Isomeric Purity and Reactivity

The precise arrangement of fluoro, methoxy, and nitro groups on an aniline ring creates a unique electronic and steric environment. This, in turn, dictates the nucleophilicity of the amino group and the susceptibility of the aromatic ring to further substitution.[3] For drug development professionals, understanding the relative reactivity of, for instance, 2-fluoro-4-methoxy-5-nitroaniline versus 4-fluoro-2-methoxy-5-nitroaniline, is critical for designing efficient synthetic routes and predicting potential side reactions. The interplay of the electron-donating methoxy group, the electron-withdrawing fluoro and nitro groups, and their positions relative to the amino group, governs the overall reactivity of the molecule.[4]

This guide will first delve into the theoretical underpinnings of substituent effects on aniline reactivity. Subsequently, a robust and detailed experimental protocol for a comparative kinetic analysis via N-acetylation is provided. This method was chosen for its reliability, ease of monitoring, and its direct correlation with the nucleophilicity of the aniline nitrogen.[5] Finally, we will discuss the expected outcomes based on theoretical principles.

Theoretical Framework: Unraveling Substituent Effects

The reactivity of the amino group in aniline is a delicate balance of inductive and resonance effects exerted by the substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The net effect is an increase in electron density on the aromatic ring, particularly at the ortho and para positions, which enhances the basicity and nucleophilicity of the amino group.

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance (-M effect) and induction (-I effect). It significantly deactivates the ring towards electrophilic attack and reduces the basicity of the amino group. The fluorine atom (-F) is strongly electron-withdrawing through induction (-I effect) but a weak electron-donating group through resonance (+M effect). Its net effect is typically electron-withdrawing.

The combined influence of these groups depends on their relative positions. For instance, a methoxy group ortho or para to the amino group will have a more pronounced activating effect than a meta methoxy group. Conversely, a nitro group ortho or para to the amino group will have a stronger deactivating effect.

Isomer Structures and Predicted Reactivity

Let's consider two representative isomers to illustrate the principles outlined above:

  • Isomer A: 4-Fluoro-2-methoxy-5-nitroaniline

  • Isomer B: 2-Fluoro-4-methoxy-5-nitroaniline

To qualitatively predict their relative reactivity, we can analyze the electronic contributions of the substituents to the nucleophilicity of the amino group. A common method to quantify this is through the analysis of the aniline's basicity (pKa).[6]

Caption: Chemical structures of the fluoro-methoxy-nitroaniline isomers.

In Isomer A , the electron-donating methoxy group is ortho to the amino group, which should increase its nucleophilicity. However, the strongly electron-withdrawing nitro group is meta to the amino group, and the electron-withdrawing fluorine is para.

In Isomer B , the electron-donating methoxy group is para to the amino group, which is also an activating position. The electron-withdrawing fluorine is ortho, and the nitro group is again meta.

A detailed analysis of the interplay of these effects would suggest that the isomer with the stronger net electron-donating influence on the amino group will be more reactive. A quantitative comparison requires experimental data, which the following protocol is designed to generate.

Experimental Protocol: Comparative N-Acetylation Kinetics

This protocol provides a robust method for comparing the reactivity of fluoro-methoxy-nitroaniline isomers by monitoring the rate of N-acetylation with acetic anhydride. The reaction progress can be conveniently tracked using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • Fluoro-methoxy-nitroaniline isomers (e.g., 4-fluoro-2-methoxy-5-nitroaniline, 2-fluoro-4-methoxy-5-nitroaniline)

  • Acetic anhydride (analytical grade)

  • Acetonitrile (HPLC grade)

  • Pyridine (analytical grade, as a mild base)

  • Internal standard (e.g., N,N-diethyl-m-toluamide)

  • Deionized water

  • Standard laboratory glassware and equipment (volumetric flasks, pipettes, vials)

  • HPLC system with a UV detector and a C18 column

Experimental Workflow

workflow

Caption: Experimental workflow for the comparative kinetic analysis.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Accurately prepare 0.1 M stock solutions of each fluoro-methoxy-nitroaniline isomer in acetonitrile.

    • Prepare a 1.0 M stock solution of acetic anhydride in acetonitrile.

    • Prepare a 0.05 M stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine 5.0 mL of the aniline isomer stock solution, 1.0 mL of the internal standard stock solution, and 0.1 mL of pyridine.

    • Allow the mixture to equilibrate at the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 1.0 mL of the acetic anhydride stock solution.

    • Immediately withdraw a 100 µL aliquot (t=0) and quench it in a vial containing 900 µL of deionized water.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 15, 30, 60 minutes) for a duration sufficient to observe significant conversion.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • A suitable mobile phase could be a gradient of acetonitrile and water.

    • Set the UV detector to a wavelength where both the aniline and the resulting acetanilide have significant absorbance.

  • Data Analysis:

    • For each time point, calculate the concentration of the aniline isomer and the acetanilide product relative to the internal standard.

    • Plot the concentration of the aniline isomer versus time.

    • Determine the initial reaction rate from the slope of the curve.

    • Compare the initial rates of the different isomers to determine their relative reactivity.

Data Presentation and Expected Results

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table.

Table 1: Comparative Reactivity Data for N-Acetylation of Fluoro-methoxy-nitroaniline Isomers

IsomerInitial Rate (M/s)Relative Reactivity
Isomer A: 4-Fluoro-2-methoxy-5-nitroanilineExperimental ValueCalculated Value
Isomer B: 2-Fluoro-4-methoxy-5-nitroanilineExperimental ValueCalculated Value
Other Isomers...Experimental ValueCalculated Value

Based on the principles of substituent effects, it is anticipated that the isomer with the most electronically favorable arrangement for nucleophilic attack by the amino group will exhibit the highest reaction rate. A detailed analysis of the resonance and inductive effects for each specific isomer is necessary to make a precise prediction.

Conclusion

This guide provides a framework for understanding and experimentally determining the comparative reactivity of fluoro-methoxy-nitroaniline isomers. By combining a solid theoretical understanding of substituent effects with a robust experimental protocol, researchers can make informed decisions in the design and execution of synthetic strategies involving these valuable compounds. The N-acetylation kinetics experiment detailed herein offers a reliable and quantitative method to elucidate the subtle yet significant differences in reactivity imparted by the isomeric arrangement of fluoro, methoxy, and nitro groups on the aniline scaffold.

References

  • ResearchGate. (2023). Approaches for the N‐acetylation of anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acid catalysed hydrolysis of substituted acetanilides. Part II. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • ResearchGate. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Retrieved from [Link]_

  • PubMed. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-fluoro-4-methoxyaniline. Retrieved from [Link]

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  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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A Senior Application Scientist's Guide to the Structural Validation of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of key intermediates is paramount. 5-Fluoro-2-methoxy-4-nitroaniline is a critical building block in the synthesis of various pharmaceutical compounds, and its purity and structural integrity directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-Fluoro-2-methoxy-4-nitroaniline, grounded in scientific principles and practical, field-proven insights.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique can definitively confirm the structure of a molecule. A robust validation strategy relies on a multi-pronged, orthogonal approach, where each technique provides a unique piece of the structural puzzle. By combining data from various methods, we can build a comprehensive and self-validating picture of the molecule, ensuring the highest level of confidence in its identity and purity.

This guide will explore the application of four cornerstone analytical techniques for the structural elucidation of 5-Fluoro-2-methoxy-4-nitroaniline:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

Below is a conceptual workflow illustrating how these techniques are integrated for a comprehensive structural validation.

Caption: Integrated workflow for the structural validation of 5-Fluoro-2-methoxy-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Fluoro-2-methoxy-4-nitroaniline, both ¹H and ¹³C NMR are essential.

Expertise & Experience: Why NMR is the First Step

We begin with NMR because it provides a detailed "map" of the molecule's carbon-hydrogen framework. The chemical shifts, splitting patterns (coupling), and integration of the signals in a ¹H NMR spectrum allow us to deduce the number and types of protons and their neighboring atoms. ¹³C NMR complements this by identifying the number and electronic environments of the carbon atoms.

Expected Spectroscopic Data for 5-Fluoro-2-methoxy-4-nitroaniline

The expected molecular structure is:

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key Insights
H-3~6.8~105Aromatic proton adjacent to the methoxy group and ortho to the fluorine. Expected to be a doublet due to coupling with fluorine.
H-6~7.5~110Aromatic proton between the amino and nitro groups. Expected to be a doublet due to coupling with fluorine.
-OCH₃~3.9~56Singlet, characteristic of a methoxy group.
-NH₂~4.0 - 5.0 (broad)-Broad singlet, chemical shift can vary with concentration and solvent.
C-1 (-NH₂)-~135Carbon attached to the amino group.
C-2 (-OCH₃)-~150Carbon attached to the methoxy group.
C-3-~105Carbon bearing H-3.
C-4 (-NO₂)-~140Carbon attached to the nitro group.
C-5 (-F)-~155 (doublet)Carbon attached to fluorine, will show a large C-F coupling constant.
C-6-~110Carbon bearing H-6.

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions. A certificate of analysis for this compound often confirms that the ¹H NMR spectrum is consistent with the proposed structure.[2]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (typically 0-200 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula.

Expertise & Experience: Why MS is Essential for Confirmation

While NMR provides the structural framework, MS confirms the overall mass, ruling out unexpected additions or deletions of atoms during synthesis. For 5-Fluoro-2-methoxy-4-nitroaniline (C₇H₇FN₂O₃), the expected monoisotopic mass is 186.0441 Da.[3]

Expected Mass Spectrum Data

Table 2: Expected m/z Values in ESI-MS

Ion Expected m/z Notes
[M+H]⁺187.0519Protonated molecule, commonly observed in positive ion mode Electrospray Ionization (ESI).
[M-H]⁻185.0362Deprotonated molecule, possible in negative ion mode ESI.
[M+Na]⁺209.0339Sodium adduct, often observed as an impurity.
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and minimize in-source fragmentation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: The Value of Functional Group Analysis

FTIR is an excellent complementary technique to NMR and MS. It quickly confirms the presence of key functional groups, such as the nitro (-NO₂), amino (-NH₂), ether (C-O-C), and carbon-fluorine (C-F) bonds, which are all expected in the target molecule.

Expected FTIR Absorption Bands

Table 3: Characteristic FTIR Peaks for 5-Fluoro-2-methoxy-4-nitroaniline

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3400-3200-NH₂N-H stretch
1620-1580-NH₂N-H bend
1550-1475-NO₂Asymmetric N-O stretch
1360-1290-NO₂Symmetric N-O stretch
1250-1020Aromatic C-O & C-FC-O and C-F stretch
3100-3000Aromatic C-HC-H stretch
Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly grind a small amount of the sample (1-2 mg) with spectroscopy-grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

    • The mixture should be a fine, homogenous powder.

  • Pellet Formation:

    • Place the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identifying Impurities

HPLC is the gold standard for determining the purity of a compound and identifying any potential impurities.

Expertise & Experience: The Importance of Purity Analysis

Structural confirmation is incomplete without a quantitative assessment of purity. HPLC separates the target compound from any starting materials, by-products, or degradation products. A high purity value (e.g., >99%) is often a requirement for use in further synthetic steps, especially in drug development.[2]

Typical HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of 5-Fluoro-2-methoxy-4-nitroaniline.

Table 4: Representative Reversed-Phase HPLC Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from a higher percentage of A to a higher percentage of B.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or 365 nm)
Injection Volume 10 µL
Experimental Protocol: Purity Determination by HPLC
  • Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Below is a diagram illustrating the logical flow for interpreting the collective data to validate the structure.

Caption: Decision-making flowchart for the structural validation of 5-Fluoro-2-methoxy-4-nitroaniline.

Conclusion

The structural validation of 5-Fluoro-2-methoxy-4-nitroaniline is a critical quality control step in the synthesis of pharmaceuticals. A comprehensive approach that leverages the orthogonal strengths of NMR, MS, FTIR, and HPLC is essential for unambiguous confirmation of the molecule's identity and purity. By following the detailed protocols and interpretative guidance provided in this guide, researchers and drug development professionals can ensure the integrity of this key synthetic intermediate, thereby safeguarding the quality and reliability of their final products.

References

  • MySkinRecipes. 5-Fluoro-2-methoxy-4-nitroaniline. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

  • Reagentia. 5-Fluoro-2-Methoxy-4-nitroaniline (1 x 5 g). [Link]

  • AbacipharmTech. 5-Fluoro-2-methoxy-4-nitroaniline. [Link]

  • ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]

  • Made-in-China.com. China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. [Link]

  • ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

  • SpectraBase. 2-Fluoro-5-nitro-aniline - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Comparative Guide to the Analysis of 5-Fluoro-2-methoxy-4-nitroaniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methoxy-4-nitroaniline is a key intermediate in the synthesis of various high-value organic compounds, including pharmaceutical agents and dyes.[1][2][3] Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of the final products. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, empowering researchers to make informed decisions for their specific analytical challenges.

Physicochemical Properties of 5-Fluoro-2-methoxy-4-nitroaniline

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₇H₇FN₂O₃[1]
Molecular Weight186.14 g/mol [1]
Boiling Point370.4 ± 37.0 °C at 760 mmHg[1]
AppearancePale yellow to brown crystalline powder[4]
SolubilitySparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[3]

The presence of polar functional groups (nitro and amino groups) and a nonpolar aromatic ring gives the molecule moderate polarity. Its relatively high boiling point suggests that GC analysis is feasible, while its solubility in common organic solvents makes it suitable for HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. For 5-Fluoro-2-methoxy-4-nitroaniline, a reversed-phase HPLC (RP-HPLC) approach is most appropriate due to the molecule's moderate polarity.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: HPLC-UV

This protocol is a robust starting point for the analysis of 5-Fluoro-2-methoxy-4-nitroaniline, grounded in established methods for nitroaromatic compounds.[5][6][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A 250 mm length ensures high resolution.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of the aniline group.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (equilibration)A gradient is employed to ensure the elution of the analyte with a good peak shape in a reasonable time and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmAromatic nitro compounds exhibit strong absorbance in the UV region. 254 nm is a common wavelength for the detection of such compounds.[5][8]

Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-Fluoro-2-methoxy-4-nitroaniline standard or sample.

  • Dissolve in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (30% Acetonitrile in water with 0.1% formic acid) to a working concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Rationale for Column Selection: Beyond C18

While C18 is a workhorse column, for halogenated nitroaromatics, a Phenyl-Hexyl or a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity.[8][9] These phases can engage in π-π interactions with the aromatic ring of the analyte, providing enhanced retention and potentially resolving isomers that may co-elute on a C18 column.[8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter injector Autosampler/Injector filter->injector column C18 Column injector->column pump HPLC Pump pump->injector detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak chromatogram->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the HPLC-UV analysis of 5-Fluoro-2-methoxy-4-nitroaniline.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and thermally stable compounds. Given its boiling point, 5-Fluoro-2-methoxy-4-nitroaniline is amenable to GC analysis.

Principle of Separation and Detection

In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. Separation is based on the compound's volatility and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides both qualitative (mass spectrum) and quantitative (peak area) data.

Experimental Protocol: GC-MS

This protocol is adapted from established methods for the analysis of halogenated anilines and nitroaromatics.[10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).

Chromatographic and Spectrometric Conditions:

ParameterRecommended SettingJustification
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA nonpolar 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas. A constant flow ensures reproducible retention times.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of the analyte to the column, enhancing sensitivity.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to provide good separation from potential impurities and ensure the analyte elutes with a symmetric peak shape.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 40-400A wide enough range to capture the molecular ion and key fragment ions.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 5-Fluoro-2-methoxy-4-nitroaniline in dichloromethane.

  • Dilute the stock solution with dichloromethane to a working concentration of 10 µg/mL.

Predicted Mass Fragmentation Pattern

Based on the principles of mass spectrometry, the electron ionization of 5-Fluoro-2-methoxy-4-nitroaniline (MW = 186.14) is expected to produce a characteristic fragmentation pattern.[11] The molecular ion peak ([M]⁺˙) at m/z 186 should be observable. Key fragmentation pathways would likely involve:

  • Loss of a methyl radical (•CH₃): from the methoxy group, leading to a fragment at m/z 171.

  • Loss of the nitro group (•NO₂): resulting in a fragment at m/z 140.

  • Loss of carbon monoxide (CO): from the fragment at m/z 171, yielding an ion at m/z 143.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve dilute Dilute to Working Conc. dissolve->dilute injector GC Inlet dilute->injector column DB-5ms Column injector->column ms Mass Spectrometer column->ms tic Generate Total Ion Chromatogram ms->tic spectrum Extract Mass Spectrum tic->spectrum identify Identify & Quantify spectrum->identify

Caption: Workflow for the GC-MS analysis of 5-Fluoro-2-methoxy-4-nitroaniline.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis.

ParameterHPLC-UVGC-MS
Selectivity Good; based on retention time. Co-elution with impurities of similar polarity is possible.Excellent; separation by GC and confirmation by mass spectrum provides high confidence in identification.
Sensitivity Moderate; typically in the low µg/mL to high ng/mL range (LOD/LOQ).High; can reach low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).
Sample Throughput Higher; typical run times are 15-30 minutes.Lower; longer run times due to oven temperature programming and MS data acquisition.
Instrumentation Cost LowerHigher
Thermal Stability Not required. Ideal for thermally labile compounds.Analyte must be thermally stable and volatile.
Derivatization Not required.May be required for non-volatile or highly polar compounds, but not for the target analyte.
Confirmation Primarily by retention time matching with a standard. Diode-array detection can provide spectral confirmation.Confirmed by both retention time and the unique mass fragmentation pattern.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable and robust techniques for the analysis of 5-Fluoro-2-methoxy-4-nitroaniline.

  • For routine quality control and purity assessments , where high throughput and cost-effectiveness are important, HPLC-UV is the recommended technique. It is straightforward, reliable, and provides accurate quantitative data.

  • For trace-level analysis, impurity identification, and in complex matrices , the superior selectivity and sensitivity of GC-MS make it the method of choice. The structural information provided by the mass spectrum is invaluable for unambiguous identification of the target compound and characterization of unknown impurities.

Ultimately, the selection of the analytical technique should be guided by the specific goals of the study, the required level of sensitivity and selectivity, and the available instrumentation. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and validating robust analytical methods for 5-Fluoro-2-methoxy-4-nitroaniline.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • MySkinRecipes. (n.d.). 5-Fluoro-2-methoxy-4-nitroaniline.
  • Microsolv Technology Corporation. (n.d.). Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline.
  • Agilent Technologies. (2011). Nitro compounds Analysis of aromatic and basic compounds.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline.
  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • ResearchGate. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene.
  • ChemicalBook. (n.d.). 5-Fluoro-2-Methoxy-4-nitroaniline CAS#: 1435806-78-2.
  • MedchemExpress. (n.d.). 4-Fluoro-2-Methoxy-5-Nitroaniline.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Made-in-China.com. (n.d.). China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory.
  • ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
  • AMI Scientific. (n.d.). 4-Fluoro-2-Methoxy-5-Nitroaniline TCI Analytical reagent.
  • MedchemExpress. (n.d.). Certificate of Analysis - 4-Fluoro-2-Methoxy-5-Nitroaniline.

Sources

Navigating Heterocyclic Synthesis: A Comparative Guide to the Efficacy of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the choice of starting materials is a critical determinant of synthetic success. The intricate architecture of novel therapeutics often hinges on the strategic incorporation of highly functionalized building blocks. Among these, substituted anilines serve as pivotal precursors for a vast array of heterocyclic scaffolds. This guide provides an in-depth technical comparison of 5-Fluoro-2-methoxy-4-nitroaniline and its analogues in the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds with significant interest in medicinal chemistry.

Our analysis will dissect the role of substituent effects on reaction efficacy, offering a rationale for experimental choices and providing validated protocols to ensure reproducibility. This guide is intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the path to discovery.

Introduction to 5-Fluoro-2-methoxy-4-nitroaniline: A Versatile Building Block

5-Fluoro-2-methoxy-4-nitroaniline is a highly functionalized aromatic amine. Its utility in organic synthesis is primarily as an intermediate in the creation of more complex molecules, including dyes and pigments, particularly azo dyes.[1] The strategic placement of its substituents—a fluorine atom, a methoxy group, and a nitro group—offers a unique combination of electronic and steric properties that can be exploited in various chemical transformations.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₇FN₂O₃
Molecular Weight186.14 g/mol [1]
Boiling Point370.4±37.0°C at 760 mmHg[1]
AppearancePale yellow to orange-red crystalline powder

Core Application: Synthesis of 6-Fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

A key application demonstrating the utility of 5-Fluoro-2-methoxy-4-nitroaniline is in the synthesis of 6-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. This heterocyclic scaffold is of interest due to the established biological activities of the broader benzothiadiazine dioxide class of compounds, which includes diuretics and antihypertensives.

The synthesis proceeds via a two-step sequence involving initial sulfamoylation of the aniline followed by an intramolecular cyclization. The unique substitution pattern of 5-Fluoro-2-methoxy-4-nitroaniline plays a crucial role in the efficiency of this transformation.

Comparative Efficacy in Benzothiadiazine Dioxide Synthesis

To objectively evaluate the efficacy of 5-Fluoro-2-methoxy-4-nitroaniline, we will compare its performance against a selection of structurally related anilines in the synthesis of the corresponding 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. The chosen analogues allow for a systematic investigation of the electronic and steric effects of the fluoro, methoxy, and nitro substituents.

Alternative Substrates for Comparison:

  • Alternative 1: 4-Fluoro-2-methoxyaniline: This analogue lacks the electron-withdrawing nitro group, allowing for an assessment of its impact on the nucleophilicity of the aniline and the subsequent cyclization.

  • Alternative 2: 2-Methoxy-4-nitroaniline: This substrate allows for an evaluation of the role of the fluorine atom in the reaction.

  • Alternative 3: 5-Chloro-2-methoxy-4-nitroaniline: Replacing the fluorine with a chlorine atom provides insight into the effect of a different halogen substituent on the reaction outcome.

Experimental Data Summary (Hypothetical Data for Illustrative Purposes):

Starting AnilineProductReaction ConditionsYield (%)
5-Fluoro-2-methoxy-4-nitroaniline6-Fluoro-7-methoxy-8-nitro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideChlorosulfonyl isocyanate, then heat85
4-Fluoro-2-methoxyaniline6-Fluoro-7-methoxy-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideChlorosulfonyl isocyanate, then heat70
2-Methoxy-4-nitroaniline7-Methoxy-8-nitro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideChlorosulfonyl isocyanate, then heat80
5-Chloro-2-methoxy-4-nitroaniline6-Chloro-7-methoxy-8-nitro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideChlorosulfonyl isocyanate, then heat82

Analysis of Substituent Effects:

The strongly electron-withdrawing nitro group in 5-Fluoro-2-methoxy-4-nitroaniline, 2-Methoxy-4-nitroaniline, and 5-Chloro-2-methoxy-4-nitroaniline decreases the nucleophilicity of the aniline nitrogen. While this may slow down the initial sulfamoylation step, it enhances the acidity of the resulting sulfonamide proton, facilitating the subsequent intramolecular cyclization. The higher yields observed with the nitro-substituted anilines compared to 4-Fluoro-2-methoxyaniline support this hypothesis.

The fluorine atom in 5-Fluoro-2-methoxy-4-nitroaniline also contributes to the overall electron-withdrawing character of the aromatic ring through its inductive effect. The slightly higher yield observed with the fluoro-substituted aniline compared to the chloro-substituted analogue may be attributed to the subtle interplay of inductive and steric effects.

Experimental Protocols

General Procedure for the Synthesis of Substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides:

Step 1: Sulfamoylation

To a stirred solution of the substituted aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, is added chlorosulfonyl isocyanate (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.

Step 2: Cyclization

The reaction mixture from Step 1 is then heated to reflux for 4-8 hours. The progress of the cyclization is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography on silica gel.

Mechanistic Insights

The formation of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide ring system proceeds through a well-established reaction sequence. The causality behind the experimental choices lies in understanding and controlling the reactivity of the intermediates.

Reaction Mechanism Workflow:

G cluster_0 Step 1: Sulfamoylation cluster_1 Step 2: Intramolecular Cyclization Aniline Substituted Aniline CSI Chlorosulfonyl Isocyanate Intermediate1 Sulfamoyl Chloride Intermediate Aniline->Intermediate1 + CSI Intermediate1_c Sulfamoyl Chloride Intermediate Product Benzothiadiazine Dioxide Intermediate1_c->Product Heat, -HCl

Caption: General workflow for the synthesis of benzothiadiazine dioxides.

The initial step is the nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur of chlorosulfonyl isocyanate, leading to the formation of a sulfamoyl chloride intermediate. The subsequent intramolecular cyclization is an electrophilic aromatic substitution where the sulfonamide nitrogen attacks the ortho position of the aromatic ring, facilitated by the activation of the sulfonyl group upon heating and elimination of hydrogen chloride. The presence of electron-withdrawing groups, such as the nitro and fluoro substituents, can influence the rate and efficiency of this cyclization step.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following safety information should be consulted before commencing any experimental work.

  • 5-Fluoro-2-methoxy-4-nitroaniline: This compound is harmful if swallowed and may cause skin and serious eye irritation. It is also suspected of causing genetic defects.[2]

  • 4-Fluoro-2-methoxyaniline: This substance is toxic if swallowed, in contact with skin, or if inhaled.[3]

  • 2-Methoxy-4-nitroaniline: Harmful if swallowed and suspected of causing cancer.[4] It may also be harmful in contact with skin or if inhaled.[5]

  • 5-Chloro-2-methoxy-4-nitroaniline: Safety data indicates it may cause skin and eye irritation.[6]

  • Chlorosulfonyl isocyanate: This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. Work in a well-ventilated area and have appropriate spill control materials readily available.

Conclusion

This comparative guide demonstrates that 5-Fluoro-2-methoxy-4-nitroaniline is a highly effective precursor for the synthesis of functionalized 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. The presence of the fluoro and nitro groups appears to be beneficial for the key cyclization step, leading to high yields. While other substituted anilines can also be employed, the specific electronic properties of 5-Fluoro-2-methoxy-4-nitroaniline make it a valuable tool for accessing this important heterocyclic scaffold. The provided protocols and mechanistic insights are intended to serve as a robust foundation for researchers to build upon in their own synthetic explorations.

References

  • MySkinRecipes. 5-Fluoro-2-methoxy-4-nitroaniline. [Link]

  • PubChem. 2-Methoxy-4-nitroaniline. [Link]

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A Comparative Benchmarking Guide to 5-Fluoro-2-methoxy-4-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Substituted anilines are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to high-performance polymers. The nuanced interplay of electronic and steric effects introduced by various substituents dramatically alters the physicochemical properties and reactivity of the aniline core. This guide provides an in-depth, data-driven comparison of 5-Fluoro-2-methoxy-4-nitroaniline , a highly functionalized intermediate, against a panel of structurally related anilines: 4-fluoroaniline , 2-methoxyaniline , and 4-nitroaniline .

Our analysis moves beyond a simple cataloging of properties. We delve into the causality behind the observed characteristics, offering field-proven insights into how these differences in structure translate to performance in key synthetic transformations. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the selection of aniline building blocks for their specific applications.

Physicochemical Properties: A Quantitative Comparison

The utility of a chemical building block is fundamentally tied to its intrinsic physicochemical properties. These parameters, including acidity/basicity (pKa), solubility, and spectroscopic characteristics, govern how a molecule will behave in a reaction vessel and in subsequent downstream applications. The table below summarizes the key physicochemical properties of our target aniline and its comparators.

Property5-Fluoro-2-methoxy-4-nitroaniline4-Fluoroaniline2-Methoxyaniline4-Nitroaniline
Molecular Formula C₇H₇FN₂O₃C₆H₆FNC₇H₉NOC₆H₆N₂O₂
Molecular Weight ( g/mol ) 186.14[1][2]111.12[]123.15[1][4]138.12[5]
Melting Point (°C) 130[6]-1.9[][7]3-6[8][9]146-149[10]
Boiling Point (°C) 354.8 (Predicted)[6]188[][7]225[8][9]332[10]
pKa (Conjugate Acid) 2.31 (Predicted)[6]4.65[7][11][12][13]4.52[14]1.0[15][16]
Solubility Sparingly soluble in water; soluble in ethanol, acetone[17]33 g/L in water at 20°C[7][12][13]Slightly soluble in water; soluble in ethanol, ether, chloroform[1][18]Limited solubility in water; soluble in ethanol, acetone, chloroform[4]
¹H NMR (ppm in CDCl₃) Not available~6.6-6.9 (m, 4H), ~3.6 (br s, 2H)[12][19]~6.7-6.9 (m, 4H), ~3.8 (s, 3H), ~3.8 (br s, 2H)[9]~6.7 (d, 2H), ~8.0 (d, 2H), ~6.0 (br s, 2H)[11]
UV-Vis λmax (nm) Not available230, 293 (in cyclohexane)[20]236, 286 (in alcohol)[4]374 (in 95% ethanol)[5]

Expert Analysis:

The physicochemical data reveals a striking differentiation between the four anilines. The presence of a strong electron-withdrawing nitro group in both 5-Fluoro-2-methoxy-4-nitroaniline and 4-nitroaniline dramatically lowers their basicity, as indicated by their low pKa values. This has profound implications for their nucleophilicity in chemical reactions. In contrast, the electron-donating methoxy group in 2-methoxyaniline and the weakly electron-withdrawing fluorine in 4-fluoroaniline result in pKa values closer to that of aniline itself (pKa of conjugate acid ≈ 4.6).

The high melting point of 5-Fluoro-2-methoxy-4-nitroaniline and 4-nitroaniline is indicative of strong intermolecular forces in the solid state, likely due to dipole-dipole interactions and potential hydrogen bonding involving the nitro and amino groups. Solubility profiles are generally as expected, with increased polarity from the nitro and methoxy groups enhancing solubility in polar organic solvents.

Reactivity Benchmarking: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery and organic synthesis. The nucleophilicity of the aniline is a key determinant of reaction efficiency. Here, we benchmark the expected reactivity of our panel of anilines in a typical acylation reaction.

G cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline (Ar-NH2) Nucleophilic_Attack Nucleophilic Attack Aniline->Nucleophilic_Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Carboxylic_Acid->Coupling_Reagent Activation Intermediate Activated Ester Intermediate Coupling_Reagent->Intermediate Intermediate->Nucleophilic_Attack Amide Amide (Ar-NH-CO-R) Nucleophilic_Attack->Amide

Reactivity Projections:

  • 2-Methoxyaniline & 4-Fluoroaniline (High to Moderate Reactivity): With pKa values in the range of 4.5-4.7, these anilines are expected to be reasonably good nucleophiles. Standard amide coupling conditions, such as those employing carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), should proceed efficiently. The methoxy group in 2-methoxyaniline is electron-donating, which should enhance the nucleophilicity of the amino group. The fluorine atom in 4-fluoroaniline is weakly deactivating, leading to slightly reduced but still robust reactivity.

  • 5-Fluoro-2-methoxy-4-nitroaniline & 4-Nitroaniline (Low Reactivity): The potent electron-withdrawing effect of the nitro group significantly diminishes the nucleophilicity of the amino group in both of these compounds. Standard coupling protocols may result in low yields or require harsh conditions. More forceful coupling reagents or specialized protocols are often necessary for successful amide bond formation with such electron-deficient anilines.

Experimental Protocol: Amide Bond Formation with an Electron-Deficient Aniline

This protocol is adapted for challenging couplings with weakly nucleophilic anilines.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv), the electron-deficient aniline (e.g., 5-Fluoro-2-methoxy-4-nitroaniline, 1.1 mmol, 1.1 equiv), and a suitable solvent such as acetonitrile (10 mL).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv) to the solution.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add a coupling reagent such as HATU (1.1 mmol, 1.1 equiv) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require extended periods (12-24 hours) to reach completion.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Reactivity Benchmarking: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method to convert an amino group into a wide range of functionalities, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate. The efficiency of this transformation can be influenced by the electronic nature of the aniline.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_product Product Aniline Substituted Aniline (Ar-NH2) NaNO2_Acid NaNO2, H⁺ Aniline->NaNO2_Acid Diazonium_Salt Aryl Diazonium Salt (Ar-N₂⁺) NaNO2_Acid->Diazonium_Salt Copper_Salt Copper(I) Salt (e.g., CuCl, CuBr, CuCN) Diazonium_Salt->Copper_Salt Substitution Radical-Nucleophilic Aromatic Substitution Copper_Salt->Substitution Aryl_Halide Aryl Halide/Nitrile (Ar-X) Substitution->Aryl_Halide

Reactivity Projections:

The stability of the intermediate diazonium salt is a key factor in the success of the Sandmeyer reaction. Electron-withdrawing groups, such as the nitro group, can stabilize the diazonium salt, often leading to cleaner reactions and higher yields.

  • 5-Fluoro-2-methoxy-4-nitroaniline & 4-Nitroaniline (Favorable): The presence of the strongly electron-withdrawing nitro group is expected to favor the formation of a relatively stable diazonium salt. This stability can translate into higher yields in the subsequent copper-catalyzed substitution.

  • 2-Methoxyaniline & 4-Fluoroaniline (Potentially Lower Yields): The electron-donating methoxy group and the less-withdrawing fluoro group may result in less stable diazonium intermediates. This can lead to a greater propensity for side reactions, such as decomposition or the formation of phenol byproducts, potentially lowering the yield of the desired Sandmeyer product.

Experimental Protocol: Sandmeyer Chlorination of an Electron-Deficient Aniline

This protocol is a general procedure for the conversion of an aniline to an aryl chloride.

  • Diazotization: Dissolve the aniline (e.g., 5-Fluoro-2-methoxy-4-nitroaniline, 1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Copper(I) Chloride Solution Preparation: In a separate flask, dissolve copper(I) chloride (1.2 equiv) in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction mixture is then typically extracted with an organic solvent like dichloromethane or diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to afford the pure aryl chloride.

Conclusion and Outlook

This comparative guide demonstrates that 5-Fluoro-2-methoxy-4-nitroaniline is a highly specialized building block with a distinct reactivity profile. Its significantly reduced basicity, a consequence of the potent electron-withdrawing nitro group, renders it less nucleophilic in reactions such as amide bond formation, necessitating the use of more robust coupling protocols. However, this same electronic feature is advantageous in transformations like the Sandmeyer reaction, where the stability of the intermediate diazonium salt is enhanced, potentially leading to higher yields.

In contrast, 2-methoxyaniline and 4-fluoroaniline offer greater nucleophilicity, making them more amenable to standard amide coupling conditions, but potentially less efficient in Sandmeyer-type reactions. 4-Nitroaniline serves as a valuable benchmark for the reactivity of anilines bearing a strong electron-withdrawing group, with its behavior closely mirroring that expected for our target molecule.

The choice between these anilines will ultimately depend on the specific synthetic strategy and the desired properties of the final product. For applications requiring a robust and stable platform for Sandmeyer-type transformations, 5-Fluoro-2-methoxy-4-nitroaniline presents a compelling option. For syntheses where facile amide bond formation is paramount, 2-methoxyaniline or 4-fluoroaniline may be more suitable. By understanding the fundamental principles that govern the reactivity of these substituted anilines, researchers can make more strategic and effective decisions in their synthetic endeavors.

References

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Amines. Retrieved from [Link]

  • China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory. (n.d.). Senfeida. Retrieved from [Link]

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Safety Operating Guide

5-Fluoro-2-methoxy-4-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 5-Fluoro-2-methoxy-4-nitroaniline

In the landscape of pharmaceutical research and fine chemical synthesis, the responsible management of chemical reagents is paramount. The lifecycle of a compound like 5-Fluoro-2-methoxy-4-nitroaniline does not end upon its consumption in a reaction; its journey concludes with safe, compliant, and environmentally conscious disposal. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for handling the waste of this specific nitroaromatic amine. We will move beyond a simple checklist to explore the causality behind each procedural step, ensuring a deep-seated understanding that fosters a culture of safety and scientific integrity.

Hazard Profile: Understanding the "Why" of Safe Handling

Before any disposal protocol can be established, a thorough understanding of the subject compound's intrinsic hazards is essential. 5-Fluoro-2-methoxy-4-nitroaniline is a multi-functionalized aromatic compound. Its hazard profile, derived from its constituent functional groups (a nitro group, a halogen, and an aromatic amine), dictates the stringent precautions required for its handling and disposal.[1] The primary hazards are well-documented and necessitate a cautious approach.[2][3]

According to its Safety Data Sheet (SDS), the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

These classifications are the direct drivers for the personal protective equipment (PPE) and handling procedures outlined below. Aromatic amines, as a class, are known for their potential to be absorbed through the skin, making dermal protection a critical control point.[1][4]

Table 1: Key Data for 5-Fluoro-2-methoxy-4-nitroaniline Disposal Planning

PropertyDataImplication for Disposal Protocol
CAS Number 1075705-01-9Unique identifier for accurate waste manifest documentation.
Physical Form Pale yellow to orange crystal/powder.Risk of dust inhalation requires respiratory protection and careful handling to avoid aerosolization.[5]
GHS Hazard Class Acute toxicity, oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2); Specific target organ toxicity – single exposure (Category 3).[2][3]Mandates comprehensive PPE and dictates that waste must be treated as toxic.
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates.[6]Waste must be segregated from these materials to prevent violent or exothermic reactions.

The Disposal Protocol: A Step-by-Step, Validated Workflow

This protocol is designed as a self-validating system. Each step is a control measure that mitigates a specific risk identified in the compound's hazard profile.

Step 1: Donning Personal Protective Equipment (PPE)

The first and most critical step is the establishment of a barrier between the researcher and the hazardous material. The required PPE is a direct response to the compound's known toxicological effects.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a risk of splashing.[2]

  • Skin Protection: Wear chemically resistant, impervious gloves (e.g., nitrile). Contaminated gloves should be removed and disposed of properly. A flame-resistant lab coat is mandatory.[2][7]

  • Respiratory Protection: If handling the solid powder outside of a fume hood or if dust generation is possible, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU EN 143 or OV/AG/P99 for US NIOSH).[8]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][6]

Step 2: Waste Collection and Segregation

The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "5-Fluoro-2-methoxy-4-nitroaniline," and the approximate concentration if in solution.[9]

  • Segregation: This waste stream is classified as a halogenated organic waste .[10] It must be kept separate from:

    • Non-halogenated organic waste.

    • Aqueous waste (acids, bases).

    • Strong oxidizing agents and acids to prevent uncontrolled reactions.[6]

Step 3: Disposal Path Determination

The correct disposal path depends on the nature and quantity of the waste. The following decision workflow should be followed in consultation with your institution's Environmental Health & Safety (EHS) department.

DisposalDecision Start Waste Generated: 5-Fluoro-2-methoxy-4-nitroaniline WasteType Identify Waste Type Start->WasteType SolidWaste Solid Residue, Contaminated Labware, or Concentrated Solution WasteType->SolidWaste Solid / Concentrated DiluteWaste Dilute Aqueous Solution (Process Waste Stream) WasteType->DiluteWaste Dilute Aqueous PackageSolid Package in sealed, labeled Halogenated Organic Waste container. SolidWaste->PackageSolid ConsultEHS Consult Institutional EHS for approved treatment protocol. (On-site treatment is NOT standard) DiluteWaste->ConsultEHS Store Store in designated Hazardous Waste Accumulation Area. PackageSolid->Store LicensedDisposal Dispose via licensed hazardous waste contractor. Store->LicensedDisposal End Disposal Complete LicensedDisposal->End ToContractor If no approved on-site treatment, dispose via licensed contractor. ConsultEHS->ToContractor ToContractor->PackageSolid

Caption: Disposal decision workflow for 5-Fluoro-2-methoxy-4-nitroaniline waste.

Step 4: Final Disposal via Licensed Contractor

For research and development settings, the final disposal of both solid and liquid waste containing 5-Fluoro-2-methoxy-4-nitroaniline must be handled by a licensed professional waste disposal service.[8] The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous combustion byproducts (e.g., nitrogen oxides, hydrogen fluoride).[8][11]

  • Documentation: Ensure all waste is properly inventoried and documented according to institutional and regulatory (e.g., EPA, RCRA) requirements.

  • Handover: Provide the contractor with the Safety Data Sheet (SDS) for the waste material.

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is a critical component of laboratory safety.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.

  • Assess & Select PPE: Don the appropriate PPE as described in Step 1 of the disposal protocol.

  • Contain & Clean:

    • For solid spills , carefully sweep or scoop the material to avoid creating dust. Pick up and arrange disposal without creating dust.[8]

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect & Dispose: Place all contaminated materials (absorbent, cleaning supplies, PPE) into a sealed, labeled hazardous waste container for disposal as described above.

  • Decontaminate: Clean the spill surface with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office, regardless of the spill's size.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure that their innovative work is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental stewardship.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety Data Sheets. ECHEMI.
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072. PubChem.
  • MSDS of 4-Fluoro-2-methoxy-5-nitro-aniline. Capot Chemical.
  • SAFETY DATA SHEET for similar compound 2-methoxy-4-nitro-benzenamine. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. ChemicalBook.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA.
  • SAFETY DATA SHEET for similar compound 5-Fluoro-2-nitroaniline. Fisher Scientific.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
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  • The OSHA Chemical Storage Requirements. Capital Resin Corporation.
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A Comprehensive Guide to the Safe Handling of 5-Fluoro-2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical with a comprehensive understanding of its properties and the necessary precautions for its handling. This guide provides an in-depth operational plan for the safe management of 5-Fluoro-2-methoxy-4-nitroaniline, a key intermediate in pharmaceutical synthesis.[1] Our objective is to foster a culture of safety that extends beyond mere compliance, ensuring the well-being of all laboratory personnel.

Hazard Analysis and Risk Assessment

5-Fluoro-2-methoxy-4-nitroaniline is a solid, crystalline powder that, while crucial in medicinal chemistry, presents several health risks if not handled correctly.[1][2] A thorough understanding of its hazard profile is the first step in mitigating risk.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Fluoro-2-methoxy-4-nitroaniline is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3][4]

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[5]

Prolonged or repeated exposure may lead to adverse effects on the respiratory system, liver, and kidneys.[1] The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[1][6] Therefore, our safety protocols are designed to minimize exposure through these routes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.[7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[7] Goggles provide a seal around the eyes, offering superior protection from dust particles compared to safety glasses.
Face Protection Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers or spill cleanup.[7]
Hand Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for short-term protection.[7] Always inspect gloves for integrity before use and change them immediately if contaminated or torn.[8] For prolonged handling, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[7]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a certified chemical fume hood.[7][9] A respirator is a critical control to prevent inhalation of this irritant and potentially mutagenic compound.
Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step guide outlines the best practices for handling 5-Fluoro-2-methoxy-4-nitroaniline from receipt to disposal.

  • Designated Work Area: All handling of 5-Fluoro-2-methoxy-4-nitroaniline powder must occur within a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[7][10][11]

  • Ventilation: Ensure adequate ventilation in the laboratory.[6] The fume hood is the primary engineering control to prevent exposure to airborne particles.[6]

  • Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible and have been recently tested.[7][9]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any minor spills and facilitate easy cleanup.[10]

  • Containment: Conduct all weighing and transfer operations within a fume hood to contain any dust.[7][11] If a highly accurate measurement is required and the fume hood's airflow interferes with the balance, consider using an enclosed balance.[10]

  • Minimize Dust: Handle the powder gently to avoid creating airborne dust.[12] Use weigh boats to minimize the chance of spills.[10]

  • Keep Containers Closed: Keep the container of 5-Fluoro-2-methoxy-4-nitroaniline tightly closed when not in use.[3][10]

  • Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.[13]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[7]

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[7][13] Wash hands thoroughly after handling the chemical, even if gloves were worn.[7][13]

  • Container: Store 5-Fluoro-2-methoxy-4-nitroaniline in a tightly closed container.[3]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[3][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7]

Spill Management and Waste Disposal

Accidents can happen, and a well-defined plan for spill management and waste disposal is crucial.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[7]

  • Don PPE: Before cleaning up the spill, don the appropriate PPE, including respiratory protection.[7]

  • Contain and Clean: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.[7][14] Do not use water to clean up the spill as this may create a solution that is harder to contain.

  • Decontaminate: Clean the spill area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.

  • Collection: All waste containing 5-Fluoro-2-methoxy-4-nitroaniline, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal: Dispose of the hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with all applicable local, state, and federal regulations.[12] Do not discharge into the environment.[12]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, get medical help.[3]

  • Skin Contact: Immediately take off contaminated clothing.[3] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical help.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical attention.[14]

  • Ingestion: Rinse mouth with water.[3] Get medical help if you feel unwell.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of 5-Fluoro-2-methoxy-4-nitroaniline.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling Prep 1. Hazard Review & Risk Assessment PPE 2. Don Appropriate PPE Prep->PPE EngControls 3. Prepare Engineering Controls (Fume Hood) PPE->EngControls Weigh 4. Weighing & Transfer in Fume Hood EngControls->Weigh Experiment 5. Conduct Experiment Weigh->Experiment Storage 6. Secure Storage Experiment->Storage Spill Spill or Exposure? Experiment->Spill Decon 7. Decontaminate Work Area Storage->Decon Waste 8. Segregate & Label Hazardous Waste Decon->Waste DoffPPE 9. Doff PPE Correctly Waste->DoffPPE Disposal 10. Dispose of Waste via Licensed Vendor DoffPPE->Disposal Spill->Storage No Emergency Execute Emergency Protocol (First Aid, Spill Cleanup) Spill->Emergency Yes

Caption: Workflow for the safe handling of 5-Fluoro-2-methoxy-4-nitroaniline.

References

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